molecular formula C9H6BrClN2O B1528449 6-Bromo-2-chloro-7-methoxyquinazoline CAS No. 953040-63-6

6-Bromo-2-chloro-7-methoxyquinazoline

Cat. No.: B1528449
CAS No.: 953040-63-6
M. Wt: 273.51 g/mol
InChI Key: DQXKBPJZXVQDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKBPJZXVQDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource, detailing the established methodologies for determining its key physicochemical parameters. By elucidating the principles and practical execution of these experimental protocols, this guide empowers researchers to generate a robust data package essential for advancing drug development programs. We will explore the determination of chemical identity and structure, melting point, solubility, partition coefficient (logP), and acid dissociation constant (pKa), providing expert insights into the causality behind experimental choices and the interpretation of results.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2] The specific substitution pattern of this compound, featuring a halogenated benzene ring and a methoxy group, suggests its potential as a key intermediate or a pharmacologically active agent. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides the scientific framework for a comprehensive physicochemical characterization of this promising molecule.

Chemical Identity and Structure

The unambiguous confirmation of the chemical structure is the cornerstone of any physicochemical analysis. For this compound, this involves a combination of spectroscopic and crystallographic techniques.

Basic Properties
PropertyValueSource
Molecular Formula C₉H₆BrClN₂O[3][4]
Molecular Weight 273.51 g/mol [3][4]
CAS Number 953040-63-6[3]
Appearance Solid (predicted)[3]
Structural Elucidation: A Multi-technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for confirming the chemical structure. For absolute confirmation of the three-dimensional arrangement and intermolecular interactions, single-crystal X-ray crystallography is the gold standard.[5][6][7][8]

Caption: Workflow for the structural elucidation of this compound.

  • Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[8][9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] The diffraction pattern of regularly spaced reflections is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The intensities of the diffracted X-rays are used to solve the phase problem and generate an electron density map.[8] From this map, the positions of the atoms can be determined and refined to yield a precise three-dimensional structure.[8]

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a quick and valuable assessment of a compound's purity.[10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range.[10]

Experimental Determination of Melting Point

The capillary method is the most common and accessible technique for determining the melting point of a solid organic compound.[11]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[10]

  • Approximate Melting Point: A rapid heating rate (10-20°C/minute) is used to determine an approximate melting range.[12][13]

  • Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/minute) starting from about 20°C below the approximate melting point.[12][13]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

For higher precision and to study thermal transitions, Differential Scanning Calorimetry (DSC) can be employed.[11]

Solubility: A Critical Determinant of Bioavailability

Solubility, particularly aqueous solubility, is a crucial physicochemical property that directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Qualitative Solubility Assessment

A preliminary understanding of the solubility profile can be obtained through simple solubility tests in a range of solvents.

  • Solvent Selection: A panel of solvents is chosen to represent a range of polarities and pH, including water, 5% HCl, 5% NaHCO₃, 5% NaOH, and an organic solvent like ethanol or DMSO.[14][15][16]

  • Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is added to a specific volume of each solvent (e.g., 0.5-1 mL) in a test tube.[14][15]

  • Observation: The mixture is vortexed or shaken vigorously for a set period.[14] The solubility is then visually assessed as soluble, partially soluble, or insoluble.[17]

Quantitative Solubility Determination (Thermodynamic Solubility)

For a precise measure of solubility, a thermodynamic solubility assay is performed.

Caption: Workflow for the determination of thermodynamic solubility.

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18][19]

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination.[19]

  • Phase Preparation: n-octanol and water (or a buffer of relevant pH, typically 7.4) are mutually saturated by shaking them together overnight and then separating the layers.[20]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

  • Equilibration: The biphasic system is shaken vigorously for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

An alternative, higher-throughput method for estimating logP is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[19]

Ionization State: Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[2] Since the ionization state affects a molecule's solubility, permeability, and target binding, determining the pKa is crucial for understanding its behavior in a physiological environment.[2] Quinazoline derivatives are generally weak bases.[21]

Experimental Determination of pKa: UV-Metric Titration

For compounds with a chromophore, such as this compound, UV-metric titration is a robust method for pKa determination.[20]

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent.

  • Titration: Aliquots of the stock solution are added to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13) in a 96-well plate.[20]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded for each pH value.

  • Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are analyzed. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

Computational methods can also provide reliable estimations of pKa for quinazoline derivatives, offering a less resource-intensive approach in the early stages of discovery.[1][21]

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of this compound and provided a detailed roadmap for their experimental determination. A comprehensive understanding of these parameters is indispensable for any researcher working with this molecule. The generation of a robust physicochemical data package, as described herein, will provide critical insights into the drug-like properties of this compound and will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • A computational approach to evaluate the pKa's of quinazoline derivatives. Digital Archive.
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.
  • Melting point determination.
  • Measuring the Melting Point. Westlab Canada. Published 2023-05-08.
  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate.
  • Melting point determination. SSERC.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive.
  • Experiment 1 - Melting Points.
  • 6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1. Benchchem.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published 2022-04-07.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • X-ray Crystallography. Creative BioMart.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Published 2022-08-25.
  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Published 2004-12-23.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • How can you determine the solubility of organic compounds?. Quora. Published 2017-06-24.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • 6-Bromo-2-chloro-7-methoxy-quinazoline. CymitQuimica.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Published 2019-01-30.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule crystallography. Excillum.
  • X-ray crystallography. Wikipedia.
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. FAQ - Guidechem.
  • 6-Bromo-2-chloroquinazoline. Sigma-Aldrich.
  • 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. PubChem.
  • 6-Bromo-2-methylquinoline 97 877-42-9. Sigma-Aldrich.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Published 2024-07-04.
  • This compound.
  • 6-BroMo-2-chloro-5-fluoro-quinazoline(1036756-07-6) 1 H NMR. ChemicalBook.
  • 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. PubChem.
  • 7-bromo-2-methoxy-4-methylquinoline. Chemical Synthesis Database. Published 2025-05-20.
  • 6-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite.
  • 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
  • 6-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 22931326. PubChem.

Sources

6-Bromo-2-chloro-7-methoxyquinazoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-chloro-7-methoxyquinazoline (CAS No. 953040-63-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a valuable resource for scientists engaged in the development of novel therapeutics.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework, underscoring its therapeutic relevance.[1] The compound this compound incorporates several key features that make it a valuable building block for chemical synthesis and drug development. The bromine atom at the 6-position and the chlorine atom at the 2-position serve as versatile handles for a variety of chemical transformations, including cross-coupling and nucleophilic substitution reactions. The methoxy group at the 7-position can influence the molecule's electronic properties and its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions, purification procedures, and formulation studies.

PropertyValueSource
CAS Number 953040-63-6[3]
Molecular Formula C₉H₆BrClN₂O[3]
Molecular Weight 273.51 g/mol [3]
Appearance Solid (predicted)[3]
Purity ≥97% (typical)[3]
InChI InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3[3]
InChI Key DQXKBPJZXVQDEU-UHFFFAOYSA-N[3]
SMILES n1c2cc(c(Br)cc2cnc1Cl)OC

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted anthranilic acid derivative. The key steps would involve the formation of the quinazoline ring system followed by chlorination.

Retrosynthesis Target This compound Intermediate1 6-Bromo-7-methoxyquinazolin-2,4-dione Target->Intermediate1 Chlorination StartingMaterial 5-Bromo-4-methoxyanthranilic acid Intermediate1->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of a substituted anthranilic acid with a source of carbon and nitrogen to form the quinazoline-dione core.

  • Reactants: 5-Bromo-4-methoxyanthranilic acid, Urea.

  • Procedure: A mixture of 5-bromo-4-methoxyanthranilic acid and urea is heated at high temperature (typically 150-180 °C). The reaction proceeds via the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization to yield 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione. The product can be purified by recrystallization.

  • Causality: The use of urea provides both the carbonyl carbon and the nitrogen atom required to complete the pyrimidine ring of the quinazoline scaffold. The high temperature provides the necessary activation energy for the cyclization reaction.

Step 2: Chlorination to yield this compound

The quinazoline-dione intermediate is then subjected to chlorination to introduce the chloro group at the 2-position.

  • Reactants: 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl₃).

  • Procedure: The intermediate from Step 1 is refluxed in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[4] The reaction mixture is then carefully quenched with ice water, and the resulting precipitate is filtered, washed, and dried to afford the final product.

  • Causality: Phosphorus oxychloride is a powerful chlorinating agent capable of converting the keto groups of the quinazolin-dione into chloro substituents. The reaction typically proceeds with high efficiency.

SynthesisWorkflow Start 5-Bromo-4-methoxyanthranilic acid Step1 Cyclization with Urea (Heat, 150-180°C) Start->Step1 Intermediate 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione Step1->Intermediate Step2 Chlorination with POCl₃ (Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Utility

The chemical reactivity of this compound is dictated by the presence of the two halogen substituents on the quinazoline ring. The chlorine atom at the 2-position and the bromine atom at the 6-position offer orthogonal reactivity, allowing for selective functionalization.

Nucleophilic Aromatic Substitution (SNAAr)

The 2-chloro substituent is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at this position. It is important to note that in 2,4-dichloroquinazoline systems, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.[5] This differential reactivity can be exploited for selective sequential substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of novel quinazoline derivatives with diverse substitution patterns at the 6-position.

Reactivity Core This compound SNAAr Nucleophilic Aromatic Substitution (at C2-position) Core->SNAAr Nu⁻ CrossCoupling Palladium-Catalyzed Cross-Coupling (at C6-position) Core->CrossCoupling Pd catalyst, R-B(OH)₂ or R-NH₂ Product1 2-Substituted Quinazoline Derivatives (e.g., amines, ethers, thioethers) SNAAr->Product1 Product2 6-Substituted Quinazoline Derivatives (e.g., aryl, alkyl, amino groups) CrossCoupling->Product2

Caption: Key reaction pathways for the functionalization of this compound.

Potential Applications in Drug Discovery and Chemical Biology

Given the established biological importance of the quinazoline scaffold, this compound represents a highly valuable starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications span several therapeutic areas.

Kinase Inhibitors

The quinazoline core is a well-established pharmacophore for the development of kinase inhibitors. By strategically modifying the 2- and 6-positions of this compound, researchers can design and synthesize novel compounds targeting specific kinases implicated in cancer and other diseases.

Antimicrobial Agents

Quinazoline derivatives have also shown promise as antimicrobial agents. The versatile substitution pattern of the target compound allows for the exploration of structure-activity relationships to develop potent and selective antibacterial and antifungal compounds.

Chemical Probes

As a versatile chemical intermediate, this compound can be utilized in the synthesis of chemical probes to investigate biological pathways. For instance, it can be functionalized with fluorescent tags, biotin labels, or photoaffinity groups to enable the study of protein-ligand interactions.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in the fields of medicinal chemistry, drug discovery, and chemical biology. Its versatile chemical handles allow for the synthesis of a wide array of novel derivatives. While detailed experimental data on this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. As research into novel therapeutics continues to expand, the utility of such well-designed chemical building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central, 13(1), 1–23.
  • Ghorbani, M., Emami, S., & Asgari, D. (2024).
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • QUA. (n.d.). User-friendly this compound Collection. Retrieved from [Link]
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]
  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]
  • CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]
  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]
  • PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1698.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]
  • PubMed Central. (n.d.). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]
  • Google Patents. (n.d.). US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
  • SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline. Retrieved from [Link]
  • PubMed Central. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. Chemical Biology & Drug Design, 99(4), 545-555.
  • eCampusOntario Pressbooks. (n.d.). References and Resources – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Application of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-chloro-7-methoxyquinazoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a position-directing bromine atom, and an electron-donating methoxy group, makes it a strategic building block for the synthesis of targeted therapeutics. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores the chemical principles governing its synthesis and reactivity. Particular emphasis is placed on its application as a precursor to potent kinase inhibitors, offering field-proven insights into its strategic role in drug discovery pipelines.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is owed to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of quinazoline are integral to numerous approved drugs, particularly in oncology, where they form the core of several receptor tyrosine kinase (RTK) inhibitors.[1][4]

Within this important class of molecules, this compound (CAS No. 953040-63-6) stands out as a key synthetic intermediate.[5] Its structure is pre-organized for facile derivatization, primarily via nucleophilic substitution at the C2-chloro position. This allows for the systematic introduction of various pharmacophores, a strategy widely employed in the development of inhibitors for kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6] Understanding the detailed molecular architecture and reactivity of this compound is therefore essential for its effective utilization in the synthesis of next-generation targeted therapies.

Synthesis and Characterization Workflow

The synthesis of this compound typically follows a multi-step sequence that builds the heterocyclic core and then introduces the key reactive chloro-substituent. The following represents a plausible and common strategy based on established quinazoline chemistry.[2][7]

General Synthetic Strategy

The most reliable pathway involves the construction of a quinazolinone intermediate, followed by a chlorination step. This approach offers high yields and good control over the final substitution pattern.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Final Product cluster_characterization Structural Verification SM1 2-Amino-4-bromo- 5-methoxybenzoic Acid Step1 Step 1: Cyclocondensation (High Temperature) SM1->Step1 SM2 Formamide SM2->Step1 Int1 6-Bromo-7-methoxy- quinazolin-4(3H)-one Step1->Int1 Step2 Step 2: Chlorination (POCl₃ or SOCl₂/DMF) Product 6-Bromo-2-chloro- 7-methoxyquinazoline Step2->Product Int1->Step2 NMR NMR (¹H, ¹³C) Product->NMR Analysis MS Mass Spec (HRMS) Product->MS Analysis IR IR Spec Product->IR Analysis

Detailed Experimental Protocol (Illustrative)
  • Cyclocondensation to form Quinazolinone: 2-amino-4-bromo-5-methoxybenzoic acid is heated with an excess of formamide. The formamide serves as both a reagent, providing the C2 carbon, and as a solvent. This reaction proceeds via an initial acylation followed by intramolecular cyclization and dehydration to yield 6-Bromo-7-methoxyquinazolin-4(3H)-one.

  • Chlorination: The dried quinazolinone intermediate is refluxed with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This step is critical as it converts the 4-oxo group into a 4-chloro group. In many cases, this reaction can also introduce a chlorine at the C2 position, especially with prolonged heating or specific catalysts, to yield a 2,4-dichloroquinazoline. Subsequent selective reactions may be required to isolate the 2-chloro isomer, or the synthesis may proceed via an alternative precursor that directs 2-chlorination.

  • Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize acidity, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Molecular Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and composition.

Core Molecular Properties
PropertyValueSource
Molecular Formula C₉H₆BrClN₂O[5]
Molecular Weight 273.51 g/mol [5]
CAS Number 953040-63-6[5]
Appearance Solid[5]
InChI Key DQXKBPJZXVQDEU-UHFFFAOYSA-N[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for this compound would exhibit distinct, well-resolved signals corresponding to its asymmetric substitution pattern.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~9.10Singlet (s)
~8.25Singlet (s)
~7.40Singlet (s)
~4.05Singlet (s)
  • Rationale: The protons on the benzene portion of the ring system (H-5 and H-8) are expected to appear as sharp singlets due to the lack of adjacent protons for spin-spin coupling. The H-5 proton is deshielded by the adjacent bromine atom, while the H-8 proton is influenced by the methoxy group. The H-4 proton on the pyrimidine ring is typically found significantly downfield due to the anisotropic effect of the two adjacent nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight and confirms the elemental composition through the analysis of isotopic patterns. For this compound, the mass spectrum is particularly informative due to the presence of both bromine and chlorine, each with two stable isotopes.

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

The molecular ion (M⁺) peak will appear as a characteristic cluster of peaks:

  • M⁺: Contains ⁷⁹Br and ³⁵Cl

  • [M+2]⁺: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • [M+4]⁺: Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks create a unique fingerprint that unequivocally confirms the presence of one bromine and one chlorine atom in the molecule. This is a critical quality control check to validate the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching

  • ~1610, 1560, 1480 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinazoline ring system

  • ~1250 cm⁻¹: Ar-O-C stretching of the methoxy group

  • ~800-850 cm⁻¹: C-Cl stretching

  • ~600-650 cm⁻¹: C-Br stretching

Chemical Reactivity and Application in Drug Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).

G cluster_context Application Context Quinazoline 6-Bromo-2-chloro- 7-methoxyquinazoline Nucleophile Nucleophile (e.g., R-NH₂) Product C2-Substituted Kinase Inhibitor Scaffold Context Drug Discovery: Kinase Inhibitors Product->Context Leads to

Mechanistic Insight: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile, typically an amine, attacks the electron-deficient C2 carbon. The electron-withdrawing nitrogen atoms at positions 1 and 3 are crucial for stabilizing the resulting negative charge in the intermediate (a Meisenheimer complex).

  • Elimination: The chloride ion is expelled, restoring the aromaticity of the quinazoline ring and forming the final C-N bond.

This high reactivity and predictability make the compound an ideal scaffold for building libraries of potential drug candidates by coupling it with various amines.[1][8]

Role as a Kinase Inhibitor Precursor

Many potent kinase inhibitors share a common 4-anilinoquinazoline or similar core structure.[1] this compound serves as a versatile platform to construct these molecules. The C2 position acts as the attachment point for side chains that can confer selectivity and potency, while the substituents at positions 6 and 7 modulate solubility and interact with specific sub-pockets of the kinase ATP-binding site.[4][6][9] The bromine at C6 can also be used for further functionalization via palladium-catalyzed cross-coupling reactions, adding another layer of synthetic versatility.[10]

Conclusion

This compound is a molecule of significant strategic importance in pharmaceutical research. Its structure has been rigorously defined by a suite of spectroscopic methods, with NMR and mass spectrometry providing unambiguous confirmation of its atomic arrangement and composition. The molecule's value lies in its chemical reactivity, specifically the electrophilic nature of the C2 carbon, which allows for predictable and efficient derivatization through SₙAr reactions. This property has cemented its role as a foundational building block in the synthesis of targeted kinase inhibitors, enabling the rapid exploration of chemical space and the development of novel therapeutics for oncology and other diseases.

References

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available from: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health (NIH). Available from: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available from: [Link]

  • 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086. PubChem, National Institutes of Health. Available from: [Link]

  • 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]

  • 6-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 22931326. PubChem, National Institutes of Health. Available from: [Link]

  • 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559. PubChem, National Institutes of Health. Available from: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available from: [Link]

  • 6-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite. Available from: [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. PubMed, National Institutes of Health. Available from: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (NIH). Available from: [Link]

Sources

Spectroscopic Characterization of 6-Bromo-2-chloro-7-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Bromo-2-chloro-7-methoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and data interpretation, ensuring scientific integrity and providing a self-validating framework for analysis.

Introduction

This compound is a substituted quinazoline, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities. This guide will delve into the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this specific molecule, providing predicted data and a thorough interpretation based on established principles and data from related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, chloro, and methoxy groups) and the nitrogen atoms in the quinazoline ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05s1HH-5
~7.50s1HH-8
~4.00s3H-OCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5 and H-8): The quinazoline core has two aromatic protons, H-5 and H-8. Due to the substitution pattern, these protons are expected to appear as singlets as they lack adjacent protons for spin-spin coupling. The electron-withdrawing nature of the bromine atom at position 6 and the pyrimidine ring will deshield the adjacent H-5 proton, causing it to resonate at a lower field (~8.05 ppm). The H-8 proton is influenced by the electron-donating methoxy group at the adjacent position 7, which would typically shield it. However, its proximity to the nitrogen at position 1 and the chloro-substituted pyrimidine ring will also have a deshielding effect, leading to a predicted chemical shift around 7.50 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet at approximately 4.00 ppm. This chemical shift is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160.0C-2
~158.0C-4
~155.0C-7
~150.0C-8a
~138.0C-5
~128.0C-4a
~120.0C-6
~118.0C-8
~56.0-OCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The spectrum is expected to show several signals for quaternary carbons. The carbons directly attached to heteroatoms (C-2, C-4, C-7, and C-8a) will be significantly deshielded and appear at lower fields. C-2, being attached to a nitrogen and a chlorine atom, is predicted to be the most downfield signal. C-4, situated between two nitrogen atoms, will also be strongly deshielded. C-7, bonded to the electron-donating methoxy group, and C-8a, part of the pyrimidine ring fusion, will also resonate at low field strengths. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

  • Aromatic CH Carbons: The two carbons bearing protons (C-5 and C-8) will appear in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the upfield region, typically around 56.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

m/z (relative intensity, %)Assignment
272/274/276[M]⁺, [M+2]⁺, [M+4]⁺
257/259/261[M-CH₃]⁺
229/231/233[M-CH₃-CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 272, 274, and 276, with a characteristic intensity ratio. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine and chlorine in the molecule.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments. A common initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion cluster around m/z 257/259/261. Subsequent loss of carbon monoxide (CO) could then lead to a fragment at m/z 229/231/233.

The following diagram illustrates the predicted primary fragmentation pathway.

G M [M]⁺ m/z 272/274/276 M_CH3 [M-CH₃]⁺ m/z 257/259/261 M->M_CH3 - •CH₃ M_CH3_CO [M-CH₃-CO]⁺ m/z 229/231/233 M_CH3->M_CH3_CO - CO

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, yet robust, protocols for the analysis of this compound.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument shim Shim the magnetic field instrument->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the mass spectrometer via direct injection or through an LC system dissolve->infuse ionize Ionize the sample using an appropriate technique (e.g., ESI or APCI) infuse->ionize acquire Acquire the mass spectrum over a suitable m/z range ionize->acquire identify_m Identify the molecular ion peak and its isotopic pattern acquire->identify_m identify_frag Identify major fragment ions identify_m->identify_frag

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

  • Data Analysis: Examine the acquired spectrum to identify the molecular ion peak cluster and its characteristic isotopic pattern. Analyze the fragmentation pattern to identify major fragment ions, which can provide further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for its structural elucidation and confirmation. The predicted data and interpretations presented in this guide, based on fundamental principles and literature precedents for related compounds, offer a valuable resource for researchers working with this and similar quinazoline derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in medicinal chemistry.

References

  • Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354. [Link]

  • Asif, M. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3), 1436-1445. [Link]

  • da Silva, A. D., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(34), 22195–22206. [Link]

  • Habibi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 21(1), 1-16. [Link]

  • Yun, X., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-2-chloro-7-methoxyquinazoline is a halogenated quinazoline derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular scaffolds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We present detailed, field-tested protocols for determining its solubility profile in various organic solvents and its stability under forced degradation conditions as stipulated by international guidelines. This document is intended for researchers, chemists, and formulation scientists to facilitate the effective use of this compound in research and development, ensuring data integrity and accelerating project timelines.

Introduction to this compound

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, is a polysubstituted quinazoline whose distinct functional groups—a bromine atom at position 6, a chlorine atom at position 2, and a methoxy group at position 7—offer multiple reaction sites for synthetic elaboration.[3] The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, while the bromo group at the 6-position is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

A precise understanding of this intermediate's solubility is paramount for designing robust synthetic protocols, ensuring reaction homogeneity, and developing effective purification strategies. Similarly, knowledge of its chemical stability and degradation pathways is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[4][5]

Chemical Structure and Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are essential for analytical method development and for predicting the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 953040-63-6[3]
Molecular Formula C₉H₆BrClN₂O[3]
Molecular Weight 273.51 g/mol [3][6]
Appearance Solid[3]
Purity Typically ≥97%[3][7]
InChI Key DQXKBPJZXVQDEU-UHFFFAOYSA-N[3]
Storage Room temperature, protected from light and moisture.[6][7]

Solubility Profiling

Solubility is a critical parameter that influences every stage of drug development, from synthesis to formulation. For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and the ease of handling. The presence of two halogen atoms and an aromatic core suggests that the molecule is largely lipophilic, predicting poor solubility in aqueous media but good solubility in common organic solvents.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol describes a standardized Shake-Flask method for determining the thermodynamic solubility of the compound in various solvents. The principle involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute.

Rationale for Method Selection: The Shake-Flask method is considered the "gold standard" for solubility determination as it measures the true thermodynamic equilibrium, providing a robust and reproducible value essential for process chemistry and formulation development.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired test solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, Water) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, allow the suspension to settle for at least 1 hour. For more rapid separation, centrifuge the vials at 10,000 rpm for 10 minutes. This step is critical to ensure no undissolved solid is carried over into the sample for analysis.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0). Calculate the original concentration in the supernatant to determine the solubility.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid (10-20 mg) to Vial B Add 1 mL of Test Solvent A->B C Seal and Agitate (24h at 25°C) B->C D Settle or Centrifuge (10,000 rpm, 10 min) C->D E Sample Supernatant D->E F Serial Dilution E->F G Quantify via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Assessment.

Tabulated Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. These values are predictive based on the structure and should be confirmed experimentally.

SolventTypePredicted Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar> 25
Tetrahydrofuran (THF)Polar Aprotic> 25
Acetonitrile (ACN)Polar Aprotic5 - 15
Methanol (MeOH)Polar Protic1 - 5
Ethanol (EtOH)Polar Protic1 - 5
WaterAqueous< 0.1 (Practically Insoluble)

Chemical Stability Assessment

Understanding the chemical stability of a molecule is crucial for defining storage conditions and anticipating potential degradation products.[4] The structure of this compound contains several potential liabilities. The 2-chloro substituent is an electrophilic site prone to hydrolysis, especially under basic conditions, which could yield the corresponding 2-hydroxyquinazoline. The aromatic rings may be susceptible to oxidation, and the molecule as a whole could undergo photolytic degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[8][9] The conditions described are based on the ICH guideline Q1A.[4]

Rationale for Experimental Choices: The selected stress conditions (acid, base, oxidation, heat, light) represent the most common pathways for drug degradation and are required by regulatory agencies to establish a stability-indicating method.[4][10] A target degradation of 5-20% is recommended to ensure that primary degradants are formed without excessive secondary degradation.[10]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Note: Basic hydrolysis is often much faster for chloroquinazolines.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Section 4.0).

Visual Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution B Acidic 0.1 M HCl, 60°C A->B C Basic 0.1 M NaOH, RT A->C D Oxidative 3% H₂O₂, RT A->D E Thermal 80°C, 7 days A->E F Photolytic ICH Q1B Light A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Identify & Quantify Degradants H->I

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Summary of Expected Stability

This table summarizes the predicted stability profile based on the chemical structure.

Stress ConditionPredicted StabilityLikely Primary Degradation Product
Acidic (0.1 M HCl) Likely StableMinimal degradation expected.
Basic (0.1 M NaOH) Labile 6-Bromo-7-methoxyquinazolin-2(1H)-one (hydrolysis of 2-chloro group).
Oxidative (3% H₂O₂) Potentially LabileN-oxides or aromatic hydroxylation products.
Thermal (80°C) Likely StableMinimal degradation expected in solid state.
Photolytic (ICH Q1B) Potentially LabilePotential for dehalogenation or other radical-mediated reactions.

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[4]

Recommended HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare standards in the mobile phase at the initial gradient composition.

Justification: A C18 column provides excellent retention for hydrophobic molecules like this quinazoline derivative. The acidic mobile phase (formic acid) ensures good peak shape by suppressing the ionization of the basic nitrogen atoms in the quinazoline ring. A gradient elution is necessary to ensure that the parent compound and any potential degradants (which may have very different polarities) are eluted with sharp peaks and are well-resolved.

Recommendations for Handling and Storage

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. The compound is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Based on its chemical structure, the primary long-term stability risk is hydrolysis of the 2-chloro group, which can be accelerated by moisture.

Conclusion

This guide outlines the key considerations and experimental approaches for evaluating the solubility and stability of this compound. The compound exhibits typical behavior for a lipophilic, halogenated heterocyclic compound, with good solubility in polar aprotic organic solvents and poor aqueous solubility. The primary chemical liability is the 2-chloro substituent, which is susceptible to basic hydrolysis. The provided protocols for solubility and stability assessment are robust, align with industry best practices and regulatory guidelines, and will enable researchers to generate high-quality, reliable data to support their synthetic and drug development programs.

References

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 596-611. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Austin Publishing Group. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Ghasemi, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20093. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

Sources

starting materials for 6-Bromo-2-chloro-7-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline: Starting Materials and Core Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key intermediate in the development of targeted therapeutics. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the strategic selection of starting materials, detail the core chemical transformations, and provide insights into the mechanistic underpinnings of the synthetic routes. The guide emphasizes robust and scalable methodologies, supported by established chemical literature.

Introduction and Strategic Overview

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in oncology. The specific arrangement of its substituents—a bromine atom at position 6, a chloro group at position 2, and a methoxy group at position 7—provides a versatile scaffold for further chemical modification and optimization of drug candidates.

The synthesis of this quinazoline derivative hinges on the construction of the core heterocyclic ring system with the desired substitution pattern. The primary strategic approach involves a convergent synthesis, beginning with a suitably substituted benzene ring precursor, which is then elaborated through cyclization and subsequent functional group manipulation. This guide will focus on the most prevalent and reliable synthetic routes, starting from readily available chemical feedstocks.

Primary Synthetic Pathway: From Substituted Anthranilic Acid

A robust and widely adopted method for the synthesis of quinazolines commences with an appropriately substituted anthranilic acid. In the case of this compound, the key starting material is 2-amino-4-bromo-5-methoxybenzoic acid . The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the key anthranilic acid intermediate, and second, the construction of the quinazoline core followed by chlorination.

Synthesis of the Key Intermediate: 2-Amino-4-bromo-5-methoxybenzoic Acid

The synthesis of 2-amino-4-bromo-5-methoxybenzoic acid can be accomplished from commercially available precursors. A common starting material is m-anisic acid (3-methoxybenzoic acid).

Step 1: Bromination of m-Anisic Acid

The initial step involves the electrophilic bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the sterically less hindered position ortho to the methoxy group and meta to the carboxylic acid is favored.

Experimental Protocol:

  • To a solution of m-anisic acid (1.67 mol) in acetic acid (1 L), add bromine (85 mL) followed by water (1 L).[1]

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration and wash with water to afford 2-bromo-5-methoxybenzoic acid.[1]

Step 2: Nitration of 2-Bromo-5-methoxybenzoic Acid

The next step is the nitration of 2-bromo-5-methoxybenzoic acid to introduce a nitro group, which will subsequently be reduced to the amine. The directing effects of the existing substituents will guide the nitro group to the desired position.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine to yield 2-amino-4-bromo-5-methoxybenzoic acid. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol (Analogous to a similar reduction):

  • Dissolve the nitro-substituted benzoic acid in a suitable solvent such as methanol.

  • Add a catalyst, typically 10% palladium on carbon.

  • Hydrogenate the mixture at room temperature under atmospheric pressure until the reaction is complete.[2]

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired 2-amino-4-bromo-5-methoxybenzoic acid.[2]

Cyclization and Chlorination to form this compound

With the key anthranilic acid in hand, the next stage involves the formation of the quinazoline ring system.

Step 1: Formation of the Quinazolinone Ring

The 2-amino-4-bromo-5-methoxybenzoic acid is cyclized to form 6-bromo-7-methoxy-2,4-quinazolinedione. This can be achieved by heating the anthranilic acid with urea.

Step 2: Dichlorination of the Quinazolinone

The resulting 6-bromo-7-methoxy-2,4-quinazolinedione is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, yielding 6-bromo-2,4-dichloro-7-methoxyquinazoline. This is a common transformation in quinazoline chemistry, often accomplished using phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine base like N,N-dimethylaniline.[3][4]

Experimental Protocol (General Procedure):

  • A mixture of the quinazolin-2,4-dione and phosphorus oxychloride is refluxed.[4]

  • A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.[3]

  • After completion, the reaction mixture is cooled and carefully poured into ice-water to precipitate the dichlorinated product.[3][4]

  • The solid is collected by filtration and washed with water.

Step 3: Selective Reduction/Dechlorination (if necessary) or Direct Use

The target molecule is this compound. Starting from the 2,4-dichloro intermediate, a selective reaction at the more reactive 4-position would be necessary to remove the chloro group. However, a more direct route to a 2-chloro-4-oxo (or 4-hydroxy) quinazoline is often preferred to avoid this extra step.

Alternative and More Direct Cyclization-Chlorination

A more efficient approach combines the cyclization and chlorination steps. The anthranilic acid can be reacted with a suitable one-carbon synthon that leads to a quinazolinone, which is then chlorinated.

A highly effective method involves the cyclization of 2-amino-4-bromo-5-methoxybenzonitrile.

Synthesis of 2-Amino-4-bromo-5-methoxybenzonitrile

This intermediate can be prepared from the corresponding benzoic acid via the amide.

Experimental Protocol (Analogous Synthesis):

  • The 2-bromo-5-methoxybenzoic acid can be converted to the corresponding benzonitrile. A method involves heating the benzoic acid with ammonia.[5]

  • Subsequent nitration and reduction as described for the benzoic acid would yield the desired 2-amino-4-bromo-5-methoxybenzonitrile.

Cyclization and Chlorination

The 2-amino-4-bromo-5-methoxybenzonitrile can then be cyclized. A common method for forming a 2-chloro-4-aminoquinazoline from an anthranilonitrile involves reaction with phosgene or a phosgene equivalent, followed by treatment with a chlorinating agent. A more direct route to the desired product might involve a one-pot cyclization and chlorination protocol.

Summary of Starting Materials and Reagents

Starting Material Reagents Intermediate/Product
m-Anisic AcidBromine, Acetic Acid, Water2-Bromo-5-methoxybenzoic Acid
2-Bromo-5-methoxybenzoic AcidNitrating Agent (e.g., HNO₃/H₂SO₄)Nitro-intermediate
Nitro-intermediateReducing Agent (e.g., H₂, Pd/C)2-Amino-4-bromo-5-methoxybenzoic Acid
2-Amino-4-bromo-5-methoxybenzoic AcidUrea6-Bromo-7-methoxy-2,4-quinazolinedione
6-Bromo-7-methoxy-2,4-quinazolinedionePOCl₃, N,N-dimethylaniline6-Bromo-2,4-dichloro-7-methoxyquinazoline

Visualizing the Synthetic Workflow

Workflow for the Synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinazoline

Synthesis_Workflow m_anisic_acid m-Anisic Acid bromo_benzoic_acid 2-Bromo-5-methoxybenzoic Acid m_anisic_acid->bromo_benzoic_acid Bromination amino_benzoic_acid 2-Amino-4-bromo-5-methoxybenzoic Acid bromo_benzoic_acid->amino_benzoic_acid Nitration & Reduction quinazolinedione 6-Bromo-7-methoxy-2,4-quinazolinedione amino_benzoic_acid->quinazolinedione Cyclization (with Urea) dichloro_quinazoline 6-Bromo-2,4-dichloro-7-methoxyquinazoline quinazolinedione->dichloro_quinazoline Dichlorination (POCl3) target_compound This compound dichloro_quinazoline->target_compound Selective Reaction at C4

Caption: Synthetic pathway from m-anisic acid.

Mechanistic Insights

Formation of the Quinazoline Ring

The cyclization of anthranilic acid with urea proceeds through an initial formation of an acylurea intermediate, which then undergoes an intramolecular cyclization with the elimination of ammonia to form the quinazolinedione.

Chlorination with Phosphorus Oxychloride

The conversion of the hydroxyl groups of the quinazolinedione to chloro groups using POCl₃ is a classic nucleophilic substitution reaction on the phosphorus atom. The oxygen of the hydroxyl group attacks the electrophilic phosphorus of POCl₃, leading to the formation of a good leaving group, which is then displaced by a chloride ion.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The most reliable route commences with the synthesis of the key intermediate, 2-amino-4-bromo-5-methoxybenzoic acid, from readily available starting materials like m-anisic acid. Subsequent cyclization to form the quinazolinone core, followed by a robust chlorination step, yields the desired product or a close precursor. The methodologies outlined in this guide are well-established in the chemical literature and provide a solid foundation for the laboratory-scale synthesis and process development of this important pharmaceutical intermediate.

References

  • Guidechem. "How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ." Accessed January 20, 2026.
  • Benchchem. "6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1." Accessed January 20, 2026.
  • Emami, L., et al. "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Guidechem. "What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?" Accessed January 20, 2026.
  • PrepChem.com. "Synthesis of 2-bromo-5-methoxybenzoic acid." Accessed January 20, 2026.
  • ChemicalBook. "6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis." Accessed January 20, 2026.
  • CymitQuimica. "6-Bromo-2-chloro-7-methoxy-quinazoline | 953040-63-6." Accessed January 20, 2026.
  • Google Patents. "CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline." Accessed January 20, 2026.
  • Der Pharma Chemica. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Google Patents. "CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid." Accessed January 20, 2026.
  • Sigma-Aldrich. "6-Bromo-2-chloroquinazoline." Accessed January 20, 2026.
  • ChemicalBook. "2-AMINO-4-METHOXY-BENZOIC ACID synthesis." Accessed January 20, 2026.
  • Sigma-Aldrich. "2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9." Accessed January 20, 2026.
  • European Patent Office. "ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1." 2022.
  • Google Patents. "CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline." Accessed January 20, 2026.
  • ChemScene. "Methyl 6-bromo-4-chloro-7-methoxyquinazoline-2-carboxylate | 2883759-86-0." Accessed January 20, 2026.
  • Google Patents. "CN105837503A - Preparation method for 6-bromine quinoline." Accessed January 20, 2026.
  • Google Patents. "CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline." Accessed January 20, 2026.
  • PrepChem.com. "Synthesis of 6-Bromo-2-methoxyquinoline." Accessed January 20, 2026.
  • "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids." ScienceDirect.
  • ResearchGate. "[Heterocycles. 3.
  • ResearchGate. "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile."

Sources

Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Quinazolines

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow it to interact with a wide array of biological targets with high affinity, making it a cornerstone in the design of novel therapeutic agents.[1][2] From the early discovery of the sedative-hypnotic methaqualone to the development of targeted cancer therapies like gefitinib, the versatility of the quinazoline core has been repeatedly demonstrated.[3][4] This guide provides an in-depth exploration of the diverse biological activities of substituted quinazolines, focusing on the mechanistic underpinnings of their actions, key structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

Anticancer Activity: Targeting the Engines of Malignancy

The most prominent and clinically successful application of quinazoline derivatives is in oncology.[5][6] These compounds exert their effects through multiple mechanisms, most notably by inhibiting key enzymes and proteins that drive cancer cell proliferation, survival, and metastasis.[6][7]

Inhibition of Protein Tyrosine Kinases (PTKs)

Tyrosine kinases are a family of enzymes crucial for cellular signaling pathways that regulate growth, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline derivatives have proven to be exceptionally effective as ATP-competitive kinase inhibitors.[5][8]

Mechanism of Action: EGFR and VEGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two of the most well-validated tyrosine kinase targets in cancer therapy.[7][9] Many quinazoline-based drugs, such as gefitinib and erlotinib, function by binding to the ATP-binding pocket of the EGFR kinase domain.[4][5] This reversible binding prevents ATP from accessing the site, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, which are critical for cell proliferation and survival.[10][11]

Some derivatives have been designed as dual inhibitors of both EGFR and VEGFR, which is a valuable strategy for targeting both tumor growth and the angiogenesis required to sustain it.[5][7] Furthermore, to combat acquired resistance to first-generation inhibitors, second-generation irreversible inhibitors like afatinib were developed. These compounds form a covalent bond with the kinase, leading to sustained inhibition.[5][12]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR EGFR->Block1 Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization ATP ATP ATP->Block1 ADP ADP Quinazoline Quinazoline Inhibitor Quinazoline->ATP Competitive Inhibition Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Block1->ADP Block1->Downstream Activation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain quinazoline derivatives have been shown to interfere with the cell cycle by disrupting microtubule polymerization.[13] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. Compounds that inhibit microtubule assembly can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[13] This mechanism is distinct from kinase inhibition and represents another avenue for the anticancer activity of the quinazoline scaffold.

Other Anticancer Mechanisms

The versatility of the quinazoline scaffold allows it to target a range of other cellular processes implicated in cancer[6], including:

  • DNA Repair Enzyme Inhibition: Some derivatives have been found to inhibit enzymes like Poly (ADP-ribose) polymerase (PARP), which are critical for DNA repair, making cancer cells more susceptible to DNA-damaging agents.[5]

  • Thymidylate Synthase Inhibition: This enzyme is crucial for DNA synthesis, and its inhibition can halt cell proliferation.[5]

  • Induction of Apoptosis: Many active compounds trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[11][13]

Table 1: Selected Anticancer Quinazoline Derivatives and their IC₅₀ Values

Compound Class Target(s) Cancer Cell Line IC₅₀ (µM) Reference
4-Anilinoquinazolines EGFR MCF-7 (Breast) 3.35 - 6.81 [14]
4-Anilinoquinazolines EGFR, VEGFR HCT-116 (Colon) 3.16 - 3.80 [15]
Quinazolinone Hybrids Tubulin K562 (Leukemia) 5.8 [13]
2,3-Dihydroquinazolinones Microtubules HeLa (Cervical) 0.85 - 1.52 [13]

| Quinazoline-Isatin Hybrids | Multi-kinase | HepG2 (Liver) | 0.076 - 0.183 |[16] |

Antimicrobial Activity: A Scaffold for Combating Resistance

With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents.[17] The quinazoline and quinazolinone core has emerged as a promising scaffold for developing novel antibacterial and antifungal compounds.[17][18][19]

The proposed mechanisms for antimicrobial action are diverse. Some derivatives are believed to inhibit bacterial DNA replication and protein synthesis.[20] The lipophilicity of the molecule, often enhanced by substituents like naphthyl radicals, can facilitate its passage through the bacterial cell membrane.[20] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can significantly enhance antimicrobial potency.[21]

Marketed drugs containing the quinazoline structure, such as Albaconazole, demonstrate the clinical potential of this scaffold in treating fungal infections.[17]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Several series of quinazoline and quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[22][23][24] The activity is often assessed using the carrageenan-induced rat paw edema model.[23][25]

SAR studies in this area have revealed that:

  • Electron-withdrawing groups at positions C-6 and C-7 can enhance anti-inflammatory effects.[24]

  • The hybridization of the quinazolinone core with other heterocyclic moieties, such as thiazolidinone or azetidinone, can improve activity.[24][26]

  • Substituents at C-2 and C-3 are critical, with certain aryl groups leading to potency comparable to or greater than standard drugs like phenylbutazone or ibuprofen.[22][24]

Anticonvulsant Activity

Following the discovery of the CNS depressant and sedative-hypnotic properties of methaqualone, the quinazolin-4(3H)-one ring system became a focus for the development of new anticonvulsant drugs.[3] The goal has been to design analogues with improved efficacy and reduced side effects.[3][27]

The anticonvulsant activity is often evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rodents.[3][28][29] It is hypothesized that some of these derivatives exert their effect by potentiating GABAergic neurotransmission in the CNS or by interacting with AMPA receptors.[3][30] SAR studies indicate that modifications to the side chain at the N-3 position are crucial for modulating anticonvulsant activity.[3][28]

Structure-Activity Relationship (SAR) Insights

The biological profile of a quinazoline derivative is critically dependent on the nature and position of its substituents. Synthesizing the findings from numerous studies reveals several key SAR trends.

SAR_Diagram QuinazolineCore QuinazolineCore QuinazolineCore->pos2_label_anchor QuinazolineCore->pos3_label_anchor QuinazolineCore->pos4_label_anchor QuinazolineCore->pos67_label_anchor pos2_label Position 2: - Modulates microtubule inhibition - Thiol groups for antimicrobial activity pos2_label_anchor->pos2_label pos3_label Position 3: - Critical for anticonvulsant activity - Aryl groups influence anti-inflammatory effects pos3_label_anchor->pos3_label pos4_label Position 4: - Anilino substitution is key for EGFR inhibition - Amine substitutions for antimicrobial activity pos4_label_anchor->pos4_label pos67_label Positions 6 & 7: - Bulky/electron-withdrawing groups  enhance anticancer potency pos67_label_anchor->pos67_label

Caption: Key Structure-Activity Relationships for the Quinazoline Scaffold.

  • Position 4: Substitution with an anilino (aniline) group is a cornerstone for potent EGFR inhibitory activity. Electron-withdrawing groups on this aniline ring, such as chloro or fluoro, are often advantageous.[5]

  • Positions 6 and 7: The introduction of bulky or electron-withdrawing substituents at these positions on the quinazoline core generally increases potency against tyrosine kinases.[5]

  • Position 2: Modifications at this position can steer the compound's activity towards different targets. For instance, certain 2-substituted derivatives show potent activity as microtubule assembly inhibitors.[13] Methyl or thiol groups at this position are often important for antimicrobial activity.[21]

  • Position 3: This position is a key site for modification in developing anticonvulsant and anti-inflammatory agents. The nature of the substituent directly influences CNS penetration and interaction with relevant receptors.[3][22]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are methodologies for assessing the primary biological activities of quinazoline derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic or cell proliferation-inhibiting effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test quinazoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. A positive control (e.g., doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test quinazoline derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate.

  • Controls: Include a positive control (microorganism in broth without compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no turbidity is observed. A spectrophotometric reading can also be taken for quantitative analysis.

Workflow_Screening cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening Cascade start Design Analogs (SAR-driven) synthesis Chemical Synthesis & Purification start->synthesis library Compound Library (Quinazolines) synthesis->library primary_screen Primary Screen (e.g., MTT Assay @ 10µM) library->primary_screen Test Compounds hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->library Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active secondary_screen Secondary / Mechanistic Assay (e.g., Kinase Inhibition) dose_response->secondary_screen lead_select Lead Candidate Selection secondary_screen->lead_select out Preclinical Development lead_select->out To In Vivo Studies

Caption: A typical workflow for screening a quinazoline library for anticancer activity.

Conclusion and Future Perspectives

The quinazoline scaffold is undeniably one of the most fruitful platforms in medicinal chemistry, yielding a multitude of compounds with potent and diverse biological activities.[2][6][31] The extensive research into its anticancer properties, particularly as kinase inhibitors, has led to several FDA-approved drugs that have changed the landscape of cancer treatment.[7] However, the potential of this scaffold is far from exhausted.

Future research will likely focus on:

  • Developing Novel Multi-Target Agents: Designing single molecules that can modulate multiple pathways simultaneously (e.g., dual kinase and microtubule inhibitors) to overcome drug resistance.[16]

  • Exploring New Therapeutic Areas: While oncology is dominant, expanding the application of quinazolines in areas like neurodegenerative diseases[32], viral infections, and metabolic disorders holds significant promise.

  • Combating Antimicrobial Resistance: Leveraging the scaffold to develop new classes of antibiotics and antifungals is a critical and underexplored area.[17][18]

By combining rational, structure-based design with innovative synthetic chemistry and robust biological evaluation, the quinazoline core will continue to be a source of novel and impactful therapeutic agents for years to come.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3011. [Link]

  • Bhardwaj, V., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(48), 30289-30312. [Link]

  • Lv, K., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7109. [Link]

  • Singh, T., et al. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 22(13), 1537-1554. [Link]

  • Maltseva, V. N., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-446. [Link]

  • Saeed, A., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 161-171. [Link]

  • El-Azab, A. S., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. European Journal of Medicinal Chemistry, 45(9), 4188-4198. [Link]

  • Ibrahim, M. A., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistryOpen, 13(5), e202400039. [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6297. [Link]

  • Lv, K., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7109. [Link]

  • Abdel-Aziem, A., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Archiv der Pharmazie, 344(1), 49-57. [Link]

  • Al-Amiery, A. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). [Link]

  • Kumar, A., et al. (2011). Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. International Journal of Pharma and Bio Sciences, 2(1), 441-456. [Link]

  • Unknown. (2024). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR, 11(1). [Link]

  • Pan, J., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Journal of the Serbian Chemical Society, 87(1), 1-12. [Link]

  • Unknown. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508. [Link]

  • Khan, T., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1045-1075. [Link]

  • Abdel-Samad, M. F., et al. (2011). Synthesis and anticonvulsant evaluation of some novel 4(3H)-quinazolinones. Medicinal Chemistry Research, 20(8), 1263-1271. [Link]

  • Rzymowska, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1546. [Link]

  • El-Azab, A. S., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(5), 2025-2033. [Link]

  • El-Azab, A. S., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. International Journal of Molecular Sciences, 14(3), 5434-5455. [Link]

  • Rajput, R., & Mishra, A. (2013). A review on biological activity of quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 59-64. [Link]

  • Hitkari, A., et al. (1995). Substituted quinazolinones and their anti-inflammatory activity. Bollettino Chimico Farmaceutico, 134(11), 609-615. [Link]

  • Wang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1559-1563. [Link]

  • Chen, J., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 4(4), 437-451. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8521. [Link]

  • Ferreira, R. J., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(15), 5786. [Link]

  • Edafiogho, I. O., et al. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(20), 3781. [Link]

  • Kumar, A., et al. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of the Korean Chemical Society, 54(4), 450-456. [Link]

  • Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Chemical Methodologies, 5(5), 412-419. [Link]

  • Abida, et al. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives, 2(6), 1651-1657. [Link]

  • Unknown. (2019). Core structure and Anticancer Activity of Quinazoline Derivative Compound. ResearchGate. [Link]

  • Unknown. (2015). Structure–activity relationship analysis of quinazoline and quinoline derivatives. ResearchGate. [Link]

  • Unknown. (2023). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. [Link]

  • Hitkari, A., et al. (1995). Substituted quinazolinones and their anti-inflammatory activity. Semantic Scholar. [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

  • Unknown. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. [Link]

  • Rajput, R. & Mishra, A. (2013). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • Stavytskyi, V., et al. (2022). Biological activities of Quinazolines: A comprehensive review. ResearchGate. [Link]

  • Unknown. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(10), 1461. [Link]

Sources

mechanism of action of quinazoline derivatives in cancer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinazoline Derivatives in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic heterocycle formed from the fusion of benzene and pyrimidine rings, represents a cornerstone of modern medicinal chemistry.[1][2][3] While its derivatives possess a wide spectrum of biological activities, their most profound impact has been in oncology.[3] The advent of targeted therapy has shifted the paradigm of cancer treatment from broad-spectrum cytotoxic agents to precision molecules that interfere with specific pathways driving tumorigenesis. Quinazoline derivatives are at the forefront of this revolution, primarily functioning as highly potent protein kinase inhibitors.[1][3]

Several quinazoline-based drugs, including gefitinib, erlotinib, afatinib, and osimertinib, have gained FDA approval and are now standard-of-care treatments for various malignancies, most notably non-small-cell lung cancer (NSCLC).[3] This guide provides a comprehensive technical analysis of the molecular mechanisms through which these agents exert their anticancer effects, offering field-proven insights for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

The predominant mechanism of action for anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[1][3] RTKs are transmembrane proteins that play a critical role in cellular signaling. Upon binding to their specific extracellular ligands (e.g., growth factors), these receptors dimerize and trigger the autophosphorylation of tyrosine residues within their intracellular kinase domain.[4][5][6] This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, differentiation, and migration.

In many cancers, these RTKs are overexpressed or harbor activating mutations, leading to constitutive signaling and uncontrolled cell growth. Quinazoline derivatives are designed to counteract this by functioning as ATP-competitive inhibitors.[1] They possess a structural resemblance to the adenine ring of ATP, allowing them to fit into the ATP-binding pocket of the kinase domain.[7] By occupying this site, they prevent ATP from binding, thereby blocking autophosphorylation and halting the entire downstream signaling cascade.[4][5][6][8]

These inhibitors can be broadly classified into two categories based on their binding mode:

  • Reversible Inhibitors : First-generation agents like gefitinib and erlotinib, as well as the dual inhibitor lapatinib, form non-covalent hydrogen bonds and hydrophobic interactions within the ATP pocket.[4][5][6][9] The binding is in equilibrium, and the inhibitor can associate and dissociate from the target.

  • Irreversible Inhibitors : Second- and third-generation agents like afatinib and osimertinib contain a reactive group (e.g., an acrylamide moiety) that forms a permanent, covalent bond with a specific cysteine residue (typically Cys797) near the ATP-binding site.[10][11][12][13][14][15] This irreversible binding leads to a more sustained and potent inhibition of the kinase.

Key Molecular Targets and Clinically Relevant Derivatives

The versatility of the quinazoline scaffold has enabled the development of inhibitors against several key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR (also known as ErbB1 or HER1) is a primary target for quinazoline derivatives. Its aberrant activation is a key driver in numerous cancers, including NSCLC, pancreatic, and breast cancer.[16][17][18][19][20][21]

  • First-Generation (Reversible, Wild-Type and Mutant Selective):

    • Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first targeted therapies approved for NSCLC patients with specific activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).[4][5][8][16][17][19][22][][24] They reversibly bind to the ATP pocket, inhibiting the kinase activity of these mutated, overactive receptors.[5]

  • Second-Generation (Irreversible, Pan-ErbB):

    • Afatinib (Gilotrif®) is an irreversible inhibitor that targets not only EGFR but also other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4).[10][11][12][25] This broader activity is achieved through covalent binding to a conserved cysteine residue in the kinase domain of these receptors.[12] This mechanism allows afatinib to be effective against some mutations that are resistant to first-generation inhibitors.[12]

    • Lapatinib (Tykerb®) is a reversible dual inhibitor of both EGFR and HER2.[6][9][26][27][28] Its primary application is in the treatment of HER2-positive breast cancer, often in combination with chemotherapy.[28]

  • Third-Generation (Irreversible, Mutant-Selective):

    • Osimertinib (Tagrisso®) represents a significant advancement, designed specifically to overcome a common mechanism of resistance to earlier-generation EGFR inhibitors: the T790M "gatekeeper" mutation.[13] It selectively forms an irreversible covalent bond with the Cys797 residue in EGFR harboring either the initial sensitizing mutations or the T790M resistance mutation, while having significantly lower activity against wild-type EGFR.[13][14][29][30] This selectivity results in a more favorable therapeutic window and reduced side effects.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling axis.[31][32][33] Several quinazoline derivatives have been developed as multi-targeted agents that inhibit angiogenesis alongside tumor cell proliferation.

  • Vandetanib (Caprelsa®) is a multi-kinase inhibitor that potently targets VEGFR-2, EGFR, and RET-tyrosine kinase.[34][35][36][37] By simultaneously blocking EGFR-driven tumor growth and VEGFR-driven angiogenesis, vandetanib provides a dual-pronged attack.[35][37] It is approved for the treatment of certain types of medullary thyroid cancer where RET mutations are common.[37] The quinazoline scaffold is a promising platform for developing novel dual EGFR/VEGFR inhibitors.[7][38][39]

Modulation of Downstream Signaling Pathways

The therapeutic efficacy of quinazoline-based kinase inhibitors stems from their ability to shut down the critical downstream signaling pathways that are constitutively activated by their target kinases. By preventing the initial phosphorylation event, these drugs effectively silence the entire signaling cascade.

Two of the most important pathways inhibited are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation. Its blockade by quinazoline derivatives leads to a halt in the cell cycle and an inhibition of tumor growth.[9][14][30]

  • PI3K/AKT/mTOR Pathway : This is a critical survival pathway that promotes cell growth and inhibits apoptosis (programmed cell death).[40] Its suppression by EGFR/HER2 inhibitors removes the pro-survival signals, making cancer cells more susceptible to apoptosis.[9][14][30]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Ligand Growth Factor (EGF, VEGF) Ligand->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation

Caption: Quinazoline derivatives block ATP binding to RTKs, inhibiting PI3K/AKT and RAS/MAPK pathways.

Consequences of Pathway Inhibition

The blockade of these critical signaling networks results in several key anti-tumor outcomes:

  • Induction of Apoptosis : By inhibiting the PI3K/AKT survival pathway, quinazoline derivatives tip the cellular balance towards programmed cell death.[5][40][41][42][43] This is often evidenced by the activation of executioner caspases (like caspase-3 and -7) and the cleavage of poly (ADP-ribose) polymerase (PARP).[41][43]

  • Cell Cycle Arrest : The inhibition of proliferative signals transmitted through the MAPK pathway can cause cancer cells to arrest at specific checkpoints in the cell cycle, typically at the G1/S or G2/M transition, thereby preventing them from dividing.[41][44][45]

Summary of Representative Quinazoline Derivatives

Drug NamePrimary Target(s)Inhibition TypeApproved Cancer Indication(s) (Examples)
Gefitinib EGFRReversibleNSCLC with EGFR mutations[5][22]
Erlotinib EGFRReversibleNSCLC with EGFR mutations, Pancreatic Cancer[4][19]
Lapatinib EGFR, HER2ReversibleHER2-positive Breast Cancer[6][9][28]
Afatinib EGFR, HER2, HER4IrreversibleNSCLC with EGFR mutations[10][11][25]
Osimertinib EGFR (mutant-selective)IrreversibleNSCLC with EGFR T790M mutation[13][29]
Vandetanib VEGFR-2, EGFR, RETReversibleMedullary Thyroid Cancer[34][37]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action of a novel quinazoline derivative requires a multi-faceted approach combining biochemical and cell-based assays.

Experimental Workflow Diagram

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays b1 Purified Kinase (e.g., EGFR, VEGFR-2) b2 Kinase Assay (e.g., ADP-Glo) b1->b2 b3 Determine IC50 (Direct Potency) b2->b3 c5 Confirm On-Target Effect (p-EGFR, p-AKT) b3->c5 Correlates with c1 Cancer Cell Line (Target Expressing) c2 Cell Viability Assay (e.g., MTT, CTG) c1->c2 c4 Western Blot (Phospho-protein analysis) c1->c4 c3 Determine GI50 (Antiproliferative Effect) c2->c3 c4->c5

Caption: A typical workflow for characterizing a quinazoline-based kinase inhibitor.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Example)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the direct inhibitory potency (IC50) of a compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.

Methodology:

  • Reaction Setup: In a 384-well plate, add the quinazoline derivative at various concentrations (e.g., 10-point, 3-fold serial dilution).

  • Add Kinase: Add the purified target kinase (e.g., recombinant EGFR) to each well.

  • Initiate Reaction: Add the kinase's substrate (e.g., a specific peptide) and ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • First Read: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Second Read: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This method is crucial for confirming that the inhibitor is engaging its target within a cellular context and blocking downstream signaling.

Principle: Western blotting uses antibodies to detect specific proteins (total and phosphorylated forms) in a cell lysate separated by size via gel electrophoresis.

Methodology:

  • Cell Culture: Plate cancer cells known to overexpress the target kinase (e.g., A431 cells for EGFR) and grow to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, incubate cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the quinazoline derivative for a set time (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR Tyr1068).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed for total protein levels (e.g., total EGFR) and loading controls (e.g., β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

Quinazoline derivatives have fundamentally transformed the treatment landscape for several cancers by providing highly specific, mechanism-based therapies. Their core mechanism of action revolves around the competitive inhibition of the ATP-binding site of oncogenic receptor tyrosine kinases, primarily EGFR and VEGFR. This action effectively shuts down the aberrant signaling cascades, such as the PI3K/AKT and MAPK pathways, that drive tumor proliferation and survival.

The evolution from first-generation reversible inhibitors to third-generation covalent, mutant-selective agents demonstrates a sophisticated journey in drug design aimed at enhancing potency and overcoming clinical resistance.[13] The enduring success and versatility of the quinazoline scaffold ensure its continued prominence as a privileged structure in the ongoing development of novel, targeted anticancer agents.[1][3][33]

References

To be populated with the full list of citations used in the text.

Sources

Methodological & Application

The Strategic Utility of 6-Bromo-2-chloro-7-methoxyquinazoline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for designing molecules that can selectively bind to the ATP-binding pocket of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[1][2]

Within the vast landscape of quinazoline derivatives, 6-bromo-2-chloro-7-methoxyquinazoline emerges as a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. This di-halogenated intermediate offers two distinct reactive sites, the 2-chloro and 6-bromo positions, allowing for sequential and regioselective functionalization. This dual reactivity is instrumental in constructing complex molecules with precisely tailored pharmacological profiles. This application note will provide an in-depth guide to the use of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of Dacomitinib, a potent pan-HER inhibitor, as a case study.

The Target: EGFR and the HER Family of Receptor Tyrosine Kinases

The ErbB or HER (Human Epidermal Growth Factor Receptor) family of receptor tyrosine kinases comprises four members: EGFR (HER1), HER2, HER3, and HER4. These receptors are integral to regulating cell proliferation, survival, and differentiation.[3][4] In many cancers, aberrant signaling from the HER family, driven by overexpression, amplification, or activating mutations, leads to uncontrolled tumor growth and metastasis.[3] Consequently, inhibiting the kinase activity of these receptors is a validated and effective anticancer strategy.

Dacomitinib is a second-generation, irreversible pan-HER inhibitor, meaning it targets and covalently binds to the kinase domains of EGFR, HER2, and HER4.[5][6][7] This broad-spectrum inhibition can overcome some forms of resistance that arise with first-generation, reversible EGFR inhibitors.[7]

The EGFR/HER2 Signaling Pathway

The signaling cascade initiated by the HER family is complex and interconnected. Upon ligand binding (for EGFR, HER3, and HER4) or through heterodimerization (especially involving the ligand-less HER2), the receptors form dimers, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains.[8][9] These phosphorylated sites act as docking stations for a host of adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][10] These pathways ultimately regulate gene expression programs that control cell cycle progression, survival, and proliferation.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K HER3 HER3 HER4 HER4 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binding & Dimerization Dacomitinib Dacomitinib (Pan-HER Inhibitor) Dacomitinib->EGFR Irreversible Inhibition Dacomitinib->HER2 Dacomitinib->HER4

Caption: Simplified EGFR/HER2 Signaling Pathway and the inhibitory action of Dacomitinib.

Synthetic Strategy: Leveraging the Reactivity of this compound

The synthesis of Dacomitinib and related kinase inhibitors hinges on the differential reactivity of the two halogen substituents on the quinazoline core. The chlorine atom at the 2-position and the bromine atom at the 6-position can be addressed in a stepwise manner to build the final complex molecule.

Key Reactions and Their Mechanistic Underpinnings
  • Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: The 2- and 4-positions of the quinazoline ring are electron-deficient due to the electron-withdrawing effect of the nitrogen atoms. This makes them susceptible to nucleophilic attack. Generally, the 4-position is more activated towards SNAr than the 2-position.[11] However, in the absence of a leaving group at the 4-position, the 2-chloro substituent serves as a reactive handle. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (typically an amine) attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring system.

  • Palladium-Catalyzed Cross-Coupling at the 6-Position: The 6-bromo substituent is not readily displaced by nucleophilic aromatic substitution under typical conditions. However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocols: Synthesis of a Dacomitinib Analog

The following protocols are adapted from established synthetic routes for Dacomitinib and related quinazoline-based kinase inhibitors and are presented as a robust workflow for researchers.[8][9]

Part 1: Nucleophilic Aromatic Substitution with an Aniline

This initial step installs the substituted aniline moiety, a key pharmacophore for binding to the hinge region of the kinase domain.

Reaction:

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
This compound273.51101.0
3-Chloro-4-fluoroaniline145.56121.2
Isopropanol (IPA)-100 mL-
Pyridine Hydrochloride115.5610.1

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.74 g, 10 mmol), 3-chloro-4-fluoroaniline (1.75 g, 12 mmol), and isopropanol (100 mL).

  • Add a catalytic amount of pyridine hydrochloride (0.12 g, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting quinazoline and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Filter the solid product and wash with cold isopropanol (2 x 20 mL).

  • Dry the product under vacuum to yield 6-bromo-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-2-amine as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality and Trustworthiness:

  • Choice of Solvent: Isopropanol is a common solvent for SNAr reactions involving anilines as it has a suitable boiling point and can solubilize the reactants.

  • Acid Catalyst: The addition of a catalytic amount of acid, such as pyridine hydrochloride, can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack and accelerating the reaction.

  • Work-up: The product often precipitates upon cooling, providing a simple and efficient initial purification step.

Part 2: Suzuki-Miyaura Cross-Coupling for Side Chain Installation

This step introduces the acrylamide "warhead," which is crucial for the irreversible inhibition of the target kinase. The reaction is depicted in a two-step sequence for clarity: first, the Suzuki coupling to install a protected amine, followed by deprotection and acylation.

Reaction Sequence:

  • 6-Bromo-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-2-amine + Boronic Ester → Protected Amine Intermediate

  • Protected Amine Intermediate → Deprotection → Acylation with (E)-4-(piperidin-1-yl)but-2-enoyl chloride → Dacomitinib Analog

A. Suzuki-Miyaura Coupling

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
6-Bromo-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-2-amine383.0551.0
N-Boc-piperazine-boronic acid pinacol ester312.2261.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.250.05
Sodium Carbonate (Na₂CO₃)105.99153.0
1,4-Dioxane-50 mL-
Water-10 mL-

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask, combine 6-bromo-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-2-amine (1.92 g, 5 mmol), N-Boc-piperazine-boronic acid pinacol ester (1.87 g, 6 mmol), and sodium carbonate (1.59 g, 15 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.29 g, 0.25 mmol) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the Boc-protected intermediate.

B. Deprotection and Acylation

  • Dissolve the purified Boc-protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 4:1 v/v) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the resulting amine salt in anhydrous DCM and cool to 0 °C.

  • Add a base such as triethylamine (2.5 equivalents) to neutralize the salt.

  • Slowly add a solution of (E)-4-(piperidin-1-yl)but-2-enoyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Dacomitinib analog.

  • Purify by column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

  • Base: The base (e.g., Na₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.

  • Sequential Functionalization: The described synthetic route exemplifies a common strategy in medicinal chemistry where different reactive handles on a core scaffold are manipulated in a specific order to build molecular complexity.

Data Summary

Intermediate/ProductMolecular FormulaM.W. ( g/mol )Expected Yield (%)
6-Bromo-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-2-amineC₁₅H₁₀BrClFN₃O383.0585-95
Dacomitinib AnalogC₂₄H₂₅ClFN₅O₂469.9460-75 (over 3 steps)

Visualization of the Synthetic Workflow

Kinase_Inhibitor_Synthesis Start 6-Bromo-2-chloro- 7-methoxyquinazoline Intermediate1 6-Bromo-N-(3-chloro-4-fluorophenyl)- 7-methoxyquinazolin-2-amine Start->Intermediate1 SNAr (Isopropanol, heat) Aniline 3-chloro-4-fluoroaniline Aniline->Intermediate1 Intermediate2 Protected Amine Intermediate Intermediate1->Intermediate2 Suzuki Coupling (Pd Catalyst, Base) BoronicEster Boronic Ester BoronicEster->Intermediate2 FinalProduct Dacomitinib Analog (Pan-HER Inhibitor) Intermediate2->FinalProduct Deprotection & Acylation AcylChloride (E)-4-(piperidin-1-yl) but-2-enoyl chloride AcylChloride->FinalProduct

Caption: Synthetic workflow for a Dacomitinib analog from this compound.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced kinase inhibitors. Its di-halogenated nature allows for a programmed, regioselective introduction of key pharmacophoric elements through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The ability to construct complex molecules such as pan-HER inhibitors in a controlled manner underscores the value of this building block in drug discovery and development. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on the versatile quinazoline scaffold.

References

  • HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Liu, C., Zhou, X., Min, Q., Hou, Y., & Chen, Q. (2021). Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.
  • Addeo, A., Tabbò, F., & Novello, S. (2019). Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer. Expert Review of Clinical Pharmacology, 12(9), 833-839.
  • Dacomitinib mechanism of action: irreversible pan-HER inhibition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Method for preparing dacomitinib. (2013). Google Patents.
  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PMC. Retrieved January 20, 2026, from [Link]

  • Phase II Study Suggests Advantage of Irreversible Pan-HER Inhibition in Advanced NSCLC. (2012). The ASCO Post. Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Dacomitinib? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • Dacomitinib. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. (n.d.). Google Patents.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved January 20, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. (n.d.). Google Patents.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Discovery of 6-substituted 4-anilinoquinazolines With Dioxygenated Rings as Novel EGFR Tyrosine Kinase Inhibitors. (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-2-chloroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

experimental protocol for synthesizing derivatives from 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Synthesis of Novel Quinazoline Derivatives from 6-Bromo-2-chloro-7-methoxyquinazoline

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in oncology as tyrosine kinase inhibitors.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel derivatives using this compound as a versatile starting material. We present a strategic, two-step approach that leverages the differential reactivity of the halogen substituents to achieve selective and sequential functionalization. This guide explains the underlying chemical principles, offers detailed, field-tested experimental protocols for Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling, and provides visual workflows to illustrate the synthetic strategy.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[3][4] This "privileged structure" is found in numerous FDA-approved drugs, such as the EGFR/HER2 kinase inhibitor Lapatinib, used in breast cancer therapy.[5][6] The power of the quinazoline core lies in its ability to be readily and selectively substituted at various positions, allowing for the fine-tuning of pharmacological properties.[1]

The starting material, this compound, is an ideal platform for building diverse molecular libraries. It features two distinct reactive sites: a highly electrophilic C2-chloro position and a C6-bromo position amenable to modern cross-coupling chemistry. This differential reactivity is the key to a controlled and predictable synthetic strategy.

Chemical Principles & Strategic Considerations

The synthetic strategy hinges on the sequential functionalization of the C2 and C6 positions.

  • Position C2 (Chloro-substituent): The chlorine atom at the C2 position is rendered highly electrophilic by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with amine nucleophiles. This reaction is typically the first step in the sequence as it proceeds under milder conditions than many cross-coupling reactions and does not require a metal catalyst.

  • Position C6 (Bromo-substituent): The bromine atom on the benzene ring at position C6 is a classic handle for palladium-catalyzed cross-coupling reactions.[7] Its reactivity in SNAr is negligible compared to the C2-chloro group. After functionalizing the C2 position, the C6-bromo site can be used to introduce aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, thereby building molecular complexity.

This sequential approach provides a robust and modular route to novel, highly substituted quinazoline derivatives.

Synthetic Workflow & Visualization

The overall synthetic strategy involves a two-stage process to create a disubstituted quinazoline derivative. This workflow allows for the introduction of two different points of diversity (R¹ and R²).

G cluster_0 Stage 1: S(N)Ar at C2 cluster_1 Stage 2: Suzuki Coupling at C6 start 6-Bromo-2-chloro- 7-methoxyquinazoline intermediate Intermediate: 6-Bromo-7-methoxy-N-R¹-quinazolin-2-amine start->intermediate Solvent (e.g., Isopropanol) Heat (Reflux) start->intermediate final Final Product: 6-R²-7-methoxy-N-R¹-quinazolin-2-amine intermediate->final Pd Catalyst, Base Solvent (e.g., Dioxane/H₂O) intermediate->final reagent1 Amine Nucleophile (R¹-NH₂) reagent1->intermediate reagent2 Boronic Acid/Ester (R²-B(OR)₂) reagent2->final

Caption: Sequential functionalization of this compound.

Detailed Application Notes & Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the reaction of this compound with a primary amine (e.g., aniline) to form a 2-aminoquinazoline derivative. This reaction is fundamental to the synthesis of many kinase inhibitors.[8]

Causality and Experimental Choices:

  • Solvent: Isopropanol is a common choice as it is a polar protic solvent that effectively solvates the reactants and has a suitable boiling point for reflux conditions without being overly high. Dioxane or DMF can also be used.

  • Temperature: Heating to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the amine (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the starting chloroquinazoline. The amine can also act as the base to neutralize the HCl generated during the reaction. In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) is added to prevent the formation of amine hydrochloride salts, which can precipitate and slow the reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add isopropanol (approximately 10-20 mL per gram of starting material).

  • Add the desired primary amine or aniline derivative (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-85°C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold isopropanol or diethyl ether to remove any unreacted amine.

  • Dry the product under vacuum to yield the 6-bromo-2-(substituted-amino)-7-methoxyquinazoline intermediate. Further purification by recrystallization or column chromatography may be performed if necessary.

Parameter Value / Reagent Purpose
Starting MaterialThis compoundElectrophile
NucleophileSubstituted Aniline / Amine (R¹-NH₂)Introduction of first diversity point
SolventIsopropanolReaction Medium
TemperatureReflux (~82°C)Provides activation energy
Reaction Time4-12 hoursTypical duration for completion
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the C-C bond formation at the C6-bromo position using the intermediate from Protocol 1 and a suitable organoboron reagent. The Suzuki-Miyaura coupling is one of the most robust and widely used cross-coupling reactions due to its mild conditions and tolerance of a wide range of functional groups.[9][10]

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ is combined with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, effective, and economical choices.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent dissolves the quinazoline substrate and catalyst, while the water dissolves the inorganic base and facilitates the activation of the boronic acid.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Therefore, the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-Br(L₂) pd0->pd_aryl pd_trans Ar-Pd(II)-R(L₂) pd_aryl->pd_trans Transmetalation pd_trans->pd0 product Ar-R pd_trans->product Reductive Elimination start_halide Ar-Br start_halide->pd_aryl Oxidative Addition start_boronic R-B(OH)₂ start_boronic->pd_trans base Base (OH⁻) base->pd_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 6-bromo-2-(substituted-amino)-7-methoxyquinazoline intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water, then with brine. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final, disubstituted quinazoline derivative.

Parameter Value / Reagent Purpose
Substrate6-Bromo-2-amino-quinazoline intermediateAryl bromide coupling partner
Coupling PartnerAryl/Heteroaryl Boronic Acid (R²-B(OH)₂)Introduction of second diversity point
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Catalyzes C-C bond formation
BaseNa₂CO₃ or K₂CO₃ (2-3 eq)Activates the boronic acid
Solvent1,4-Dioxane / Water (4:1)Reaction Medium
AtmosphereNitrogen or ArgonPrevents catalyst oxidation
Temperature80-100°CProvides activation energy

Conclusion

The this compound scaffold provides an exceptionally versatile and reliable platform for the synthesis of complex, polysubstituted quinazoline derivatives. The orthogonal reactivity of the C2-chloro and C6-bromo positions allows for a strategic and modular approach to drug-like molecules. By following the detailed protocols for SNAr and Suzuki-Miyaura coupling reactions outlined in this guide, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

  • Assessing a sustainable manufacturing route to lapatinib. Royal Society of Chemistry. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. ACS Publications. Available at: [Link]

  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 6-Bromo-2-chloro-7-methoxyquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Rise of a Versatile Intermediate

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically approved drugs. Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal framework for interacting with biological targets, particularly the ATP-binding pockets of protein kinases. Within this class of compounds, 6-Bromo-2-chloro-7-methoxyquinazoline has emerged as a critical and highly versatile intermediate, especially in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its key structural attributes that enable selective, sequential functionalization and provide detailed, field-proven protocols for its use in core synthetic transformations. The central thesis of this guide is that a thorough understanding of this intermediate's reactivity allows for the rational design and efficient synthesis of novel kinase inhibitors and other complex molecular probes.

The strategic value of this intermediate lies in its two distinct, orthogonally reactive halogen atoms:

  • The C2-Chloro Group: Activated by the adjacent ring nitrogens, this position is highly susceptible to nucleophilic aromatic substitution (SNAr), typically with anilines. This reaction is fundamental to installing the "hinge-binding" moiety of many TKIs.

  • The C6-Bromo Group: This position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a vast array of chemical functionalities to modulate potency, selectivity, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By leveraging these two sites, chemists can construct complex molecular architectures in a controlled and predictable manner.

Physicochemical Properties and Safe Handling

Before utilization, it is imperative to understand the fundamental properties and safety requirements for this compound.

PropertyValueReference
CAS Number 953040-63-6[1]
Molecular Formula C₉H₆BrClN₂O[2]
Molecular Weight 273.51 g/mol [2]
Appearance Solid (typically off-white to yellow)[1]
Purity Typically ≥97%[1][2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3][4]

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this exact compound must always be consulted, data from structurally related haloquinazolines suggest the following hazards and precautions.[5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move person to fresh air. If swallowed, call a poison center or doctor.[6]

Core Synthetic Application 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The displacement of the C2-chloro group is the cornerstone reaction for this intermediate. The electron-withdrawing nature of the quinazoline nitrogens activates the C2 position, facilitating attack by a nucleophile. In the context of TKI synthesis, this nucleophile is almost invariably a substituted aniline.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Work-up start_int 6-Bromo-2-chloro- 7-methoxyquinazoline reaction Solvent (e.g., Isopropanol) Heat (Reflux) Acid/Base (optional) start_int->reaction Reactant start_nuc Substituted Aniline (Nucleophile) start_nuc->reaction Reactant workup Cooling & Filtration or Aqueous Work-up & Extraction reaction->workup Crude Product product N-(Aryl)-6-bromo- 7-methoxyquinazolin-2-amine workup->product Purified Product

Caption: General workflow for the SNAr reaction at the C2 position.

Protocol 1: Synthesis of a Generic N-(Aryl)-6-bromo-7-methoxyquinazolin-4-amine

This protocol is a representative procedure adapted from the synthesis of various TKI cores.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 eq)

  • Isopropanol (IPA) or n-Butanol

  • Hydrochloric acid (catalytic amount, optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected substituted aniline (1.1 eq).

  • Add isopropanol to form a suspension (approx. 10-15 mL per gram of starting quinazoline).

  • Optional: Add a few drops of concentrated HCl to protonate the quinazoline ring, which can accelerate the reaction.

  • Heat the reaction mixture to reflux (approx. 82°C for IPA) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol, followed by diethyl ether or hexane, to remove residual impurities.

  • Dry the product under vacuum to yield the desired N-(aryl)-6-bromo-7-methoxyquinazolin-4-amine, typically as a hydrochloride salt.

Expertise & Experience (The "Why"):

  • Solvent Choice: Isopropanol and n-butanol are commonly used because their boiling points provide sufficient thermal energy to drive the reaction, and they are often good solvents for the reactants while allowing the product salt to precipitate upon cooling, simplifying purification.[7]

  • Acid Catalysis: The addition of acid can catalyze the reaction by making the quinazoline ring more electron-deficient and thus more susceptible to nucleophilic attack. However, it is not always necessary.

  • Work-up: Direct filtration is a highly efficient purification method if the product salt is insoluble. If the product remains in solution, a standard aqueous work-up involving neutralization with a base (e.g., NaHCO₃ solution), extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), drying, and concentration is required.

Core Synthetic Application 2: Palladium-Catalyzed Cross-Coupling at the C6-Position

Once the C2 position is functionalized, the C6-bromo group serves as a versatile anchor point for introducing molecular diversity.

Protocol 2A: Suzuki-Miyaura C-C Bond Formation

The Suzuki reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[10][11][12] This is invaluable for adding aryl, heteroaryl, or vinyl groups.

suzuki_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Work-up start_int C2-Functionalized 6-Bromoquinazoline reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (N₂/Ar) Heat start_int->reaction start_boronic Aryl/Vinyl Boronic Acid or Ester start_boronic->reaction workup Aqueous Work-up Extraction Column Chromatography reaction->workup Crude Product product 6-Aryl/Vinyl Substituted Quinazoline workup->product Purified Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the C2-functionalized 6-bromoquinazoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture with stirring to 80-100°C for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Expertise & Experience (The "Why"):

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction success.[13]

  • Base and Water: The base activates the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.[12] The presence of water can often accelerate this step.

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, many modern catalyst systems using different ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can offer higher yields, lower catalyst loadings, and milder reaction conditions.[11]

Protocol 2B: Buchwald-Hartwig C-N Bond Formation

For installing amines at the C6 position, the Buchwald-Hartwig amination is the premier method, offering broad scope and functional group tolerance.[14][15]

buchwald_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Work-up start_int C2-Functionalized 6-Bromoquinazoline reaction Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOᵗBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (N₂/Ar) Heat start_int->reaction start_amine Primary or Secondary Amine start_amine->reaction workup Filtration through Celite® Extraction Column Chromatography reaction->workup Crude Product product 6-Amino Substituted Quinazoline workup->product Purified Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

  • Add the C2-functionalized 6-bromoquinazoline (1.0 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.1-1.3 eq) via syringe.

  • Heat the reaction mixture to 80-110°C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate and purify the residue by aqueous work-up followed by flash column chromatography.

Expertise & Experience (The "Why"):

  • Ligand is Key: The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction. Bulky, electron-rich ligands (like Xantphos for aryl bromides) are essential to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[14][16]

  • Base Selection: Strong bases like sodium tert-butoxide are often required, but can be incompatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with more advanced catalyst systems. The choice depends on the pKa of the amine.

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the strong base and interfere with the catalyst. Using anhydrous solvents is crucial for reproducibility and high yields.

A Sequential Functionalization Strategy

The true power of this compound is realized when these reactions are used in sequence. The higher reactivity of the C2-chloro group towards SNAr allows for its selective functionalization first, leaving the C6-bromo group untouched and available for subsequent palladium-catalyzed modifications. This provides a robust and modular approach to building libraries of complex molecules.

sequential_workflow start 6-Bromo-2-chloro- 7-methoxyquinazoline step1_reagent + R¹-NH₂ (Aniline) start->step1_reagent intermediate Intermediate A (C2-Functionalized) step1_reagent->intermediate Step 1: SₙAr step2_reagent + R²-B(OH)₂ (Suzuki) or + R³-NHR⁴ (Buchwald) intermediate->step2_reagent final_product Final Product (Di-functionalized) step2_reagent->final_product Step 2: Pd-Coupling

Caption: Modular two-step synthesis using sequential functionalization.

This strategy formed the basis for the discovery of many third-generation EGFR inhibitors, where the C6 position was modified to install groups that could form a covalent bond with a nearby cysteine residue in the EGFR active site, leading to irreversible inhibition.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its predictable and differential reactivity at the C2 and C6 positions provides a reliable and modular route for the synthesis of kinase inhibitors and other targeted therapeutics. By mastering the SNAr and palladium-catalyzed cross-coupling reactions detailed in this guide, researchers can rapidly generate diverse analogues, enabling efficient exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The protocols and insights provided herein serve as a foundational toolkit for any scientist looking to leverage this powerful intermediate in their research endeavors.

References

  • Mavrova, A. T., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health (PMC). Available at: [Link]

  • New Drug Approvals. (2015). Gefitinib. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Li, X., et al. (2020). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 25(21), 5089. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • Kikelj, D., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(1), 474-487. Available at: [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Available at: [Link]

  • Gampala, S., et al. (2016). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health (PMC). Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (2016). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
  • Le, T. N., et al. (2013). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry. Available at: [Link]

  • Liu, Z., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Mohammadi-Far, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (PMC). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • National Center for Biotechnology Information. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Available at: [Link]

  • Xu, Z., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (2011). EP2348020A1 - Preparation process of erlotinib.
  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • Semantic Scholar. (n.d.). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Available at: [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Available at: [Link]

  • Atlantis Press. (2019). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. YouTube. Available at: [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Value of 6-Bromo-2-chloro-7-methoxyquinazoline

The quinazoline structural motif is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to act as a versatile scaffold, mimicking the purine core of ATP and enabling potent and selective inhibition of various kinases. A notable example is Lapatinib, a dual tyrosine kinase inhibitor targeting both EGFR and HER2, which is used in the treatment of breast cancer.[1][2][3] The synthesis and derivatization of such complex molecules heavily rely on robust and efficient chemical methodologies.

This guide focuses on a key building block for such syntheses: This compound . This substrate is particularly valuable due to its di-halogenated nature, presenting two distinct reaction handles for sequential functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating this core, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6][7]

A critical aspect of working with this substrate is achieving regioselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order: C-I > C-Br >> C-Cl.[1][6] This inherent reactivity difference allows for selective coupling at the more reactive C6-Bromo position while leaving the C2-Chloro position intact for subsequent transformations under potentially more forcing conditions. This guide provides detailed protocols and the underlying chemical principles for leveraging this selectivity in several key cross-coupling reactions.

The Engine of Synthesis: The General Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, largely proceed through a common mechanistic pathway.[6][8] The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the quinazoline substrate. This step oxidizes the metal to a Pd(II) species.[4]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-Heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex (R-Pd(II)-X) Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex (R-Pd(II)-R') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (R-R') Trans->Product MX M-X Trans->MX RX Quinazoline-Br (R-X) RX->OxAdd R_M Coupling Partner (R'-M) R_M->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl linkages due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10][11]

Protocol: Selective C6-Arylation of this compound

This protocol details the selective coupling of an arylboronic acid at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Ligand (e.g., SPhos, XPhos; if using Pd(OAc)₂) (0.04 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂) and ligand (if applicable).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-chloro-7-methoxyquinazoline.[9]

Representative Suzuki-Miyaura Coupling Data
EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100~90-98
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DMF110~75-85

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.

Suzuki-Miyaura Reaction sub 6-Bromo-2-chloro- 7-methoxyquinazoline plus1 + boronic Arylboronic Acid (Ar-B(OH)₂) reagents Pd(0) catalyst Base (e.g., K₂CO₃) Solvent, Heat boronic->reagents plus2 + prod 6-Aryl-2-chloro- 7-methoxyquinazoline reagents->prod

Caption: Suzuki-Miyaura coupling scheme for C6-arylation.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13][14] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Protocol: Selective C6-Amination of this compound

This protocol outlines the coupling of a primary or secondary amine at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃; 2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP; 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 equiv)

  • Solvent: Anhydrous, deoxygenated Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube. Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.[15]

  • Reagent Addition: In a separate flask, add the this compound and the base. Evacuate and backfill with inert gas.

  • Reaction Initiation: Transfer the catalyst solution to the flask containing the substrate and base via syringe. Then, add the amine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[15]

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer multiple times with ethyl acetate.[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[15]

Representative Buchwald-Hartwig Amination Data
EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110~90-97
2AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100~80-90
3PiperidinePd₂(dba)₃ / XPhosK₃PO₄Toluene110~88-96

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.

Buchwald-Hartwig Reaction sub 6-Bromo-2-chloro- 7-methoxyquinazoline plus1 + amine Amine (R₂NH) reagents Pd catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent, Heat amine->reagents prod 6-(Amino)-2-chloro- 7-methoxyquinazoline reagents->prod

Caption: Buchwald-Hartwig amination scheme for C6-amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[16] It characteristically employs a dual-catalyst system of palladium and copper(I).[9][12]

Protocol: Selective C6-Alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous, deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Add this compound, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic upon addition of reagents.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid, completing within 1-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude material in a suitable solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Representative Sonogashira Coupling Data
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50~90-98
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMFRT~85-95
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF60~80-90

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.

Heck Coupling: C-C Bonds via Alkenylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful route to styrenyl and other vinyl-substituted compounds.[17][18] The reaction proceeds via a distinct mechanism involving migratory insertion of the alkene and subsequent β-hydride elimination.[17][19]

Protocol: Selective C6-Vinylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Ligand (optional, e.g., Triphenylphosphine, PPh₃) (0.1 equiv)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, deoxygenated DMF or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, ligand (if used), and the base.

  • Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the degassed solvent, followed by the alkene via syringe.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract several times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Representative Heck Coupling Data
EntryAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂K₂CO₃DMF120~75-85
2n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile100~80-90
34-VinylpyridinePd(OAc)₂K₂CO₃NMP130~70-80

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.

Advanced Strategy: Sequential Cross-Coupling

The true synthetic power of this compound lies in the ability to perform sequential, regioselective functionalization. After an initial coupling reaction at the C6-bromo position under the conditions described above, the resulting product, which still contains the C2-chloro group, can be subjected to a second, distinct cross-coupling reaction.

Typically, the C-Cl bond requires more forcing conditions to activate—such as higher temperatures, stronger bases, or more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the more difficult oxidative addition step.[1][20] This stepwise approach allows for the controlled and efficient assembly of complex, polysubstituted quinazolines from a single, versatile starting material.

Sequential Coupling Workflow Start 6-Bromo-2-chloro- 7-methoxyquinazoline Step1 Step 1: C6-Br Coupling (Suzuki, Heck, etc.) Milder Conditions Start->Step1 Intermediate 6-R'-2-chloro- 7-methoxyquinazoline Step1->Intermediate Step2 Step 2: C2-Cl Coupling (Suzuki, B-H, etc.) Forcing Conditions Intermediate->Step2 Final 6-R'-2-R''- 7-methoxyquinazoline (Polysubstituted Product) Step2->Final

Caption: Workflow for sequential functionalization.

General Experimental Workflow and Best Practices

A successful cross-coupling reaction relies on meticulous experimental technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental Workflow Setup 1. Assemble & Flame-Dry Glassware Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reagents 3. Add Solids (Substrate, Catalyst, Ligand, Base) Inert->Reagents Solvents 4. Add Degassed Solvents & Liquid Reagents via Syringe Reagents->Solvents React 5. Heat to Temperature & Stir Vigorously Solvents->React Monitor 6. Monitor Progress (TLC, LC-MS) React->Monitor Workup 7. Cool, Quench, & Extract Monitor->Workup Purify 8. Dry & Purify (Column Chromatography) Workup->Purify

Caption: Standard workflow for setting up a cross-coupling reaction.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. (n.d.). Benchchem.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
  • Buchwald–Hartwig amin
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2025).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Heck reaction. (n.d.). Wikipedia.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.).
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent advances in Sonogashira reactions. (n.d.). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025).

Sources

Application Notes and Protocols for the Functionalization of the Quinazoline Core at C2 and C4 Positions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The therapeutic potential of quinazoline-based drugs is often intricately linked to the nature and position of substituents on the quinazoline ring. Specifically, the functionalization at the C2 and C4 positions plays a pivotal role in modulating the biological activity and pharmacokinetic properties of these molecules.[2] This guide provides a detailed overview of the key strategies and experimental protocols for the selective functionalization of the quinazoline core at these two critical positions, aimed at researchers and scientists in the field of drug discovery and development.

Understanding the Reactivity of the Quinazoline Core

The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at the C2 and C4 positions, electrophilic and susceptible to nucleophilic attack. Generally, the C4 position exhibits higher reactivity towards nucleophilic aromatic substitution (SNAr) compared to the C2 position.[3] This differential reactivity is a key consideration in designing synthetic strategies for selective functionalization.

Part 1: Selective Functionalization at the C4 Position

The C4 position of the quinazoline core is the more reactive site for nucleophilic substitution, making it a primary target for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr) at C4

A common and effective method for C4 functionalization involves the displacement of a leaving group, typically a halogen (e.g., chlorine), by a nucleophile. 4-Chloroquinazolines are versatile intermediates that can be readily prepared from the corresponding quinazolin-4-ones.

Causality of Experimental Choices:

  • Starting Material: 2,4-dichloroquinazolines are often used as readily available starting materials, allowing for sequential or selective substitutions.

  • Nucleophiles: A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce various functionalities.

  • Solvent and Base: The choice of solvent and base is crucial for promoting the reaction and neutralizing any acid generated. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the substitution.

Experimental Protocol: Synthesis of 4-Anilino-2-substituted-quinazolines via SNAr

This protocol describes the synthesis of 4-arylamino-2-substituted quinazolines from 4-chloroquinazolines.

Workflow Diagram:

start Start: 2,4-Dichloroquinazoline step1 Dissolve in appropriate solvent (e.g., isopropanol) start->step1 step2 Add substituted aniline (nucleophile) step1->step2 step3 Heat the reaction mixture (e.g., reflux) step2->step3 step4 Monitor reaction progress by TLC step3->step4 step5 Cool to room temperature step4->step5 step6 Isolate the product by filtration step5->step6 step7 Wash and dry the product step6->step7 end_product End Product: 4-Anilino-2-chloroquinazoline derivative step7->end_product

Caption: General workflow for the C4-amination of a dichloroquinazoline.

Step-by-Step Protocol:

  • To a solution of the 2,4-dichloroquinazoline derivative (1.0 mmol) in isopropanol (10 mL), add the desired substituted aniline (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the pure 4-anilino-2-chloroquinazoline derivative.

Metal-Free Direct C-H Amination at C4

Recent advancements have enabled the direct C-H functionalization of the quinazoline core, avoiding the need for pre-functionalized starting materials. One such method is the metal-free regioselective direct C4-H amination using N-fluorobenzenesulfonimide (NFSI) as the amination source.[5]

Causality of Experimental Choices:

  • Aminating Agent: NFSI serves as an efficient source of the amino group without the need for a metal catalyst.[5]

  • Metal-Free Conditions: This approach is advantageous as it avoids potential metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.[5]

  • Regioselectivity: The reaction demonstrates high regioselectivity for the C4 position.[5]

Experimental Protocol: Metal-Free C4-H Amination of Quinazoline [5]

  • To a reaction tube, add the substituted quinazoline (0.2 mmol), N-fluorobenzenesulfonimide (NFSI, 0.4 mmol), and a suitable solvent such as DCE (2.0 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired C4-aminated quinazoline product.

Data Table: Substrate Scope for C4-H Amination

EntryQuinazoline SubstituentProductYield (%)
1H4-N(PhSO₂)₂-Quinazoline87
22-Me2-Me-4-N(PhSO₂)₂-Quinazoline82
32-Ph2-Ph-4-N(PhSO₂)₂-Quinazoline75
46-Cl6-Cl-4-N(PhSO₂)₂-Quinazoline78

Yields are based on published data and may vary.[5]

Part 2: Selective Functionalization at the C2 Position

Functionalization at the C2 position is more challenging due to its lower intrinsic reactivity compared to the C4 position.[3] However, several strategies have been developed to achieve selective C2 modification.

C2-Arylation of Quinazolin-4(3H)-ones

One approach involves the direct C-H arylation of N-substituted quinazolin-4(3H)-ones, which can be subsequently converted to 2-aryl-4-chloroquinazolines for further C4 functionalization. A palladium/copper bicatalytic system has been shown to be effective for this transformation.[6]

Causality of Experimental Choices:

  • Catalytic System: A combination of palladium and copper catalysts is crucial for the C-H activation and cross-coupling reaction.[6]

  • Ligand: The choice of ligand is critical for the efficiency and selectivity of the palladium-catalyzed cycle.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[6]

Experimental Protocol: Cu/Pd-Catalyzed C2-H Arylation of N-3-Substituted Quinazolin-4(3H)-ones [6]

  • In a microwave vial, combine the N-3-substituted quinazolin-4(3H)-one (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent such as DMF (5 mL).

  • Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C2-arylated quinazolin-4(3H)-one.

Regioselective C2 Modification via Azide-Tetrazole Tautomerism

A novel strategy for selective C2 modification involves an intramolecular functional group swap facilitated by azide-tetrazole tautomerism.[3] This method allows for the introduction of various nucleophiles at the C2 position of 6,7-dimethoxyquinazoline derivatives.[3]

Reaction Mechanism Diagram:

A 2-Chloro-4-sulfonylquinazoline B 4-Azido-2-chloroquinazoline (via SNAr at C4) A->B + NaN3 C Tetrazolo[1,5-c]quinazoline (Tautomer) B->C Azide-Tetrazole Tautomerism D 4-Azido-2-sulfonylquinazoline (via intramolecular SNAr at C2) C->D Sulfinate attack at C2

Sources

Introduction: The Quinazoline Scaffold and the Need for Greener, Faster Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of Quinazoline Derivatives via Microwave Irradiation

Prepared by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles, protocols, and practical applications of microwave-assisted organic synthesis (MAOS) for the efficient construction of quinazoline and quinazolinone scaffolds.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The development of efficient and sustainable synthetic methodologies to access these vital derivatives is a critical objective in modern drug discovery.

Traditionally, the synthesis of quinazolines involves methods that require long reaction times, high temperatures, and often, the use of hazardous solvents. Microwave-assisted synthesis has emerged as a transformative green chemistry technique that directly addresses these limitations.[2][3] By utilizing microwave irradiation instead of conventional heating, chemists can achieve dramatic accelerations in reaction rates, significant improvements in product yields, and enhanced purity.[4][5][6] This approach not only boosts laboratory productivity but also aligns with the principles of sustainable chemistry by reducing energy consumption and minimizing waste.[2][3]

This guide details the scientific principles behind microwave-assisted synthesis and provides field-proven protocols for the rapid and efficient preparation of quinazoline derivatives.

Part 1: Understanding the Microwave Advantage

To effectively implement MAOS, it is crucial to understand why it so often outperforms conventional heating methods. The difference lies in the mechanism of energy transfer.

  • Conventional Heating: Relies on conduction and convection. The vessel is heated from an external source, and this heat is slowly and often unevenly transferred to the solvent and reactants.

  • Microwave Heating: Utilizes the ability of polar molecules (like many organic solvents and reactants) to absorb microwave energy directly and efficiently. This energy transfer occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction mixture volume.[4]

    • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.[4]

This direct, volumetric heating mechanism leads to a rapid temperature increase within the reaction mixture, often reaching the target temperature in seconds to minutes, a stark contrast to the slower ramp times of oil baths or heating mantles.[5] This rapid heating can overcome kinetic barriers more effectively, leading to remarkable rate enhancements and often cleaner reactions with fewer side products.[6]

Part 2: Key Synthetic Protocols for Quinazoline Derivatives

Several robust strategies for quinazoline synthesis can be significantly enhanced by microwave irradiation. Below are detailed protocols for common and effective transformations.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This method provides a highly efficient, one-pot route to a diverse range of quinazolinones from readily available starting materials. The reaction condenses an anthranilic acid, an orthoester (serving as a carbon source), and a primary amine.

The workflow involves the initial formation of an intermediate from anthranilic acid and the orthoester, which is then trapped by the amine, followed by microwave-induced cyclization and dehydration to yield the final quinazolinone product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Microwave-Assisted Cyclization A Anthranilic Acid C Intermediate + MeOH A->C + B Trimethyl Orthoformate B->C + E Amidine Intermediate C->E + D Primary Amine (R-NH2) D->E + F 3-Substituted Quinazolin-4(3H)-one E->F Δ (Microwave) - H2O G H2O

Caption: One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones.

CategoryItem
Reagents Anthranilic acid, Trimethyl orthoformate, Substituted primary amine
Solvent Ethanol (EtOH)
Equipment Dedicated microwave synthesizer (e.g., CEM, Biotage, Anton Paar)
10 mL microwave reaction vial with a magnetic stir bar
Standard laboratory glassware for workup
Filtration apparatus
Analytical balance
  • Reactant Preparation: To a 10 mL microwave reaction vial, add anthranilic acid (5 mmol, 1.0 eq.), the desired primary amine (6 mmol, 1.2 eq.), and trimethyl orthoformate (6 mmol, 1.2 eq.).

  • Solvent Addition: Add 10 mL of ethanol to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters to a constant temperature of 120°C for 30 minutes. The instrument will automatically modulate the power to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature).

  • Product Isolation: Pour the cooled reaction mixture over crushed ice in a beaker.

  • Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one derivative.

Substrate (Amine)MethodTimeYield (%)Reference
AnilineConventional6 h48-89%[7]
AnilineMicrowave10-20 min66-97%[7]
Various AminesMicrowave30 min65-85%[8]
Protocol 2: Copper-Catalyzed Solvent-Free Synthesis from 2-Aminobenzamides

This green protocol demonstrates a solvent-free approach, which is highly desirable for sustainable chemistry. It utilizes an economical copper catalyst to facilitate the reaction between a 2-aminobenzamide and an alcohol.[9]

G A 2-Aminobenzamide D Reaction Mixture (Solvent-Free) A->D B Alcohol (R-CH2OH) B->D C CuI (Catalyst) Cs2CO3 (Base) C->D E Microwave Irradiation 130°C, 2h, O2 atm D->E F Quinazolinone Product E->F Oxidative Cyclization

Caption: Solvent-free, copper-catalyzed quinazolinone synthesis.

CategoryItem
Reagents Substituted 2-aminobenzamide, Substituted benzyl alcohol
Catalyst/Base Copper(I) iodide (CuI), Cesium carbonate (Cs₂CO₃)
Equipment Dedicated microwave synthesizer
Microwave reaction vial with a magnetic stir bar
Oxygen balloon or source
Standard laboratory glassware for workup and purification
  • Vial Charging: In a microwave reaction vial, combine the 2-aminobenzamide (0.5 mmol, 1.0 eq.), the alcohol (2.5 mmol, 5.0 eq.), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 eq.).

  • Atmosphere: Flush the vial with oxygen and maintain a positive pressure with an oxygen-filled balloon.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to a constant temperature of 130°C for 2 hours.

  • Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), filter to remove the base and catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography to isolate the desired quinazolinone product.

2-AminobenzamideAlcoholTimeYield (%)
UnsubstitutedBenzyl alcohol2 h92%
5-ChloroBenzyl alcohol2 h85%
Unsubstituted4-MeO-benzyl alcohol2 h88%
UnsubstitutedButan-1-ol2 h75%

Part 3: Troubleshooting and Practical Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient microwave absorption; Reagents are not polar enough for solvent-free conditions.Add a small amount of a high-boiling polar solvent (e.g., DMF, NMP) to act as a "heating sensitizer". Ensure the temperature, not just power, is being monitored.
Incorrect reaction temperature or time.Systematically increase the reaction temperature (in 10-20°C increments) or time (in 5-10 minute increments) to optimize the conditions.
Low Yield Incomplete reaction or product degradation.Verify completion by TLC or LC-MS. If incomplete, increase time/temp. If degradation is suspected, lower the reaction temperature.
Mechanical loss during workup.Ensure proper pH for precipitation. Use a more suitable recrystallization solvent.
Formation of Byproducts Temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. A benefit of microwave synthesis is that lower temperatures are often sufficient due to efficient energy transfer.
Incorrect stoichiometry of reactants.Carefully re-verify the molar equivalents of all starting materials.
Pressure Limit Exceeded Use of a low-boiling solvent at a high temperature.Switch to a higher-boiling solvent (e.g., replace ethanol with isopropanol or n-butanol). Reduce the reaction temperature if possible.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazoline derivatives, offering unparalleled speed, efficiency, and control.[10] By leveraging direct and uniform heating, these methods dramatically shorten reaction times from hours to minutes, improve yields, and promote cleaner reaction profiles.[7][11] The adoption of solvent-free or aqueous-based microwave protocols further enhances the green credentials of these syntheses, making MAOS an indispensable tool for the modern medicinal chemist and drug development professional.[9][12]

References

  • Al-dujaili, J. H. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Besson, T., & Chosson, E. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Al-dujaili, J. H. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Garella, D., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Boruah, P. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Sharma, V. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. [Link]

  • Perio, B., et al. (2009). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry, 11(2), 207-210. [Link]

  • Sharma, R. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Faucher, N., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11181. [Link]

  • Zhang, H., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 5(115), 95163-95187. [Link]

  • Phakhodee, W., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(33), 22949-22956. [Link]

Sources

Application Note: Efficient One-Pot Synthesis of Substituted Quinazolines from 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of One-Pot Synthesis

The quinazoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1] These compounds are recognized for their therapeutic potential as antibacterial, anti-inflammatory, antitumor, and kinase inhibitors, among other properties.[2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established treatments in oncology, highlighting the scaffold's importance in modern medicine.[3]

Consequently, the development of efficient and versatile synthetic methods for quinazoline derivatives is a key focus in medicinal chemistry. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often generate significant waste. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a streamlined, economical, and environmentally friendlier alternative.[4] This application note provides a detailed guide to the one-pot synthesis of 2,4-disubstituted quinazolines starting from readily available 2-aminobenzophenones, focusing on the underlying mechanisms and providing field-proven experimental protocols.

The Underlying Chemistry: Reaction Mechanism

The one-pot synthesis of 2,4-disubstituted quinazolines from a 2-aminobenzophenone, an aldehyde, and a nitrogen source like ammonium acetate or urea is a robust and widely adopted strategy.[2][5] The reaction proceeds through a cascade of condensation, cyclization, and oxidation steps.

Plausible Mechanistic Pathway:

  • Ammonia Generation: Upon heating, ammonium acetate decomposes to generate ammonia and acetic acid.[6] Urea can also serve as an ammonia source under thermal conditions.[7]

  • Imine Formation (A): The in-situ generated ammonia condenses with the ketone carbonyl of the 2-aminobenzophenone to form an imine intermediate.

  • Second Imine Formation (B): Concurrently, the aldehyde reactant condenses with another molecule of ammonia to form a second imine.

  • Nucleophilic Attack & Cyclization (C): The amino group of the first imine intermediate (A) performs a nucleophilic attack on the carbon of the second imine (B). This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the imine carbon originating from the benzophenone, forming a dihydroquinazoline intermediate.[6]

  • Aromatization: The dihydroquinazoline intermediate undergoes spontaneous aerobic oxidation or is oxidized by an external oxidant to yield the stable, aromatic quinazoline final product.[2][6]

Quinazoline Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_end Product A 2-Aminobenzophenone D Condensation with NH3 (from NH4OAc) A->D B Aldehyde (R-CHO) B->D C Ammonium Acetate (NH4OAc) C->D Heat (generates NH3) E Intramolecular Cyclization D->E Dihydroquinazoline Intermediate F Oxidative Aromatization E->F G 2,4-Disubstituted Quinazoline F->G

Caption: General mechanism for the three-component synthesis of quinazolines.

Comparative Methodologies

Various protocols have been developed for this transformation, differing in their energy source, use of catalysts, and reaction medium. The choice of method often depends on the desired reaction time, available equipment, and the specific substrates being used.

Methodology Key Reagents Conditions Typical Yields Key Advantages Reference
Catalyst-Free Thermal 2-Aminobenzophenone, Aldehyde, Urea or NH₄OAcNeat (solvent-free), 140°C, 20-30 minGood to ExcellentSimplicity, low cost, environmentally benign.[2][5][2][5]
Microwave-Assisted 2-Aminobenzophenone, Aldehyde, Urea or NH₄OAcNeat or in solvent, MW irradiation (e.g., 540W), 130-150°C, 5-20 minGood to ExcellentRapid reaction times, high efficiency.[7][8][7][8]
Iodine-Catalyzed 2-Aminobenzophenone, Aldehyde, NH₄OAcEthanol or Neat, Moderate Temp.Excellent (91-97%)Mild conditions, high yields due to I₂ acting as both Lewis acid and oxidant.[9][9]
TMSOTf-Catalyzed 2-Aminobenzophenone, NitrileNeat, MW irradiation, 150°C, 30 minExcellent (81-94%)Utilizes nitriles as a reactant source, broad scope.[6][10][6][10]

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a straightforward and environmentally benign method for synthesizing 2,4-disubstituted quinazolines using urea as the nitrogen source under solvent-free conditions.[2]

Principle: This method leverages thermal energy to drive a one-pot, three-component reaction between a 2-aminobenzophenone, an aldehyde, and urea. Urea serves as a non-toxic and easily handled source of ammonia. The reaction proceeds under aerobic oxidation, eliminating the need for an external catalyst or oxidant.[2][5]

Materials and Reagents:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Substituted Aldehyde (e.g., 2-chloro-3-formylquinoline) (1.0 mmol, 1.0 eq)

  • Urea (2.0 mmol, 2.0 eq)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and hot plate with oil bath

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.0 mmol), and urea (2.0 mmol).

  • Heating: Place the flask in a preheated oil bath at 140°C. Stir the reaction mixture. Causality Note: Heating is crucial to melt the reactants into a homogenous mixture and to provide the activation energy for the decomposition of urea and subsequent condensation and cyclization reactions.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:7 ethyl acetate/hexane). The reaction is typically complete within 20-30 minutes.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Purification: Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final 2,4-disubstituted quinazoline product. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-4-Phenylquinazoline

This protocol utilizes microwave irradiation to rapidly synthesize 2-methyl-4-phenylquinazoline from 2-aminobenzophenone and ammonium acetate, which serves as both the nitrogen and methyl source.[2][7]

Principle: Microwave irradiation provides efficient and uniform heating, dramatically accelerating the reaction rate compared to conventional methods.[8] This protocol is a two-component variation where ammonium acetate provides the necessary ammonia for the initial condensation and the acetate moiety ultimately forms the 2-methyl group of the quinazoline ring.

Materials and Reagents:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Ammonium Acetate (3.0 mmol, 3.0 eq)

  • Tin(II) Chloride (SnCl₂) (5 mol%) (Optional, can enhance yield)[2]

  • Microwave synthesis vial with a stir bar

  • Dedicated microwave reactor

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial, add 2-aminobenzophenone (1.0 mmol), ammonium acetate (3.0 mmol), and SnCl₂ (0.05 mmol, if used).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140-150°C for 15-20 minutes. Causality Note: Microwave energy directly couples with the polar molecules in the reaction, leading to rapid and localized heating that significantly shortens the reaction time needed for cyclization and aromatization.[7]

  • Workup: After the reaction is complete and the vial has cooled, add ethyl acetate (15 mL) and water (15 mL) to the vial. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain the pure 2-methyl-4-phenylquinazoline.

General Experimental Workflow

The overall process for synthesizing and isolating substituted quinazolines follows a standardized laboratory workflow, from initial reaction setup to final product characterization.

Experimental Workflow A 1. Reagent Combination (2-Aminobenzophenone, Aldehyde, N-Source) B 2. Reaction Heating (Conventional Oil Bath or Microwave Reactor) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Cool Down & Crude Isolation C->D E 5. Purification (Silica Gel Column Chromatography) D->E F 6. Solvent Evaporation (Rotary Evaporator) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Caption: A typical workflow from reaction setup to product analysis.

Conclusion

The one-pot synthesis of substituted quinazolines from 2-aminobenzophenones represents a highly efficient, atom-economical, and versatile strategy for accessing this critical class of heterocyclic compounds. By leveraging simple starting materials and employing either catalyst-free thermal conditions or rapid microwave-assisted protocols, researchers can readily generate diverse libraries of quinazoline derivatives for screening in drug discovery and materials science. The protocols outlined in this note provide a robust foundation for implementing these powerful synthetic methods in the laboratory.

References

  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021). Polycyclic Aromatic Compounds, 42(6).

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry.

  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021). Taylor & Francis Online.

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.

  • Quinazoline synthesis. Organic Chemistry Portal.

  • One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. (2003). Molecular Diversity.

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2025). ResearchGate.

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (2021). RSC Advances.

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers Media S.A..

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2009). Semantic Scholar.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • “One pot” synthesis of quinazolinone-[2][7]-fused polycyclic scaffolds in a three-step reaction sequence. (2021). Organic & Biomolecular Chemistry.

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (2019). e-Publications@Marquette.

  • One-pot synthesis of quinazolin-4(3

    
    )-ones and 2,3-dihydroquinazolin-4(1
    
    
    
    )-ones utilizing
    
    
    -(2-aminobenzoyl)benzotriazoles. (2019). TÜBİTAK Academic Journals.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules.

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry.

Sources

Application Notes and Protocols: 6-Bromo-2-chloro-7-methoxyquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the quinazoline scaffold has emerged as a privileged structure.[1][2] This heterocyclic motif is the backbone of numerous FDA-approved drugs, most notably a class of potent enzyme inhibitors known as tyrosine kinase inhibitors (TKIs).[3][4] These drugs have revolutionized the treatment of various cancers by selectively targeting the signaling pathways that drive tumor growth.[1][5] Within this critical class of molecules, 6-Bromo-2-chloro-7-methoxyquinazoline stands out as a pivotal intermediate, a versatile building block that provides chemists with the necessary reactive handles to construct complex and highly specific therapeutic agents.

This guide provides an in-depth look at the application of this compound, focusing on its role in the synthesis of kinase inhibitors. We will explore the causality behind its synthetic utility, provide detailed protocols for its application, and contextualize its importance within the relevant biological pathways.

Core Utility: A Bifunctional Intermediate for Kinase Inhibitor Synthesis

The power of this compound lies in its distinct and orthogonally reactive sites. The quinazoline core itself is a known pharmacophore that effectively mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of kinase enzymes.[1][6] The substituents on this core provide the handles for synthetic elaboration to achieve potency and selectivity.

  • The 2-Chloro Position: This site is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is paramount for introducing the aniline-containing moieties that are characteristic of many Type I kinase inhibitors, such as Gefitinib and Erlotinib.[7][8] This aniline portion typically extends into a hydrophobic pocket of the kinase, contributing significantly to binding affinity.

  • The 6-Bromo Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule's pharmacological properties.[9][10] The presence of a halogen at this position has been shown to enhance anticancer effects.[11]

  • The 7-Methoxy Group: This methoxy group often plays a crucial role in orienting the inhibitor within the kinase's active site, forming key hydrogen bonds or hydrophobic interactions that enhance binding affinity and selectivity.

This combination of features makes this compound a highly valuable starting material for the convergent synthesis of a diverse library of potential drug candidates.

Signaling Pathway: Targeting the Epidermal Growth Factor Receptor (EGFR)

Many of the potent anticancer agents synthesized from this compound target the Epidermal Growth Factor Receptor (EGFR).[2][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations.[12][13] This leads to constitutive signaling, driving uncontrolled cell growth. Quinazoline-based TKIs act by competing with ATP for the binding site on the EGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade, ultimately leading to an anti-tumor effect.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds TKI Quinazoline TKI (e.g., Vandetanib) TKI->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by a quinazoline TKI.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a Vandetanib-like kinase inhibitor. Vandetanib is an oral TKI that inhibits VEGFR, EGFR, and RET tyrosine kinases.[14][15]

Workflow Overview

Synthesis_Workflow Start 6-Bromo-2-chloro- 7-methoxyquinazoline Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Aniline Substituted Aniline (e.g., 4-bromo-2-fluoroaniline) Aniline->Step1 Intermediate1 Intermediate A: 4-Anilinoquinazoline Derivative Step1->Intermediate1 Step2 Step 2: Suzuki Cross-Coupling Intermediate1->Step2 Coupling_Partner Piperidine Derivative (via Suzuki Coupling) Coupling_Partner->Step2 Final_Product Final Product: Vandetanib Analogue Step2->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow for a Vandetanib analogue.

Step 1: Nucleophilic Aromatic Substitution with a Substituted Aniline

Rationale: This initial step installs the key anilino side chain at the C4 position. The reaction proceeds via an SNAr mechanism, where the more electron-deficient C2 and C4 positions are activated towards nucleophilic attack. The C4 position is generally more reactive. The choice of a suitable base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Isopropanol is a common solvent as it effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

Protocol:

  • To a stirred suspension of this compound (1.0 eq) in isopropanol (10 volumes), add the substituted aniline (e.g., 4-bromo-2-fluoroaniline) (1.1 eq).

  • Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the intermediate 4-anilinoquinazoline derivative.

  • Self-Validation: The product can be characterized by 1H NMR and Mass Spectrometry to confirm its structure and purity before proceeding to the next step.

Step 2: Suzuki Cross-Coupling for Side Chain Installation

Rationale: This step utilizes the bromine atom at the C6 position as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the formation of a carbon-carbon bond, introducing the desired side chain that often interacts with the solvent-exposed region of the kinase, contributing to solubility and overall pharmacological profile. The choice of palladium catalyst, ligand, and base is critical for an efficient reaction.

Protocol:

  • In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine the 4-anilinoquinazoline intermediate from Step 1 (1.0 eq), the desired boronic acid or ester coupling partner (e.g., N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine) (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the final Vandetanib analogue.

  • Final Characterization: The structure and purity of the final compound should be rigorously confirmed by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepPurpose
This compound C9H6BrClN2O273.51-Starting Material
Intermediate A C15H9Br2FN3O442.07SNArInstallation of anilino moiety
Vandetanib C22H24BrFN4O2475.36Suzuki CouplingAddition of solubilizing side chain

Note: The molecular formula and weight for "Intermediate A" and "Vandetanib" are based on the specific reactants mentioned in the protocol (4-bromo-2-fluoroaniline and a piperidine derivative) and are illustrative.

Conclusion: A Versatile Tool for Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined and differential reactivity allows for the systematic and efficient construction of complex molecules designed to interact with specific biological targets. The protocols and rationale outlined in this guide demonstrate its utility in the synthesis of potent kinase inhibitors, a class of drugs that continues to make a profound impact on the treatment of cancer. A thorough understanding of the chemistry and biological context of this versatile scaffold empowers researchers to design and synthesize the next generation of targeted therapeutics.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan Journal. Retrieved January 20, 2026, from [Link]

  • Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. (2025, December 6). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • Farshbaf, M., et al. (2016). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 15(4), 755–761.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471–476.
  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 747558.
  • The Inner Workings of a Versatile Scaffold: An In-depth Technical Guide to the Mechanism of Action of Quinazoline Deriv
  • Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4949.
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (n.d.). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

  • CN103159747A - Synthetic method of lapatinib. (n.d.). Google Patents.
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522.
  • US8350029B2 - Process for the preparation of gefitinib. (n.d.). Google Patents.
  • Al-Ostoot, F. H., et al. (2022).
  • Reddy, G. C., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.
  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320.
  • Abuelizz, H. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
  • Abuelizz, H. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
  • Process for the synthesis of erlotinib by quinazoline-thione route. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). AIMS Press. Retrieved January 20, 2026, from [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry, 65(23), 15679–15697.
  • Pardo, A., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467–1469.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Vietnam Academy of Science and Technology. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]

  • An alternative synthesis of Vandetanib (CaprelsaTM) via a microwave accelerated Dimroth rearrangement. (2017). Tetrahedron Letters, 58(15), 1467-1469.
  • Study on Synthetic Process of Vandetanib. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives as Potent EGFR Inhibitors: An Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and biological evaluation of 4-anilinoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-cancer therapeutics.

Introduction: The Enduring Significance of Targeting EGFR with 4-Anilinoquinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[1][3] Consequently, EGFR has emerged as a prime target for therapeutic intervention.

The 4-anilinoquinazoline scaffold has proven to be a highly successful pharmacophore for the development of potent and selective EGFR inhibitors.[4][5] This is evidenced by the clinical success of several approved drugs such as gefitinib and erlotinib.[1] These small molecules act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling pathways and impeding tumor growth.[4][6] This guide will delve into the practical aspects of synthesizing novel 4-anilinoquinazoline derivatives and rigorously evaluating their potential as EGFR inhibitors.

Chemical Synthesis of 4-Anilinoquinazoline Derivatives: A Step-by-Step Protocol

The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process, starting from readily available precursors. The following protocol outlines a general and widely applicable synthetic route.

General Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Amino-4,5-dimethoxy- benzoic acid C 6,7-Dimethoxyquinazolin-4(3H)-one A->C Reflux B Formamide B->C D 6,7-Dimethoxyquinazolin-4(3H)-one F 4-Chloro-6,7-dimethoxyquinazoline D->F Reflux E Thionyl chloride (SOCl2) E->F G 4-Chloro-6,7-dimethoxyquinazoline I 4-Anilinoquinazoline Derivative G->I Isopropanol, Reflux H Substituted Aniline H->I

Caption: General synthetic route for 4-anilinoquinazoline derivatives.

Protocol: Synthesis of a Representative 4-(3-chloroanilino)-6,7-dimethoxyquinazoline

This protocol details the synthesis of a potent EGFR inhibitor.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and formamide (10 equivalents).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, at which point the solution should become clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(3-chloroanilino)-6,7-dimethoxyquinazoline

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.

  • Add 3-chloroaniline (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(3-chloroanilino)-6,7-dimethoxyquinazoline.

Biological Evaluation: Assessing EGFR Inhibitory Activity

A thorough biological evaluation is critical to characterize the potency and selectivity of newly synthesized compounds. This involves a combination of biochemical and cell-based assays.

EGFR Signaling Pathway

EGFR_Signaling cluster_pathways Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT STAT STAT Pathway Dimer->STAT Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimer Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Biochemical Assays: In Vitro Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of EGFR. Radiometric assays and luminescence-based assays are commonly employed.[2][3]

Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay from Promega measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2]

  • Kinase Reaction:

    • Prepare a reaction mixture containing EGFR kinase buffer, the purified EGFR enzyme, the peptide substrate, and ATP.

    • Add the test compound (4-anilinoquinazoline derivative) at various concentrations.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[3][7] These assays can determine a compound's ability to inhibit cell proliferation and EGFR phosphorylation within intact cells.

Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cell lines with high EGFR expression (e.g., A549, PC-9) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 4-anilinoquinazoline derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol: Western Blotting for EGFR Phosphorylation

This technique allows for the direct visualization of the inhibition of EGFR autophosphorylation in cells.

  • Cell Treatment:

    • Culture EGFR-overexpressing cells (e.g., A431) to near confluency.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

  • Analysis:

    • Quantify the band intensities to determine the extent of p-EGFR inhibition at different compound concentrations.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from these assays will allow for the establishment of a structure-activity relationship (SAR).

Table 1: Representative SAR Data for 4-Anilinoquinazoline Derivatives

CompoundR1 (Quinazoline)R2 (Aniline)EGFR IC50 (nM)A549 Cell Proliferation IC50 (µM)
1 6,7-di(OCH3)3-Cl290.5
2 6,7-di(OCH3)3-Br250.4
3 6,7-di(OCH3)4-F1502.1
4 6-NH23-Cl501.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The SAR table highlights that small, lipophilic groups at the 3-position of the aniline ring and electron-donating groups on the quinazoline moiety generally lead to higher potency.[4]

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold remains a fertile ground for the discovery of novel EGFR inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new chemical entities. Future efforts in this area may focus on developing inhibitors that can overcome acquired resistance to existing therapies, such as those targeting the T790M and C797S mutations in EGFR.[5]

References

  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Mizuno, H., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(3), 3451-3458. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

  • Li, X., et al. (2016). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Medicinal Chemistry Research, 25(10), 2216-2226. [Link]

  • Li, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668578. [Link]

  • Li, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668578. [Link]

  • Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 89, 484-494. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Al-Salama, Z. T., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals, 16(2), 205. [Link]

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research, 73(8_Supplement), 5527. [Link]

  • Wakeling, A. E., et al. (1996). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. British Journal of Cancer, 74(2), 172-181. [Link]

  • ResearchGate. (2016). Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). Retrieved from [Link]

  • Sibilia, M., et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 12(8), 2349. [Link]

  • Zhang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 708. [Link]

  • National Center for Biotechnology Information. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Novel Anticancer Agents from 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged heterocyclic scaffold that has become a cornerstone in the design of targeted anticancer therapies.[1] Its rigid, planar structure and capacity for diverse substitutions allow it to effectively mimic the purine core of ATP, making it an ideal framework for competitive kinase inhibitors.[2] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have been successfully translated into clinical practice, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

The introduction of a bromine atom at the C6 position of the quinazoline ring is a strategic modification. This halogen can serve multiple purposes: it can form crucial halogen bonds with the target protein, enhance binding affinity, and act as a versatile synthetic handle for further structural elaboration to optimize potency and pharmacokinetic properties.[3]

This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, and evaluation of novel 6-bromoquinazoline derivatives as potential anticancer agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating research workflow.

Part 1: Rational Synthesis of 6-Bromoquinazoline Scaffolds

The cornerstone of any drug discovery program is a robust and flexible synthetic strategy. The following protocol outlines a common and effective method for synthesizing a library of 6-bromo-2,4-disubstituted quinazoline derivatives, a crucial starting point for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of a 6-Bromo-2-aryl-4(3H)-quinazolinone Library

This protocol describes a two-step synthesis starting from 2-amino-5-bromobenzamide.[3] The initial step involves the cyclization with an aromatic aldehyde to form the quinazolinone core, which can then be further modified.

Causality: This approach is favored for its operational simplicity and the commercial availability of a wide variety of aromatic aldehydes, allowing for the rapid generation of a diverse library of C2-substituted analogs. The bromine at the C5 position of the anthranilamide precursor becomes the C6 bromine in the final quinazoline product.

Step-by-Step Methodology:

  • Step 1: Synthesis of 6-Bromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one

    • To a solution of 2-amino-5-bromobenzamide (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

    • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate.

  • Step 2: Oxidation to 6-Bromo-2-arylquinazolin-4(3H)-one

    • Suspend the intermediate from Step 1 in glacial acetic acid.

    • Add potassium persulfate (K₂S₂O₈) (2.0 eq) as a mild oxidizing agent.

    • Stir the mixture at 80°C for 2-3 hours until TLC indicates the disappearance of the starting material.

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final pure compound.

  • Characterization: Confirm the structure of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Primary In Vitro Evaluation: Assessing Anticancer Activity

Once a library of compounds is synthesized, the next critical phase is to evaluate their biological activity. This begins with broad cytotoxicity screening against a panel of cancer cell lines to identify hit compounds and establish initial SAR.

Visual Workflow: In Vitro Screening Cascade

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation Synthesis Synthesis of 6-Bromoquinazoline Library Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values Synthesis->Cytotoxicity Test Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Prioritize Hits Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis MoA Western Blot (e.g., EGFR/Akt Pathway) Apoptosis->MoA Investigate Lead InVivo Xenograft Model Efficacy & Toxicity MoA->InVivo Validate Lead

Caption: A typical workflow for anticancer drug discovery.

Protocol 2: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure a compound's effect on cell proliferation and viability.[4][5]

Principle of Causality: This assay relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells.[4] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, SW480 colon) in appropriate media (e.g., DMEM or RPMI-1640 with 10% FBS).[7][8]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of each synthesized 6-bromoquinazoline derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., cisplatin or doxorubicin).[8]

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[11]

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format to easily compare the potency of different derivatives across multiple cell lines.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for 6-Bromoquinazoline Derivatives

Compound ID R-group at C2 MCF-7 (Breast) SW480 (Colon) A549 (Lung)
5a Phenyl 15.2 ± 1.8 20.5 ± 2.4 18.9 ± 2.1
5b 3-Fluorophenyl 0.53 ± 0.09 1.95 ± 0.22 1.10 ± 0.15
5c 4-Methoxyphenyl 25.8 ± 3.1 31.2 ± 3.5 28.4 ± 3.0
Cisplatin (Positive Control) 7.5 ± 0.9 9.2 ± 1.1 8.1 ± 1.0

Note: Data are illustrative. IC₅₀ values for compound 5b are based on published findings.[12]

Part 3: Elucidating the Mechanism of Action (MoA)

Identifying a potent "hit" is only the beginning. Understanding how a compound kills cancer cells is crucial for its development. Quinazolines frequently target protein kinases involved in cell signaling.[13] A primary hypothetical target for this class of compounds is EGFR.[12]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compounds induce cell cycle arrest. Many anticancer agents function by halting cell division at specific checkpoints (G1, S, or G2/M), which can subsequently trigger apoptosis.[14]

Principle of Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1 with 2n DNA, S with >2n DNA, and G2/M with 4n DNA).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., 1x10⁶) in a 6-well plate and treat with the hit compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping.[15]

    • Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15] RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Protocol 4: Western Blotting for EGFR-PI3K-Akt Pathway Modulation

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[16] This protocol assesses whether the 6-bromoquinazoline derivatives inhibit the EGFR signaling pathway.

Principle of Causality: Successful inhibition of EGFR kinase activity should prevent its autophosphorylation and block the activation of downstream signaling proteins like Akt. This is observed as a decrease in the phosphorylated forms of these proteins (e.g., p-EGFR, p-Akt) without affecting the total amount of the protein.[17]

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cancer cells (e.g., A549, which overexpress EGFR) with the test compound for a specified time (e.g., 6-24 hours).

    • Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, and anti-β-actin as a loading control) diluted in blocking buffer.[17]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Visualizing the Targeted Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP Site)

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.

Part 4: Preclinical In Vivo Validation

Promising lead compounds identified through in vitro screening must be tested for efficacy and safety in a living organism. Human tumor xenograft models are a standard and essential tool for this purpose.[19][20]

Protocol 5: Human Tumor Xenograft Efficacy Study

Principle of Causality: This model assesses a drug's ability to inhibit tumor growth in an in vivo environment, providing crucial data on efficacy, dosing, and potential toxicity that cannot be obtained in vitro.[19] Immunodeficient mice (e.g., athymic nude or SCID) are used as they will not reject the implanted human tumor cells.[20]

Step-by-Step Methodology:

  • Animal Handling and Cell Implantation:

    • Acquire immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Harvest cancer cells (e.g., A549) from culture. Resuspend 5-10 million cells in 100-200 µL of a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.[20]

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Tumor volume is calculated using the formula: (Length × Width²)/2.[21]

  • Drug Administration and Monitoring:

    • Prepare the lead 6-bromoquinazoline derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the treatment group via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, on a predetermined schedule (e.g., once daily for 21 days).

    • The control group receives the vehicle only. A positive control group (e.g., erlotinib) may also be included.

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • Euthanize the mice, and excise, weigh, and photograph the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the data for statistical significance.

Conclusion

The development of novel anticancer agents from 6-bromoquinazoline derivatives is a systematic, multi-stage process that integrates rational chemical synthesis with a rigorous cascade of biological evaluations. This guide provides the foundational protocols and scientific rationale to navigate this pathway, from the initial synthesis of a chemical library to its validation in preclinical in vivo models. The key to success lies not just in executing these protocols, but in understanding the underlying principles to make data-driven decisions, iteratively optimizing lead compounds to achieve greater potency and a more desirable safety profile.

References

  • Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Zhang, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Various Authors. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

  • Emami, L., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Chim, L., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

  • Li, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Acta Poloniae Pharmaceutica. [Link]

  • Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Ahmed, M. F. (2020). Synthesis and anticancer activity of some substituted quinazoline derivatives. Cairo University Scholar. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Tiron, C. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Various Authors. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. [Link]

  • Bio-protocol. (n.d.). NCI Anticancer Screening In Vitro. Bio-protocol. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • Al-Omary, F. A. M., et al. (2013). Synthesis and Biological Evaluation of a Novel Series of 6,8-Dibromo-4(3H)quinazolinone Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Alpan, A. S., et al. (2021). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. [Link]

  • Zhang, H., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed. [Link]

  • Roy, K., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Authorea. [Link]

  • Yu, H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important quinazoline derivative. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key focus in pharmaceutical research.[1][2]

This document provides a comprehensive, question-and-answer-based troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route for higher yields and purity.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a three-step process, commencing with the synthesis of the key intermediate, 2-amino-4-bromo-5-methoxybenzoic acid, followed by cyclization to form the quinazolinone core, and concluding with a chlorination step.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Quinazolinone Formation cluster_2 Step 3: Chlorination Start 3-Methoxybenzoic Acid Step1_Product 2-Amino-4-bromo-5-methoxybenzoic Acid Start->Step1_Product 1. Bromination 2. Nitration 3. Reduction Step2_Product 6-Bromo-7-methoxyquinazolin-4(3H)-one Step1_Product->Step2_Product Formamide or Formamidine Acetate, Heat Final_Product This compound Step2_Product->Final_Product POCl3, Heat

A three-step synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you might encounter at each stage of the synthesis.

Step 1: Synthesis of 2-Amino-4-bromo-5-methoxybenzoic Acid

The successful synthesis of this crucial starting material is foundational for achieving a good overall yield. The process typically involves bromination, nitration, and subsequent reduction of a substituted benzoic acid.

Question 1: My bromination of 3-methoxybenzoic acid is giving low yields and multiple products. What's going wrong?

Answer: The bromination of methoxy-substituted benzoic acids can be challenging due to competing directing effects of the activating methoxy group and the deactivating carboxylic acid group.

  • Causality: The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. This can lead to a mixture of isomers. The reaction conditions, particularly the choice of brominating agent and solvent, are critical for achieving high regioselectivity.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Ensure anhydrous conditions if using elemental bromine with a Lewis acid catalyst. Alternatively, using bromine in acetic acid or an aqueous sodium hydroxide solution can offer better control and higher yields.[3][4]

    • Choice of Brominating Agent: For milder and more selective bromination, consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[5]

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to minimize side reactions and improve selectivity.[4]

    • Purification: The resulting regioisomers can be difficult to separate. Careful recrystallization or column chromatography may be necessary.

Question 2: The reduction of the nitro group to an amine is incomplete. How can I improve this conversion?

Answer: Incomplete reduction of the nitro group is a common issue that can often be resolved by optimizing the reducing agent and reaction conditions.

  • Causality: The choice of reducing agent and its stoichiometry, along with reaction temperature and time, are key factors. The presence of other functional groups, such as the bromine atom, can sometimes interfere with certain catalytic reductions.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, metallic reductions are often more robust for this type of substrate. Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a reliable and effective choice.

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For SnCl₂, at least 3-4 equivalents are typically required.

    • Temperature and Reaction Time: The reduction may require heating to reflux for several hours to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • pH Adjustment during Workup: After the reduction, careful neutralization with a base (e.g., NaHCO₃ or NaOH solution) is necessary to precipitate the tin salts and liberate the free amine for extraction.

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Reducing Agent Fe/HClSnCl₂·2H₂O in EthanolHigher yield and cleaner reaction with SnCl₂.
Equivalents of Reductant 2 eq.4 eq.Complete conversion to the amine.
Temperature Room TemperatureReflux (approx. 78°C)Faster and more complete reaction.
Reaction Time 2 hours4-6 hours (or until completion by TLC)Avoids incomplete conversion.
Step 2: Formation of 6-Bromo-7-methoxyquinazolin-4(3H)-one

This cyclization step forms the core quinazolinone structure. The yield and purity of this intermediate directly impact the final step.

Question 3: The cyclization of 2-amino-4-bromo-5-methoxybenzoic acid with formamide is giving a low yield. What are the critical parameters?

Answer: The reaction of an anthranilic acid with formamide to yield a quinazolin-4-one, often referred to as the Niementowski quinazolinone synthesis, is highly dependent on temperature and reaction time.

  • Causality: This reaction proceeds through the formation of an intermediate formyl derivative, followed by cyclization and dehydration. Insufficient temperature will lead to incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Temperature Control: The reaction typically requires high temperatures, often in the range of 130-160°C.[6] It is crucial to maintain a stable temperature throughout the reaction.

    • Excess Formamide: Using formamide as both a reactant and a solvent is common. An excess of formamide (e.g., 4-10 equivalents) can help drive the reaction to completion.[6][7]

    • Reaction Time: These reactions can be slow. Monitor the progress by TLC. A reaction time of 2-5 hours is typical.

    • Alternative Reagents: Consider using formamidine acetate as the cyclizing agent, which can sometimes give higher yields under milder conditions.[8]

    • Workup Procedure: After cooling, the product often precipitates from the reaction mixture. Trituration with water or an alcohol can help in isolating a purer product.

Troubleshooting Decision Tree for Low Yield in Quinazolinone Formation

Troubleshooting_Quinazolinone Start Low Yield of Quinazolinone Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC SM_Present Significant Starting Material (SM) Remains Check_TLC->SM_Present No_SM No Starting Material, Multiple Spots Check_TLC->No_SM Increase_Temp Increase Reaction Temperature (e.g., to 150-160°C) SM_Present->Increase_Temp Yes Decomposition Possible Decomposition No_SM->Decomposition Yes Increase_Time Increase Reaction Time (Monitor by TLC) Increase_Temp->Increase_Time Increase_Formamide Increase Equivalents of Formamide Increase_Time->Increase_Formamide Lower_Temp Lower Reaction Temperature (e.g., to 130-140°C) Decomposition->Lower_Temp Consider_Alternative Consider Alternative Reagent (e.g., Formamidine Acetate) Lower_Temp->Consider_Alternative

A decision-making flowchart for troubleshooting low yields in the quinazolinone formation step.

Step 3: Chlorination of 6-Bromo-7-methoxyquinazolin-4(3H)-one

This final step introduces the chloro group at the 2-position, which is a common precursor for further functionalization in drug discovery.

Question 4: The chlorination with phosphorus oxychloride (POCl₃) is not working well. My workup regenerates the starting quinazolinone.

Answer: This is a classic problem in the chlorination of quinazolinones and is almost always due to incomplete reaction or hydrolysis of the product during workup.

  • Causality: The reaction of a quinazolinone with POCl₃ forms a chlorophosphoryl intermediate, which then undergoes nucleophilic attack by chloride to form the 2-chloroquinazoline.[9] This product is highly susceptible to hydrolysis back to the starting quinazolinone, especially in the presence of water and base at elevated temperatures.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the starting quinazolinone is completely dry and that the POCl₃ is fresh and free from hydrolysis products (HCl and phosphoric acid). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature and Time: The reaction typically requires heating, often to reflux (around 110°C), for several hours.[10] Monitor the reaction by TLC to ensure complete conversion of the starting material.

    • Use of Additives: Sometimes, a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst can facilitate the reaction. For more difficult substrates, a mixture of POCl₃ and PCl₅ can be more effective.[11]

    • Careful Workup: This is the most critical part. After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The residue should then be quenched by pouring it slowly onto crushed ice with vigorous stirring. It is crucial to keep the temperature low during this process.

    • Neutralization: Neutralize the acidic aqueous solution carefully with a weak base like sodium bicarbonate or a dilute ammonium hydroxide solution, always keeping the temperature at or below room temperature. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed promptly after neutralization.

Parameter Condition A (Problematic) Condition B (Optimized) Rationale
Reagent Quality Old POCl₃, slightly wet starting materialFresh POCl₃, thoroughly dried starting materialPrevents side reactions and ensures complete conversion.
Workup Quench Adding water to the reaction flaskPouring reaction mixture onto crushed iceBetter temperature control to prevent product hydrolysis.
Neutralization Rapid addition of strong base (e.g., 50% NaOH)Slow, portion-wise addition of NaHCO₃ solution at 0°CAvoids localized heating and high pH, which promote hydrolysis.
Post-Workup Delayed extractionImmediate extraction after neutralizationMinimizes the time the product is in an aqueous environment.

Question 5: How should I purify the final this compound?

Answer: The purification strategy depends on the nature of the impurities present after workup.

  • Causality: Impurities may include unreacted starting material (the quinazolinone), baseline polar impurities from the POCl₃ quench, or other minor side products.

  • Purification Methods:

    • Recrystallization: If the main impurity is the starting quinazolinone, recrystallization can be effective as the product is generally less polar and may have different solubility characteristics. Solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[12]

    • Column Chromatography: This is the most reliable method for removing various impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. Due to the relatively non-polar nature of halo-quinazolines, a less polar mobile phase is usually required.

    • Dry Loading: If the crude product has poor solubility in the column's mobile phase, it can be dissolved in a strong solvent like dichloromethane, adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and then loaded onto the column.[13]

References

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

  • Google Patents. CN107531606A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available from: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available from: [Link]

  • ResearchGate. Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Available from: [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

  • Reddit. How to purify halo-isoquinolines??. Available from: [Link]

  • ResearchGate. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available from: [Link]

  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy-)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available from: [Link]

  • ResearchGate. A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]

  • E3S Web of Conferences. Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Available from: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-chloro-7-methoxyquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 6-Bromo-2-chloro-7-methoxyquinazoline via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and preliminary considerations for the successful recrystallization of this compound.

Q1: What are the key chemical properties of this compound?

A1: Understanding the basic properties of the compound is critical for developing a purification strategy. This compound is a solid, heterocyclic compound.[1] Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆BrClN₂O[1]
Molecular Weight 273.51 g/mol [1]
CAS Number 953040-63-6[1]
Appearance Typically a solid[1]
Purity (Typical) >97% (as supplied commercially)[1][2]

This compound serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry research.[3]

Q2: Why is recrystallization a preferred method for purifying this compound?

A2: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] Its effectiveness is based on the principle that the solubility of most solids increases with temperature.[4] For a compound like this compound, an ideal recrystallization solvent will dissolve it completely at an elevated temperature but only sparingly at room or lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Most impurities, which are either highly soluble in the solvent at all temperatures or insoluble even when hot, are left behind in the solution (mother liquor) or removed via hot filtration, respectively.[5]

Q3: How do I select the best solvent for the recrystallization of this compound?

A3: Solvent selection is the most critical step for a successful recrystallization.[4][5] The ideal solvent should meet several criteria:

  • High solubility at high temperature and low solubility at low temperature. [4][6]

  • It should not react chemically with the compound.[5][6]

  • It should be sufficiently volatile to be easily removed from the purified crystals.[6]

  • The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out."

Since specific solubility data for this compound is not widely published, a systematic solvent screening is required.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude this compound into several different test tubes.

  • To each tube, add a potential solvent (see table below) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol 78Polar ProticOften a good choice for moderately polar compounds like quinazolines.
Methanol 65Polar ProticSimilar to ethanol; its lower boiling point can be advantageous. Mentioned in a patent for a related structure.[7]
Ethyl Acetate 77Polar AproticA versatile solvent for a wide range of organic compounds.[8]
Acetonitrile 82Polar AproticCan be effective for nitrogen-containing heterocycles.
Toluene 111NonpolarGood for crystallizing aromatic compounds.[8] Use with caution due to high boiling point.
Hexane/Ethyl Acetate Mix VariableVariableA mixed-solvent system can be used if no single solvent is ideal. Dissolve in the minimum amount of hot ethyl acetate ("soluble solvent") and add hexane ("insoluble solvent") dropwise until cloudy, then reheat to clarify.[8][9]

Q4: What are the likely impurities in my crude this compound sample?

A4: Impurities typically originate from the synthetic route. For quinazoline derivatives, common impurities include:

  • Unreacted starting materials. [10]

  • By-products from incomplete reactions or side reactions during the cyclization and halogenation steps.[3]

  • Reagents used in the synthesis, such as chlorinating agents or catalysts.[3][11]

Techniques like Thin Layer Chromatography (TLC), NMR spectroscopy, and Mass Spectrometry (MS) are essential for identifying the nature and number of impurities before and after purification.[10]

Q5: What safety precautions are necessary when handling this compound and the solvents?

A5: Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Compound Handling: Similar halogenated heterocycles are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[12][13] Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.

  • Solvent Handling: Recrystallization involves heating flammable organic solvents. Never heat flammable solvents with an open flame. Use a heating mantle, steam bath, or hot plate. Ensure the fume hood has adequate airflow to remove solvent vapors.

Section 2: Experimental Protocol & Workflow

This section provides a generalized, step-by-step protocol for the recrystallization of this compound.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the chosen solvent in small portions while heating the flask on a stirrer hotplate to a gentle boil. Continue adding the hot solvent until the compound has just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[14]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a second, pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15][16] Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.[14] Using too much wash solvent or warm solvent will dissolve some of your product and reduce the yield.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_main Main Process cluster_optional Optional Step cluster_waste Byproducts Crude 1. Crude Solid in Flask Dissolve 2. Dissolve in Minimum Hot Solvent Crude->Dissolve Cool 4. Slow Cooling Dissolve->Cool HotFilter 3. Hot Filtration (if insoluble impurities exist) Dissolve->HotFilter Impurities? Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (contains soluble impurities) Filter->MotherLiquor Dry 7. Drying Wash->Dry Pure Pure Crystals Dry->Pure HotFilter->Cool InsolubleImp Insoluble Impurities HotFilter->InsolubleImp

Caption: A generalized workflow for the purification of this compound by recrystallization.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q1: My compound won't dissolve, even after adding a large amount of boiling solvent. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The compound is likely insoluble or sparingly soluble in that solvent even at high temperatures.

  • Solution: You must select a different, more polar solvent or consider a mixed-solvent system.[9] Recover your compound by evaporating the current solvent and return to the solvent screening step.

Q2: The compound dissolved perfectly, but no crystals are forming upon cooling, even in an ice bath. Why?

A2: This is a common issue that can arise from two primary causes:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[17][18] The solution is not supersaturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 25-50% of the volume) to concentrate it.[17] Then, attempt the cooling process again.

  • The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals because a nucleation site is needed.[14][18]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14][18]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[14]

Q3: I got crystals, but my final yield is very low (< 50%). How can I improve it?

A3: A low yield suggests that a significant amount of your product was lost during the process.[17]

  • Cause 1: Too much solvent was used. Even a cold solvent will dissolve a small amount of product. An excessive volume means a large amount of product remains in the mother liquor.[14][17]

    • Fix: Use the absolute minimum amount of boiling solvent needed for dissolution. To recover lost product, you can try to concentrate the mother liquor to obtain a "second crop" of crystals, although these may be less pure.[17]

  • Cause 2: Premature crystallization. The product crystallized in the funnel during hot filtration.

    • Fix: Ensure both the filter funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Cause 3: Excessive washing. Washing the crystals with too much solvent or with solvent that was not ice-cold will dissolve the product off the filter paper.[14]

    • Fix: Use only a very small amount of ice-cold solvent for the wash step.

Q4: My compound is "oiling out" and forming a liquid layer instead of solid crystals. How can I fix this?

A4: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above its own melting point, or when the compound is highly impure, leading to a significant melting point depression.[17][18]

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then try cooling much more slowly.[18] Insulating the flask can help.

  • Solution 2: The boiling point of your chosen solvent may be too high. Select a different solvent with a lower boiling point.

  • Solution 3: If using a mixed-solvent system, you may have added too much of the "insoluble" solvent. Re-heat and add a small amount of the "soluble" solvent to create a more favorable environment for crystallization.[17]

Q5: The final crystals are colored, but the pure compound is supposed to be white or off-white. What happened?

A5: The color is due to persistent, colored impurities.

  • Solution 1 (Recrystallize again): A second recrystallization may be sufficient to remove the residual impurity.

  • Solution 2 (Charcoal Treatment): If the impurity is a large, nonpolar, colored molecule, it can sometimes be removed by activated charcoal. Before the optional hot filtration step, allow the hot solution to cool slightly, add a very small amount of activated charcoal (a tiny spatula tip is enough), and then re-heat to boiling for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurity. Caution: Using too much charcoal will adsorb your product and drastically reduce the yield.[17]

Q6: My final product looks clean, but TLC or NMR analysis still shows impurities. What are my next steps?

A6: If recrystallization does not remove the impurities, it is likely because the impurities have very similar solubility properties to your target compound.

  • Solution: You will need to use a different purification technique. Column chromatography is the next logical step, as it separates compounds based on their differential adsorption to a stationary phase, a different principle than solubility.[3][10]

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Asdadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 853–859.
  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Journals.
  • Reddy, G. S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3033–3037.
  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinazoline synthesis. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] However, achieving predictable and high-yielding regioselective substitution on the quinazoline core presents significant synthetic challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format. Each answer provides a causal analysis and a step-by-step protocol to resolve the issue.

Issue 1: Poor or Incorrect Regioselectivity

Question: My reaction on a 2,4-disubstituted quinazoline precursor is yielding a mixture of regioisomers, primarily at the C2 and C4 positions. What factors govern this selectivity, and how can I favor my desired isomer?

Answer: This is a classic challenge in quinazoline chemistry. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Causality Analysis:

In precursors like 2,4-dichloroquinazoline, the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[2][3] This is due to the electronic influence of the ring nitrogens. Computational studies confirm that the activation energy for nucleophilic attack at the C4 position is lower.[4] However, this inherent preference can be overridden by other factors:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can impede attack, making the less-hindered C2 position a more favorable reaction site.[5]

  • Reaction Conditions: Solvent polarity and temperature can dramatically influence the reaction pathway. For instance, in specific sulfonylquinazoline systems, a non-polar solvent like CHCl₃ can favor C2 substitution, while a polar solvent like DMF promotes C4 substitution.[6]

  • Catalyst/Ligand System: In transition metal-catalyzed cross-coupling reactions, the choice of ligand can dictate the site of activation, overriding the inherent electronic preferences of the quinazoline ring.[3]

Troubleshooting Workflow:

G start Poor Regioselectivity Observed check_precursor Is precursor a 2,4-dihaloquinazoline? start->check_precursor snar_path Reaction is likely S_NAr. C4 is electronically favored. check_precursor->snar_path Yes other_path Analyze reaction type (e.g., C-H activation). check_precursor->other_path No check_sterics Assess Steric Hindrance (Nucleophile & Substrate) snar_path->check_sterics sterics_high High Sterics check_sterics->sterics_high Present sterics_low Low Sterics check_sterics->sterics_low Absent solution_sterics Solution: - Use a less bulky nucleophile. - Modify substrate to reduce hindrance. sterics_high->solution_sterics check_conditions Evaluate Reaction Conditions (Solvent, Temp.) sterics_low->check_conditions final_outcome Optimized Regioselectivity solution_sterics->final_outcome conditions_polar Polar Solvent (e.g., DMF) check_conditions->conditions_polar conditions_nonpolar Non-polar Solvent (e.g., Toluene) check_conditions->conditions_nonpolar solution_conditions Solution: - Screen solvents of varying polarity. - Perform a temperature screen. conditions_polar->solution_conditions conditions_nonpolar->solution_conditions solution_conditions->final_outcome

Experimental Protocol: Regioselective Synthesis of a 2-Chloro-4-aminoquinazoline via SNAr

This protocol leverages the inherent electronic preference for C4 substitution.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the 2,4-dichloroquinazoline precursor (1.0 mmol), the amine nucleophile (1.0-1.2 mmol), and a suitable solvent (e.g., ethanol, dioxane, or THF, ~10 mL).[4]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 mmol) to scavenge the HCl byproduct.[4]

  • Temperature Control: Stir the reaction mixture at the appropriate temperature. Many reactions proceed efficiently between room temperature and 80 °C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few minutes to 16 hours.[4]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-aminoquinazoline.[7]

Issue 2: Low Yield or No Product Formation

Question: I am following a published procedure for a quinazoline synthesis, but my yields are consistently low or I am recovering only starting material. What are the likely causes?

Answer: Low or no yield is a frequent problem that can usually be traced back to suboptimal reaction conditions, reactant quality, or catalyst issues.[8] A systematic evaluation is key to identifying the root cause.

Causality Analysis and Solutions:

Potential Cause Analysis Troubleshooting Steps & Protocol
Poor Reactant Solubility If starting materials are not fully dissolved, the reaction becomes diffusion-limited, leading to slow rates and low conversion.[9]Action: Switch to a solvent that fully dissolves all reactants at the reaction temperature. Protocol (Solvent Screening): Run small-scale reactions in various solvents of different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the optimal medium.[7]
Suboptimal Temperature Many quinazoline syntheses, particularly classical methods like the Bischler cyclization, have a high activation energy and require elevated temperatures (e.g., >120 °C) to proceed efficiently.[10]Action: Optimize the reaction temperature. Protocol (Temperature Screening): Set up parallel small-scale reactions at different temperatures (e.g., room temp, 50 °C, 80 °C, 120 °C) and monitor for product formation vs. byproduct formation.[7]
Incorrect Base Strength The base may be too weak to perform a necessary deprotonation, halting the reaction cascade.[9]Action: Switch to a stronger base. If using a weak inorganic base like K₂CO₃, consider a stronger one like Cs₂CO₃ or an organic base like DBU or DABCO.[9]
Impure Starting Materials Impurities in aldehydes or amines can lead to side reactions. Water contamination can cause hydrolysis of key intermediates.[6][7]Action: Verify the purity of starting materials (NMR, GC-MS). Protocol (Purification): Distill liquid aldehydes under reduced pressure. Recrystallize solid starting materials from a suitable solvent (e.g., ethanol, hexanes).[7]
Catalyst Inactivity In metal-catalyzed reactions, the catalyst can be "poisoned" by impurities (e.g., free amines complexing with the metal) or may have degraded due to improper storage.[11]Action: Use a fresh batch of catalyst and ensure all reactants and solvents are pure and anhydrous. Consider increasing catalyst loading as a test.[7][11]
Issue 3: Significant Side Product Formation

Question: My reaction produces the desired quinazoline, but it is contaminated with significant side products, making purification a major challenge. What are these byproducts and how can I prevent their formation?

Answer: Side product formation is often a direct consequence of reaction conditions favoring an alternative mechanistic pathway. Identifying the byproduct is the first step to mitigating its formation.

Causality Analysis:

  • Benzimidazole Formation: A common side reaction, especially when using non-polar solvents, is the competitive formation of a benzimidazole byproduct instead of the quinazoline.[9] This occurs through an alternative cyclization pathway.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of reactive intermediates or even the final quinazoline product, which can hydrolyze to 2-aminobenzaldehyde derivatives under warm acidic or alkaline conditions.[11][12]

  • Incomplete Cyclization: Acyclic intermediates, such as N-acylanthranilamides, may fail to cyclize completely, remaining as a major impurity.[11]

Preventative Strategies:

  • Optimize Solvent Polarity: This is the most critical factor. To disfavor benzimidazole formation, switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol).[9] Polar solvents typically favor the C(sp²)-N bond formation required for quinazolines.

  • Ensure Anhydrous Conditions: To prevent hydrolysis, thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.

  • Control Reaction Time and Temperature: Over-exposure to harsh conditions (high heat, long reaction times) can promote decomposition or the formation of thermal byproducts. Monitor the reaction closely and stop it once the starting material is consumed and the product is at its maximum concentration.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does solvent choice broadly impact the regioselectivity and yield of quinazoline synthesis?

The solvent is not merely a medium but an active participant in dictating the reaction pathway. Its polarity can influence reactant solubility, stabilize transition states, and alter reaction rates. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, polar solvents like DMF and water give excellent yields (85-91%), whereas non-polar solvents like toluene and THF are completely ineffective.[7] This is because polar solvents can better solvate charged intermediates and favor the desired bond formations.

Q2: What is the role of the base in quinazoline synthesis, and how does its strength affect the outcome?

The base is crucial for promoting essential deprotonation and cyclization steps.[9] The choice between an organic base (e.g., DABCO) and an inorganic base (e.g., K₂CO₃) depends on the specific mechanism and reactant solubility. If the base is not strong enough to efficiently deprotonate a key intermediate, the reaction will stall, resulting in low yields. Therefore, if a reaction is failing with a mild base, switching to a stronger one is a logical troubleshooting step.[9]

Q3: Can you explain the general reactivity difference between the C2 and C4 positions of a quinazoline ring?

The pyrimidine portion of the quinazoline ring is electron-deficient and generally resistant to electrophilic substitution.[12] However, it is activated for nucleophilic substitution, especially at the C2 and C4 positions when they bear a good leaving group (like a halogen). The C4 position is typically more reactive to nucleophilic attack than the C2 position.[3][6] This enhanced reactivity is attributed to the greater ability of the N3 nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4.[2][4]

G note C4 attack is kinetically favored due to better stabilization of the intermediate.

Q4: Are there catalyst- and solvent-free methods available for quinazoline synthesis?

Yes, in the pursuit of greener chemistry, several alternative energy sources have been employed to facilitate quinazoline synthesis without traditional solvents or catalysts. Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times, often under solvent-free conditions.[8][13] Similarly, ultrasound-assisted methods can promote reactions at ambient temperature by creating localized high-pressure and high-temperature zones through acoustic cavitation.[14] Some reactions can even proceed thermally under solvent-free conditions by simply heating the neat reactants.[15]

Q5: How can I achieve selective functionalization at the C2 position when the C4 position is more reactive?

This is a significant challenge that often requires a multi-step or highly specialized approach. Strategies include:

  • Sequential Functionalization: The most common method is to first react the more reactive C4 position with a nucleophile. Then, a second, often more forcing, reaction (e.g., a metal-catalyzed cross-coupling) is used to functionalize the C2 position.[3]

  • Blocking Groups: One can install a group at C4 that is unreactive under the conditions needed for C2 modification, and then remove it later.[6]

  • "Sulfonyl Group Dance": Recent research has shown that specialized precursors like 4-azido-2-sulfonylquinazolines can undergo a regioselective C2 substitution with certain nucleophiles, exploiting the unique electronic properties of the sulfonyl and azido groups.[3][6]

References

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). Benchchem.
  • Troubleshooting guide for the synthesis of quinazoline deriv
  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines.Organic Letters, 9, 69-72.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. (2025). Benchchem.
  • Troubleshooting common issues in quinazoline synthesis protocols. (2025). Benchchem.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
  • Quinazoline derivatives: synthesis and bioactivities. (2015).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021).
  • Catalyst- and Solvent-Free Coupling of 2-Methyl Quinazolinones and Isatins: An Environmentally Benign Access of Diastereoselective Schizocommunin Analogues. (2022).
  • Solvent effect of quinazolin-4(3H)-ones a synthesis. (2025).
  • Quinazoline.Wikipedia.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Improving the regioselectivity of substitutions on the quinazoline ring. (2025). Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2016).

Sources

Technical Support Center: Overcoming Steric Hindrance in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinazoline synthesis. As a foundational scaffold in medicinal chemistry, the quinazoline nucleus is central to the development of numerous therapeutic agents. However, the synthesis of highly substituted, sterically demanding quinazoline derivatives often presents significant challenges that can stall critical research and development. Steric hindrance—the spatial obstruction by bulky chemical groups—can dramatically lower reaction yields or prevent bond formation altogether[1].

This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter these challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-tested troubleshooting advice and robust protocols to help you navigate the complexities of synthesizing sterically hindered quinazolines.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing plausible causes and actionable solutions.

Q1: My reaction yield is extremely low when trying to synthesize a 2,4-disubstituted quinazoline with a bulky aryl group at the C2 position using a traditional thermal condensation. What is happening and how can I fix it?

Plausible Cause: Classical condensation reactions, such as the reaction of 2-aminobenzophenones with aldehydes and a nitrogen source, rely on a series of equilibria, including imine formation and subsequent intramolecular cyclization. A bulky substituent at the C2 position (derived from the aldehyde) or C4 position (from the benzophenone) can severely obstruct the approach of the nucleophilic nitrogen atom during the critical ring-closing step. This high activation energy barrier, caused by steric repulsion, prevents the reaction from proceeding efficiently under standard thermal conditions.

Recommended Solutions:

  • Adopt a Transition-Metal-Catalyzed Strategy: Modern organometallic catalysis offers alternative mechanistic pathways that are less susceptible to steric effects. Copper and palladium catalysts, in particular, have proven highly effective. A copper-catalyzed three-component reaction, for instance, can construct the quinazoline core under milder conditions by activating different bonds and avoiding the sterically demanding cyclization of a bulky intermediate[2][3]. These methods often tolerate a wider range of functional groups and provide better yields for hindered substrates[4][5].

  • Employ Microwave Irradiation (MWI): Microwave heating provides rapid, uniform, and highly efficient energy transfer directly to the solvent and reactant molecules. This can supply the necessary activation energy to overcome the steric barrier more effectively than conventional oil-bath heating. MWI has been shown to significantly shorten reaction times and improve yields for the synthesis of sterically hindered quinazolines where conventional heating fails[6][7][8].

  • Utilize a Lewis Acid Catalyst with MWI: Combining microwave irradiation with a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be particularly powerful. The Lewis acid activates a reaction partner (e.g., a nitrile), making it more electrophilic and facilitating the subsequent intramolecular cyclization in a one-pot sequence[6][7].

Workflow: Selecting a Synthetic Strategy for Hindered Quinazolines

G start Start: Synthesize Sterically Hindered Quinazoline check_classical Attempt Classical Condensation? start->check_classical classical_fail Low Yield / No Reaction (Steric Hindrance) check_classical->classical_fail Yes decision_point Evaluate Alternative Strategies check_classical->decision_point No/Skip classical_fail->decision_point mw_path Use Microwave Irradiation (MWI) decision_point->mw_path Thermally sensitive? Need speed? tmc_path Use Transition-Metal Catalysis (TMC) decision_point->tmc_path Need mild conditions? Alternative pathway? mw_protocol Protocol: MWI-assisted Lewis Acid Catalysis (e.g., with TMSOTf) mw_path->mw_protocol tmc_protocol Protocol: Cu- or Pd- catalyzed cross-coupling or annulation tmc_path->tmc_protocol success High Yield of Target Quinazoline mw_protocol->success tmc_protocol->success

Caption: Decision workflow for overcoming steric hindrance.

Q2: I am attempting a Niementowski synthesis using a heavily substituted anthranilic acid, but the reaction is not proceeding to completion. What are the limitations and better alternatives?

Plausible Cause: The Niementowski quinazoline synthesis, a reaction between an anthranilic acid and an amide, is a cornerstone of heterocyclic chemistry[9]. However, its utility is severely limited by steric hindrance. Bulky electron-withdrawing or electron-donating groups on the anthranilic acid ring can:

  • Reduce Nucleophilicity: Decrease the reactivity of the aniline nitrogen.

  • Block Cyclization: Physically impede the intramolecular condensation step required to form the pyrimidine ring.

  • Require Harsh Conditions: The reaction often requires high temperatures (130-200 °C), which can lead to decomposition[10].

Recommended Solutions:

  • Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): This modern approach bypasses the traditional condensation mechanism. By reacting a 2-aminobenzyl alcohol with a nitrile or primary amide using an earth-abundant manganese catalyst, the quinazoline is formed via a dehydrogenative pathway. This strategy is often more tolerant of bulky substituents on the aromatic ring[4][11].

  • Copper-Catalyzed Cascade Reactions: A robust alternative involves the copper-catalyzed reaction of (2-bromophenyl)methylamines with amidine hydrochlorides[2]. This method proceeds through a sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation, offering a completely different and highly effective route to the quinazoline core under milder conditions.

Table 1: Comparison of Yields for a Hindered Quinazoline Synthesis

Starting Materials Method Conditions Yield (%) Reference
Hindered Amide + Cyclohexanecarbonitrile Conventional Heating (Oil Bath) CH₂Cl₂, 18 h Low / No Product [6]
Hindered Amide + Cyclohexanecarbonitrile Microwave Irradiation (MWI) CH₂Cl₂, sealed vessel, 140°C, 20 min Good [6][7]
2-Aminobenzyl Alcohol + Hindered Nitrile Mn(I)-catalyzed ADC Toluene, 130°C 58-81% [4]

| (2-Bromophenyl)methylamines + Amidine | CuBr-catalyzed Cascade | Air, oxidant-free | Moderate to Good |[2] |

Q3: My target molecule contains a bulky, thermally sensitive group. The high temperatures of classical synthesis methods cause decomposition. How can I form the quinazoline ring under milder conditions?

Plausible Cause: Many desirable functional groups (e.g., complex esters, certain heterocycles, nitro groups) are not stable at the high temperatures (>150 °C) often required for classical thermal condensations. This forces a compromise between forming the quinazoline ring and preserving molecular integrity.

Recommended Solutions:

  • Cobalt-Catalyzed C-H Activation/Annulation: Earth-abundant cobalt catalysts can mediate the annulation of 2-aminoaryl alcohols with nitriles under significantly milder conditions than traditional methods. This dehydrogenative synthesis pathway avoids harsh reagents and high temperatures, preserving sensitive functionalities[4][12].

  • Iodine-Catalyzed Oxidative C-H Amination: Molecular iodine can catalyze the reaction between 2-aminobenzophenones and benzylamines, using oxygen from the air as the terminal oxidant[3]. This metal-free approach proceeds at moderate temperatures and is highly efficient for generating a diverse range of substituted quinazolines.

Experimental Protocol: Microwave-Assisted, Lewis-Acid-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines[7]

This protocol is adapted from methodologies proven effective for sterically hindered substrates.

Materials:

  • 2-Aminophenyl carbonyl compound (1.0 mmol)

  • Nitrile (1.2 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol, 20 mol%)

  • Microwave reactor with sealed vessel capabilities

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-aminophenyl carbonyl compound (1.0 mmol) and the nitrile (1.2 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add TMSOTf (0.2 mmol) to the mixture.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture at 100°C for 10-20 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Self-Validation: The success of this protocol relies on the dual action of microwave energy overcoming the kinetic barrier and the Lewis acid activating the nitrile. The reaction is typically clean and rapid, providing a significant improvement over conventional heating methods for challenging substrates[6][7].

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of quinazoline synthesis? Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents on the reacting molecules[1]. In quinazoline synthesis, this occurs when large groups on the aniline precursor or its reaction partner physically block the locations where new chemical bonds must form to create the heterocyclic ring system.

Q2: Which positions on the quinazoline scaffold are most affected by steric hindrance during synthesis? The C2 and C4 positions are most commonly affected, as these are the primary sites for introducing substituents to build molecular diversity and modulate biological activity[13][14][15]. Bulky groups at these positions directly interfere with the cyclization step. Additionally, substitution on the benzene ring, particularly at C5 and C8 , can hinder the approach of reagents to the adjacent reactive sites (the amino group and the carbonyl/imine carbon).

Q3: Why do classical methods like the Niementowski synthesis often fail for sterically demanding substrates? Classical methods are typically condensation reactions that follow a specific, sterically sensitive mechanistic pathway[9][10]. The Niementowski synthesis, for example, requires an initial amide formation or nucleophilic attack followed by an intramolecular cyclization and dehydration. Large substituents can create a high-energy transition state for the ring-closing step, making the reaction kinetically unfavorable. These methods lack the flexibility of modern catalytic approaches, which can forge the required bonds through entirely different, less-congested intermediates[16].

Q4: What is the primary advantage of using microwave irradiation for synthesizing sterically hindered quinazolines? The primary advantage is its ability to rapidly and efficiently deliver the high activation energy needed to overcome steric repulsion[6][8]. Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly excites the molecules, leading to a rapid temperature increase. This often allows reactions that are sluggish or non-reactive at a given temperature in an oil bath to proceed quickly and in higher yield within minutes in a microwave reactor[7][17].

Q5: How do transition-metal catalysts help overcome steric barriers? Transition-metal catalysts provide alternative, lower-energy reaction pathways that circumvent the sterically hindered transition states of classical methods[4][5][11]. They can achieve this through several mechanisms:

  • Reductive Elimination/Oxidative Addition Cycles: Catalysts like palladium can bring reactants together in their coordination sphere, facilitating bond formation (e.g., C-N coupling) that would otherwise be difficult.

  • C-H Activation: Catalysts such as cobalt or ruthenium can directly activate otherwise unreactive C-H bonds, allowing for novel and more direct annulation strategies[11][18].

  • Directed Reactions: Some substrates can coordinate to the metal center in a specific orientation, positioning the reactive sites for cyclization regardless of bulky groups elsewhere on the molecule.

By changing the fundamental mechanism from a direct condensation to a catalyzed cascade or coupling reaction, these methods create a more favorable kinetic and thermodynamic landscape for the formation of sterically congested quinazolines.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (URL: [Link])

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones - University of Benghazi. (URL: [Link])

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (URL: [Link])

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest. (URL: [Link])

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (URL: [Link])

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])

  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (URL: [Link])

  • First-, second-, and third-row transition-metal-catalyzed synthesis of... - ResearchGate. (URL: [Link])

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - ResearchGate. (URL: [Link])

  • Synthetic methods for 2,4‐disubstitutedquinazoline derivatives. - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH. (URL: [Link])

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents - Semantic Scholar. (URL: [Link])

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL: [Link])

  • Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed. (URL: [Link])

  • Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed. (URL: [Link])

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - NIH. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC - PubMed Central. (URL: [Link])

  • Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PubMed. (URL: [Link])

  • Niementowski quinoline synthesis - Wikipedia. (URL: [Link])

  • Niementowski quinazoline synthesis - Wikipedia. (URL: [Link])

  • A Novel Route to the Niementowski Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Steric Hindrance Definition - Intro to Chemistry Key Term - Fiveable. (URL: [Link])

Sources

optimization of reaction conditions for quinazoline synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for quinazoline synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust methodologies to overcome common hurdles in your synthetic workflow. This guide is structured to address specific challenges you may encounter, moving beyond simple procedural lists to explain the chemical reasoning behind each optimization step.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most common issues encountered in the lab. Each answer provides a diagnostic approach and a clear path to resolution.

Question 1: My reaction yield is extremely low, or I'm getting no desired product at all. Where do I begin troubleshooting?

Answer: A low or nonexistent yield is a frequent yet solvable problem that typically points to one of three core areas: reaction conditions, starting material integrity, or catalyst efficacy. A systematic evaluation is the key to identifying the root cause.[1]

Possible Causes & Step-by-Step Solutions:

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are critically interlinked. An issue with one can cascade and halt the entire synthesis.

    • Temperature: Many quinazoline syntheses have a significant activation energy barrier. Classical methods like the Bischler cyclization often require high temperatures (above 120°C) to drive the reaction to completion.[1] Conversely, some modern transition-metal-catalyzed reactions proceed under milder conditions.[1][2]

      • Action: Perform a temperature screen. Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS to find the optimal point where starting material is consumed efficiently without significant byproduct formation.[3]

    • Solvent: The solvent does more than just dissolve reactants; it influences reaction rates and can stabilize crucial intermediates.[3][4] Polar aprotic solvents like DMF and DMSO are often excellent choices as they effectively solvate reactants and intermediates.[1][5] However, in some cases, non-polar solvents like toluene are preferred, especially for reactions that generate water, which can be removed azeotropically.

      • Action: Conduct a solvent screen with a range of polarities (e.g., Toluene, Acetonitrile, DMF, DMSO, and even water for certain green protocols).[3][5]

  • Poor Starting Material Quality: Impurities in your starting materials (e.g., 2-aminobenzonitriles, aldehydes) can act as catalyst poisons or introduce competing side reactions.[3]

    • Action: Verify the purity of all reactants via NMR, melting point, or another appropriate analytical technique. If purity is questionable, purify them before use. Aldehydes can be distilled, while solid starting materials can be recrystallized.[3]

  • Ineffective Catalyst Activity: For catalyzed reactions, the catalyst's choice and condition are paramount.

    • Action: If using a commercial catalyst, use a fresh batch from an unopened bottle to rule out degradation from improper storage. If using a heterogeneous catalyst, it may need activation or regeneration. Also, optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes promote side reactions.[3]

Question 2: My TLC shows multiple spots, indicating significant side product formation. How can I improve the reaction's selectivity?

Answer: Poor selectivity is often a consequence of reaction conditions that are too harsh or a catalyst that is not specific enough for the desired transformation. The goal is to find a "sweet spot" that favors the kinetics of your desired reaction over competing pathways.

Common Side Products & Mitigation Strategies:

  • Formation of Quinazolinone Byproducts: In certain syntheses, such as the Niementowski reaction, the formation of a 4-oxo-3,4-dihydroquinazoline can compete with the desired quinazoline product.[6]

    • Action: This is often influenced by the reagents and conditions. For instance, using an excess of formamide can favor the formation of the desired quinazoline.[6] Adjusting the pH can also steer the reaction pathway.

  • Incomplete Cyclization: The reaction may stall at an acyclic intermediate, such as an N-acylanthranilamide, which fails to cyclize.[7]

    • Action: This often indicates an insufficient driving force. Increasing the temperature can provide the necessary energy for the final cyclization step. Alternatively, adding a dehydrating agent can help in condensation reactions where water is a byproduct.

  • Degradation: If the temperature is excessively high or the reaction time too long, your starting materials or even your desired product can begin to degrade.

    • Action: Monitor the reaction over time with TLC/LC-MS. If you see the product spot appear and then diminish while new impurity spots form, you are likely facing degradation. Reduce the temperature or shorten the reaction time accordingly.

Question 3: How do I choose the optimal catalyst for my specific quinazoline synthesis route?

Answer: Catalyst selection is highly dependent on the reaction mechanism you are targeting. There is no single "best" catalyst; the choice must be tailored to your specific substrates and desired transformation.

Major Catalyst Classes and Their Applications:

Catalyst ClassCommon ExamplesTypical Applications & Rationale
Transition Metals Cu(I/II) salts, Pd complexes, Fe salts, Mn complexesRationale: These are highly versatile for a range of reactions including C-H activation, cross-coupling, and oxidative cyclizations.[2][8] Copper is often favored for its low cost and high efficiency in aerobic oxidation and cascade reactions.[9][10] Palladium is a cornerstone for syntheses involving cross-coupling steps.[11]
Lewis Acids BF₃·Et₂O, Zn(OTf)₂, Sc(OTf)₃Rationale: Lewis acids activate carbonyl groups or imines toward nucleophilic attack, which is a key step in many quinazoline formation mechanisms.[12][13][14] They are particularly useful in condensation and cyclization steps.
Metal-Free / Organocatalysts Iodine, p-TSA, TFA, DBSARationale: These offer a greener and often more cost-effective alternative to metal catalysts. Iodine is a powerful catalyst for oxidative C-H amination reactions, using oxygen as the ultimate oxidant.[10][13] Acid catalysts like p-TSA or TFA promote cyclocondensation reactions.[14][15][16]

Action: Begin with a catalyst reported for a similar transformation in the literature. If the yield is suboptimal, screen a small panel of catalysts from different classes (e.g., a copper salt, a Lewis acid, and an iodine-based system) to empirically determine the best performer for your specific substrate.

Frequently Asked Questions (FAQs)

Q: What is the single most important parameter to optimize first?

A: While all parameters are important, temperature often has the most dramatic effect. A reaction that fails at room temperature may proceed smoothly at 120 °C.[1] It directly controls the reaction kinetics and is the first variable you should screen to determine if the reaction is viable before investing time in optimizing solvents or catalysts.

Q: How does solvent polarity affect the reaction outcome?

A: Solvent polarity is crucial for two main reasons:

  • Solubility: All reactants must be sufficiently soluble for the reaction to proceed at a reasonable rate.

  • Stabilization of Intermediates: Many quinazoline syntheses proceed through charged or highly polar intermediates. Polar solvents (especially aprotic ones like DMF or DMSO) can stabilize these intermediates, lowering the activation energy of key steps and accelerating the reaction.[3][5] In contrast, a non-polar solvent like toluene might be ineffective for such a reaction.[5]

Q: When should I consider using microwave irradiation instead of conventional heating?

A: Microwave-assisted synthesis is an excellent tool for accelerating reactions that require high temperatures.[17] It provides rapid and efficient heating, often leading to drastically reduced reaction times (from hours to minutes) and improved yields by minimizing the formation of degradation byproducts.[18][19][20] Consider it when:

  • Conventional heating requires very long reaction times (>12 hours).

  • You are performing high-temperature reactions where thermal decomposition is a concern with slow heating.

  • You are conducting high-throughput synthesis and need to accelerate your workflow.

Optimization Workflow & Protocols

A logical, systematic approach is essential for efficient optimization. The following workflow illustrates a robust strategy.

OptimizationWorkflow cluster_start Phase 1: Baseline cluster_optimization Phase 2: Systematic Optimization cluster_end Phase 3: Finalization Start Baseline Experiment (Literature Conditions) Analyze1 Analyze Results (TLC, LC-MS) Start->Analyze1 Decision Low Yield or High Impurities? Analyze1->Decision Opt_Temp 1. Temperature Screen (e.g., 60, 100, 140 °C) Decision->Opt_Temp Yes Final Optimized Protocol Decision->Final No (Yield >80%) Opt_Solvent 2. Solvent Screen (e.g., Toluene, ACN, DMF) Opt_Temp->Opt_Solvent Opt_Catalyst 3. Catalyst Screen (Loading & Type) Opt_Solvent->Opt_Catalyst Opt_Catalyst->Final

Caption: A systematic workflow for optimizing quinazoline synthesis.

Experimental Protocol: Temperature Screening

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

  • Setup: Arrange four identical small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Reagent Addition: To each vial, add the starting materials and solvent in the exact same amounts (e.g., 0.1 mmol of the limiting reagent). If the reaction is catalyzed, add the catalyst.

  • Reaction Conditions: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths. Set the temperatures to your screening points (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C, Vial 4: 120 °C).[3]

  • Monitoring: Start all reactions simultaneously. After a set time (e.g., 2 hours), take a small aliquot from each vial and spot it on a single TLC plate. Develop the plate to visualize the consumption of starting material and the formation of the product.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until one or more of the reactions appear complete. The temperature that provides the cleanest conversion in the shortest time is your optimum.

Experimental Protocol: Solvent Screening

This protocol helps identify the most effective solvent for your reaction.

  • Setup: Arrange a series of reaction vials, one for each solvent to be tested.

  • Reagent Addition: Add the starting materials and catalyst (if applicable) to each vial in identical amounts.

  • Solvent Addition: Add a different solvent to each vial (e.g., Vial 1: Toluene, Vial 2: Acetonitrile, Vial 3: DMF, Vial 4: DMSO).[3][5] Use the same volume of solvent in each case.

  • Reaction Conditions: Place all vials in a reaction block set to the optimal temperature determined from your temperature screen.

  • Monitoring & Analysis: Monitor the progress of each reaction by TLC or LC-MS as described in the temperature screening protocol. The solvent that results in the highest yield and cleanest reaction profile is the best choice for your synthesis.

By employing this structured, evidence-based approach to troubleshooting and optimization, you can systematically refine your reaction conditions to achieve high yields and purity in your quinazoline synthesis endeavors.

References

  • Pan, W., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • Verma, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Nagaraju, D., & Kumar, S. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]

  • Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Possible mechanism for the formation of quinazoline 4 a and its possible angular regioisomer 5. ResearchGate. Available at: [Link]

  • Bakavoli, M., et al. (2011). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. PubMed. Available at: [Link]

  • Borah, A. J., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism involved in the formation of quinazoline (1). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Akande, K. A., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. Available at: [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Crude 4(3H)-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 4(3H)-quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important class of heterocyclic compounds.[1][2] As a senior application scientist with extensive experience in synthetic and medicinal chemistry, I understand that the journey from a crude reaction mixture to a highly pure, well-characterized compound is often fraught with challenges. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the purification of 4(3H)-quinazolinone derivatives.

Q1: What are the most common impurities I should expect in my crude 4(3H)-quinazolinone product?

A1: The nature of impurities is intrinsically linked to your chosen synthetic route. However, some common culprits include:

  • Unreacted Starting Materials: This is often the primary source of impurities and can include anthranilic acid derivatives, 2-aminobenzamides, or the corresponding coupling partners (e.g., aldehydes, acid chlorides).[3][4] An incomplete reaction is a common cause for the presence of starting materials in the final product.[4]

  • Acyclic Intermediates: Incomplete cyclization can lead to the presence of acyclic intermediates, such as N-acylanthranilamide.[3]

  • Reaction Byproducts: Depending on the specific reagents and conditions used, byproducts can form. For instance, in reactions involving acetic anhydride, you might encounter acetylated side products.[5] Over-alkylation or over-arylation can also occur if the reaction conditions are too harsh.[3]

  • Reagent-Derived Impurities: Impurities can also originate from the reagents themselves, such as residual catalysts or decomposition products of solvents.

Q2: How can I effectively identify the impurities present in my sample?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick assessment of your crude product's complexity. By running your crude mixture alongside your starting materials on a TLC plate, you can often tentatively identify unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC provides excellent resolution and can help you determine the number of components and their relative abundance in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation of your desired product and can often reveal the presence of major impurities.

  • Mass Spectrometry (MS): MS is crucial for determining the molecular weights of the components in your mixture, which can help in identifying unknown impurities.

Q3: I've performed a purification step, but my 4(3H)-quinazolinone is still not pure. What should I do next?

A3: It's not uncommon for a single purification technique to be insufficient. If your compound remains impure, consider the following:

  • Orthogonal Purification: Employ a second purification method that relies on a different separation principle. For example, if you initially used column chromatography (which separates based on polarity), a subsequent recrystallization (which separates based on solubility) can be very effective.[6]

  • Optimize Your Current Method: If you prefer to stick with the same technique, consider optimizing the parameters. For column chromatography, this could mean using a shallower solvent gradient or a different stationary phase.[6] For recrystallization, trying a different solvent or a solvent system might be the key.[6]

  • Purity Assessment: Always re-analyze your product after each purification step using a reliable analytical technique like HPLC or NMR to track your progress.

Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the two most common purification techniques employed for 4(3H)-quinazolinone derivatives: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful and economical technique for purifying solid compounds. However, success is highly dependent on selecting the right solvent and employing the correct technique.

Troubleshooting Guide: Recrystallization

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The compound is too soluble in the chosen solvent. - Too much solvent was used.- Try a different solvent or a solvent mixture where the compound is less soluble at room temperature. - Evaporate some of the solvent to increase the concentration of your compound. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.[6]
An oil forms instead of crystals ("oiling out"). - The solution is supersaturated. - The cooling process is too rapid. - Impurities are inhibiting crystal lattice formation.- Re-heat the solution and allow it to cool more slowly. - Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. - Consider a preliminary purification by another method, such as column chromatography, to remove impurities.[6]
Low recovery of the purified product. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Ensure you are using the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to maximize precipitation. - When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[6]
Colored impurities persist in the final product. - The colored impurities have similar solubility to your product and are co-crystallizing.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude 4(3H)-quinazolinone derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube gently. An ideal solvent will dissolve your compound when hot but not at room temperature.[6] Common solvents to test include ethanol, methanol, ethyl acetate, and acetone.

  • Dissolution: In an Erlenmeyer flask, add your crude compound and the chosen solvent. Heat the mixture with gentle swirling until the compound completely dissolves. Add the solvent in small portions to avoid using an excess.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[6]

Column Chromatography Troubleshooting

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For 4(3H)-quinazolinone derivatives, silica gel is the most common stationary phase.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause(s) Suggested Solution(s)
Poor separation (overlapping bands). - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. If the Rf is too high, decrease the eluent polarity; if too low, increase the polarity.[6] - Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[6] - Repack the column carefully to ensure it is uniform and free of air bubbles or cracks.[6]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.[6]
The compound is eluting too quickly. - The eluent is too polar.- Decrease the polarity of the eluent system.
Cracked or channeled column bed. - The silica gel was not packed properly. - The column ran dry.- Repack the column. - Always ensure there is a layer of solvent above the silica gel bed.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many 4(3H)-quinazolinone derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 4(3H)-quinazolinone derivative.

Advanced Purification Strategy: Acid-Base Extraction

For 4(3H)-quinazolinone derivatives that possess acidic or basic functional groups, or if you have acidic or basic impurities, acid-base extraction can be a highly effective purification technique.[7][8] This method leverages the differential solubility of a compound in its neutral and salt forms.[8]

The Principle:

  • Acidic Compounds: Can be deprotonated with a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide) to form a water-soluble salt.[7]

  • Basic Compounds: Can be protonated with an acid (e.g., hydrochloric acid) to form a water-soluble salt.

  • Neutral Compounds: Remain in the organic layer throughout the extraction process.

dot

AcidBaseExtraction Crude Crude 4(3H)-quinazolinone in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Aqueous1 Aqueous Layer: Acidic Impurities (as salts) Separate1->Aqueous1 Organic1 Organic Layer: Quinazolinone + Basic/Neutral Impurities Separate1->Organic1 AddAcid Add Aqueous Acid (e.g., HCl) Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Aqueous2 Aqueous Layer: Basic Quinazolinone (as salt) Separate2->Aqueous2 Organic2 Organic Layer: Neutral Impurities Separate2->Organic2 Neutralize Neutralize with Base Aqueous2->Neutralize PureProduct Pure 4(3H)-quinazolinone (precipitates) Neutralize->PureProduct

Caption: A workflow for purifying a basic 4(3H)-quinazolinone.

Purity Assessment: The Final Word

After every purification step, it is crucial to assess the purity of your 4(3H)-quinazolinone derivative. A combination of TLC, HPLC, NMR, and MS will provide a comprehensive picture of your compound's purity and structural integrity. Remember, a well-defined and pure compound is the cornerstone of reliable biological and pharmacological studies.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Al-Ostath, A., et al. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH.
  • MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWQTMbme3_lOhzmWzPordMsgtwAKHyoIurlmBw_LR0CmsdJhDTG8L4JcV4x6zqaD1lP2hiw8jGOQIUnKpingYPY-K09U7ztZAM5ufeLRx6ZzHXoPVvaLYdh89uvolmfeiEjmg5qacFskV5ULc09-CUpwKjq_RkntqYGnKrbjQoeRnS7pHVRkdye_vAL4JU-A2Fol8_dnZ94kJzRz5zmF1l]([Link]

Sources

troubleshooting poor separation in column chromatography of quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Poor Separation in Column Chromatography

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unique chemical nature of quinazolines can present challenges during purification. Their basic nitrogen atoms often lead to frustrating interactions with standard silica gel, resulting in poor separation, peak tailing, and low recovery.

This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab. My goal is not just to provide solutions, but to explain the underlying principles, empowering you to make informed decisions and develop robust purification protocols.

Section 1: Fundamental Issues & Initial Diagnosis

This section addresses broad problems like streaking and smearing, which often point to fundamental issues in your setup. The key to column chromatography is a well-run Thin Layer Chromatography (TLC) plate; it is your primary diagnostic tool.

FAQ 1: "My quinazoline is just a long streak on the TLC plate and the column. What's happening?"

This is the most common issue for nitrogen-containing heterocycles like quinazolines. Streaking, or "tailing," is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.

Core Problem: Silica gel (SiO₂) is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your quinazoline can undergo strong acid-base interactions with these silanols. Instead of a smooth equilibrium between the mobile and stationary phases, your compound "sticks" to the silica and then slowly leaches off as the solvent front moves, causing the characteristic streak.

Troubleshooting Protocol:

  • Confirm the Cause: The cause is almost certainly the acidic nature of the silica.

  • Solution - Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your entire solvent system (both the polar and non-polar components). The triethylamine is a stronger base than your quinazoline and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. Your quinazoline will then interact with a more neutral surface, resulting in sharper bands.

    • Ammonia: For more polar systems, using a 7N ammonia solution in methanol as your polar solvent component can also be very effective. A common stock solution is 1-10% NH₃ in MeOH.

  • Re-run the TLC: Before committing to the column, run a new TLC using the modified mobile phase. You should see a dramatic improvement, with the streak resolving into a well-defined spot.

Visualizing the Troubleshooting Logic

Start Start: Poor Separation (Streaking/Tailing) TLC Run Diagnostic TLC Start->TLC Observe Observe Spot Shape TLC->Observe Streak Spot is a Streak/Tails Observe->Streak Yes Round Spot is Round Observe->Round No Hypothesis Hypothesis: Strong Acid-Base Interaction (Basic Quinolone + Acidic Silica) Streak->Hypothesis OtherIssue Problem is Not Acid-Base. Consider Other Issues: - Overloading - Solubility Round->OtherIssue Solution Solution: Add Basic Modifier to Mobile Phase (e.g., 0.5% Triethylamine) Hypothesis->Solution ReTLC Run New TLC with Modifier Solution->ReTLC CheckRf Is Rf Value Usable? (0.2-0.4) ReTLC->CheckRf Proceed Proceed to Column Chromatography CheckRf->Proceed Yes Adjust Adjust Solvent Polarity CheckRf->Adjust No Adjust->ReTLC

Caption: Workflow for diagnosing and fixing tailing.

Section 2: Resolution & Separation Issues

This section focuses on situations where you have distinct spots, but they are too close together to separate effectively.

FAQ 2: "My product and an impurity are very close on the TLC (ΔRf < 0.1). How can I improve the separation?"

Poor resolution between two compounds means your chromatography system cannot adequately distinguish between them. This requires a more nuanced approach than simply adding a base. The goal is to change the "selectivity" of the system—its ability to differentiate between analytes.

Troubleshooting Protocol:

  • Change Mobile Phase Selectivity: The interaction between your compounds and the stationary phase is mediated by the mobile phase. Changing the nature of the solvents can alter these interactions.

    • Switch Solvent Class: If you are using a standard Ethyl Acetate/Hexanes system, the primary interaction is based on polarity. Try switching to a different solvent system that introduces other types of interactions (e.g., dipole-dipole, hydrogen bonding). For example, replace Ethyl Acetate with Dichloromethane/Methanol. This can subtly change how each compound interacts with the silica, potentially increasing the separation.

    • The Solvent Selectivity Triangle: Solvents can be grouped by their properties (proton donor, proton acceptor, dipole moment). Changing from a solvent in one group to another is more effective than just trying another solvent in the same group. For example, switching from ethyl acetate to acetone might not change much, but switching to dichloromethane (a dipole) or methanol (a proton donor) could have a significant impact.

  • Decrease the Elution Strength: A solvent system that is too "strong" (too polar) will move all compounds up the plate or column too quickly, preventing proper equilibration and separation.

    • Systematically Reduce Polarity: If your spots are at an Rf of 0.6 and 0.65, decrease the percentage of the polar solvent (e.g., from 30% EtOAc to 20% EtOAc in hexanes). This will lower the Rf values for both compounds, but the increased residence time on the stationary phase often results in a larger physical separation between them. An ideal Rf for the target compound on TLC for column separation is between 0.2 and 0.4.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be that the silica gel is not the right tool for the job.

    • Alumina (Al₂O₃): For very basic compounds, basic alumina can be an excellent alternative to silica. It eliminates the acidic interaction problem entirely.

    • Reversed-Phase (C18): If your quinazoline has greasy or non-polar functional groups, reversed-phase chromatography, which separates based on hydrophobicity, might provide a completely different and more effective separation profile.

Data Summary: Common Solvent Systems

Solvent System ClassNon-PolarPolar Component(s)Modifier (if needed)Primary Interaction Type
Standard Polar Hexanes / HeptaneEthyl Acetate (EtOAc)0.1-1% Et₃NPolarity, H-bond acceptor
Chlorinated Dichloromethane (DCM)Methanol (MeOH)0.1-1% Et₃N or NH₃/MeOHPolarity, Dipole Moment
Ethereal Hexanes / HeptaneDiethyl Ether (Et₂O) or MTBE0.1-1% Et₃NPolarity, H-bond acceptor
Alternative TolueneAcetone0.1-1% Et₃Nπ-π interactions, Polarity

Section 3: Elution & Recovery Problems

Sometimes the issue isn't separation, but getting your compound off the column at all.

FAQ 3: "My compound sticks to the top of the column and won't elute, even with a very polar solvent."

This indicates an irreversible or extremely strong interaction with the stationary phase. With quinazolines, this can happen for several reasons.

Potential Causes & Solutions:

  • Extreme Basicity: Your quinazoline might be so basic that it forms a salt with the acidic silanol groups, effectively binding it ionically to the stationary phase.

    • Solution: This is an extreme case of the problem in FAQ 1. You MUST use a basic modifier like triethylamine or ammonia in your mobile phase. If that is still not enough, you may need to switch to a more inert stationary phase like neutral alumina.

  • On-Column Reaction/Degradation: Silica gel's acidic surface can sometimes catalyze the degradation of sensitive molecules.

    • Diagnosis: If you collect fractions and find no trace of your starting material or product (by TLC or NMR), degradation is a strong possibility.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your chosen mobile phase that already contains 1% triethylamine, letting it sit for an hour, and then packing the column with this pre-treated slurry. This ensures all acidic sites are neutralized before your compound is introduced.

  • Insolubility at the Column Head: This occurs if you dissolve your sample in a strong solvent (like pure DCM or MeOH), but your running solvent is much less polar (e.g., 10% EtOAc/Hexanes). When the sample is loaded, it crashes out of solution upon contact with the weaker mobile phase, physically blocking the column.

    • Solution - Correct Sample Loading: Always dissolve your crude sample in the absolute minimum amount of a strong solvent, adsorb it onto a small amount of silica gel (creating a dry powder), and then load this powder onto the top of your packed column. This "dry loading" technique prevents solubility issues at the column head and leads to much sharper bands.

Visualizing the Modifier Selection Process

Start Compound Shows Strong Tailing or No Elution IsPolar Is your mobile phase _highly_ polar? (e.g., >20% MeOH) Start->IsPolar UseAmmonia Use NH3/MeOH Solution as the polar component IsPolar->UseAmmonia Yes UseTEA Add 0.1-1% Triethylamine (Et3N) to the entire mobile phase IsPolar->UseTEA No StillIssue Still Experiencing Issues? UseAmmonia->StillIssue UseTEA->StillIssue ConsiderAlumina Switch Stationary Phase: Consider Neutral or Basic Alumina StillIssue->ConsiderAlumina Yes Success Problem Solved StillIssue->Success No

Caption: Decision tree for choosing a basic modifier.

By methodically diagnosing the issue with TLC and understanding the chemical interactions at play, you can overcome the common challenges associated with purifying quinazolines. Always remember: a small investment in optimizing the separation on a TLC plate will save significant time and material when you move to the column.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • "Column Chromatography". (n.d.). University of California, Los Angeles (UCLA) Chemistry Department. This guide for students mentions the use of triethylamine to reduce tailing of basic compounds like amines. [Link]

  • "Resolution" - IUPAC Gold Book. (n.d.). The International Union of Pure and Applied Chemistry (IUPAC) provides the standard definition of resolution in chromatography. [Link]

  • "Solvent Selection in Liquid-Solid Chromatography" - Waters Corporation. (n.d.). This resource discusses the solvent selectivity triangle and how choosing solvents from different groups can drastically alter chromatographic separation. [Link]

  • "Alumina Chromatography" - Buchi. (n.d.). A technical note explaining the properties of alumina as a stationary phase and its utility for separating basic compounds where silica gel may be too acidic. [Link]

  • "Flash Column Chromatography" - University of Rochester Chemistry Department. (n.d.). This guide describes different sample loading techniques, including dry loading, and highlights its advantages for improving resolution and preventing band broadening. [Link]

Technical Support Center: Synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis process. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Unexpected Results & Impurities

This section addresses specific problems you may encounter, such as unexpected peaks in analytical data or low yields. Each question is structured to help you identify the root cause and implement a corrective action plan.

Question 1: I'm observing a major impurity with a mass of 256/258 Da (M/M+2). My NMR also shows a broad singlet instead of a sharp aromatic proton signal. What is this byproduct?

Answer:

This impurity is almost certainly 6-Bromo-7-methoxyquinazolin-2(1H)-one . Its formation is one of the most common pitfalls in this synthesis.

Causality and Mechanism:

There are two primary pathways leading to this byproduct:

  • Incomplete Chlorination: The synthesis of 2-chloroquinazolines often proceeds from the corresponding 2-oxoquinazoline (a cyclic amide or lactam). The chlorination reaction, typically using a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), converts the C2-carbonyl group into a chloro group.[1][2] If this reaction does not go to completion due to insufficient reagent, low temperature, or short reaction time, the starting quinazolinone will remain.

  • Hydrolysis: The 2-chloro position on the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack by water.[3][4] This hydrolysis can occur during the reaction workup, especially if the reaction mixture is quenched with water at room temperature or if the product is exposed to moisture for extended periods during purification.[5]

Visualizing the Side Reactions

Below is a diagram illustrating the main reaction pathway and the two common side reactions leading to the quinazolinone byproduct.

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Quinazolinone 6-Bromo-7-methoxy- quinazolin-2(1H)-one Product 6-Bromo-2-chloro- 7-methoxyquinazoline (Desired Product) Quinazolinone->Product POCl₃ / PCl₅ (Chlorination) Incomplete Incomplete Chlorination Quinazolinone->Incomplete Insufficient Reagent/Time Hydrolysis Hydrolysis (Workup/Storage) Product->Hydrolysis H₂O Hydrolysis->Quinazolinone Forms Byproduct

Caption: Main synthesis and common side reaction pathways.

Troubleshooting and Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature hydrolysis.[6]

  • Optimize Chlorination:

    • Temperature & Time: Ensure the reaction is heated sufficiently (often reflux in POCl₃, ~110°C) for an adequate duration (typically 5+ hours).[1][7]

    • Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. A large excess of POCl₃ often serves as both the reagent and solvent.

  • Careful Workup: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[7] This keeps the temperature low, minimizing hydrolysis, and neutralizes acidic byproducts.

  • Purification: If the byproduct forms, it can often be separated from the desired product by column chromatography on silica gel. The quinazolinone is significantly more polar than the 2-chloro product.

Question 2: My mass spectrometry data shows peaks at m/z 350/352/354, which is 78 mass units higher than my product. What could this be?

Answer:

This pattern suggests the presence of a di-brominated byproduct : likely x,6-Dibromo-2-chloro-7-methoxyquinazoline . The isotopic pattern (approx. 1:2:1 for M/M+2/M+4) is characteristic of a molecule containing two bromine atoms.

Causality and Mechanism:

This byproduct arises if the bromination step of the synthesis is not perfectly regioselective. The methoxy group is an activating group, and while it directs ortho and para, the electronic environment of the entire ring system can lead to bromination at other available positions.[8]

  • Over-bromination of Starting Material: If your synthesis starts with a methoxy-anthranilic acid derivative that is subsequently brominated, using an excess of bromine or harsh conditions can lead to the formation of a di-bromo anthranilic acid. This impurity would then be carried through the synthesis.

  • Direct Bromination of the Quinazoline Core: While less common, exposure of the quinazoline ring system to brominating agents under certain conditions could lead to electrophilic aromatic substitution on the benzene ring portion.

Troubleshooting and Mitigation Strategies:

  • Control Bromination Stoichiometry: During the synthesis of your brominated precursors, carefully control the molar equivalents of the brominating agent (e.g., Br₂, N-bromosuccinimide). Use 1.0 to 1.05 equivalents to minimize di-substitution.

  • Control Temperature: Perform bromination reactions at controlled, often low, temperatures to increase selectivity.[9]

  • Purify Intermediates: It is crucial to purify the brominated intermediate (e.g., 2-amino-4-bromo-5-methoxybenzoic acid) before proceeding to the cyclization and chlorination steps. Recrystallization is often effective.[10]

Question 3: My final product yield is low, and the crude NMR is complex. I suspect multiple minor impurities. What are other potential byproducts?

Answer:

Beyond the major byproducts, several other species can form depending on your specific reaction pathway and conditions. A summary is provided in the table below.

Summary of Potential Byproducts

Byproduct NameMolecular Weight (Da)m/z (M+) PatternLikely CauseKey Analytical Feature
Starting Material (e.g., 2-Amino-4-bromo-5-methoxybenzoic acid)246.06246/248Incomplete cyclizationPresence of -NH₂ and -COOH signals in NMR/IR.
6-Bromo-2,4-dichloro-7-methoxyquinazoline 307.98307/309/311Use of a precursor like 6-bromo-7-methoxy-quinazoline-2,4-dioneCharacteristic mass spectrum for two Cl atoms.
Dimerized Impurities Variable> 500High reaction temperatures; reactive intermediatesComplex, difficult-to-resolve NMR signals; high mass peaks in MS.[11]
Residual Solvents (e.g., DMF, Toluene)N/AN/AInadequate dryingCharacteristic solvent peaks in ¹H NMR.

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity of the 6-Bromo-7-methoxyquinazolin-2(1H)-one byproduct?

A: A combination of analytical techniques is recommended.

  • Mass Spectrometry (MS): The byproduct will have a molecular ion cluster at m/z 256 and 258, corresponding to the bromine isotopes. This is 18 Da less than the desired product (loss of HCl, addition of H₂O).

  • ¹H NMR Spectroscopy: The most telling feature is the signal for the N-H proton, which typically appears as a broad singlet far downfield (often >10 ppm), and it will exchange with D₂O. The aromatic protons may also be shifted compared to the 2-chloro derivative.

  • Infrared (IR) Spectroscopy: The byproduct will show a strong carbonyl (C=O) stretching absorption around 1650-1690 cm⁻¹, which is absent in the desired 2-chloro product.

Q: What is the best practice for purifying the final this compound product?

A: Flash column chromatography followed by recrystallization is the most robust method.

  • Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The desired product is less polar than the quinazolinone byproduct and will elute first.

  • Recrystallization: After chromatography, recrystallize the combined pure fractions from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to obtain a highly pure, crystalline solid.[12]

Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Detection

This protocol provides a general method for detecting the target compound and its primary byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 150-500.

Expected Elution Order: The non-polar desired product (this compound) will have a longer retention time than the more polar quinazolinone byproduct.

Workflow for Byproduct Identification and Mitigation

Troubleshooting_Workflow Start Crude Product Obtained Analysis Run HPLC-MS & NMR Analysis Start->Analysis CheckPurity Is Product >95% Pure? Analysis->CheckPurity Purify Purify via Column Chromatography & Recrystallization CheckPurity->Purify Yes IdentifyByproduct Identify Byproduct(s) (Use Data Tables) CheckPurity->IdentifyByproduct No Done Pure Product Obtained Purify->Done RootCause Determine Root Cause (e.g., Hydrolysis, Incomplete Rxn) IdentifyByproduct->RootCause Modify Modify Synthesis Protocol (e.g., Anhydrous conditions, Longer reaction time, Stoichiometry) RootCause->Modify Rerun Re-run Synthesis Modify->Rerun Rerun->Start

Caption: A systematic workflow for identifying and mitigating byproducts.

References

  • Miao-Fei Wang, Sen Wang, and Renshi Luo. (2025). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • BenchChem. (n.d.). 2-Amino-4-bromo-5-hydroxybenzoic acid. BenchChem.
  • BenchChem. (n.d.).
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
  • Synthesis of 2-chloro-4-(aryl amino)
  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.
  • Wikipedia. (n.d.). Quinazoline.
  • Regioselective bromination: Synthesis of bromin

Sources

Technical Support Center: Troubleshooting Stability Issues of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinazoline Derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with the quinazoline scaffold. Quinazoline and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis and storage can be fraught with stability challenges that can impact yield, purity, and biological activity.

This document provides in-depth, experience-driven troubleshooting guides and FAQs in a direct question-and-answer format. We will explore the causality behind common stability issues and offer validated protocols to help you navigate these challenges effectively.

Part 1: Synthesis-Related Stability & Troubleshooting

This section addresses the stability issues that arise during the chemical synthesis and subsequent work-up of quinazoline derivatives.

Q1: My quinazoline synthesis is resulting in a very low yield or failing completely. What are the common culprits and how can I troubleshoot this?

A1: Low yield is one of the most frequent issues in quinazoline synthesis. The problem can typically be traced back to one of four areas: starting materials, reaction conditions, catalyst efficacy, or atmospheric contamination. A systematic approach is crucial for diagnosis.

Core Troubleshooting Areas:

  • Purity of Starting Materials: The quality of your reactants is paramount. Impurities in starting materials like 2-aminobenzonitriles, 2-aminobenzylamines, or various aldehydes can introduce competing side reactions that consume reagents and reduce the yield of your desired product.[4]

    • Actionable Insight: Always verify the purity of your starting materials via NMR, LC-MS, or melting point analysis before beginning a synthesis. If purity is questionable, purify them.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically linked and must be optimized for your specific synthetic route.[5][6]

    • Temperature: Many classical quinazoline syntheses require high temperatures to overcome activation energy barriers, sometimes exceeding 120°C.[5] In contrast, modern catalytic methods may perform optimally under milder conditions.[5] A temperature screening is often a worthwhile investment.

    • Reaction Time: Monitor your reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. Running the reaction for too short a time will leave starting material unconsumed, while an excessively long reaction time can lead to the degradation of your product.[5]

    • Solvent Selection: The solvent's polarity and boiling point can dramatically influence reactant solubility, reaction rates, and the stability of intermediates.[4] The choice of solvent can be the difference between a failed reaction and a high-yielding one.

  • Catalyst Inactivity: For catalyzed reactions, the catalyst's performance is key.

    • Actionable Insight: If using a heterogeneous catalyst, it may be poisoned or have lost activity. Consider regenerating it or using a fresh batch.[6] For homogeneous catalysts, ensure they are not degraded and that the catalyst loading is optimized. Impurities in solvents or starting materials can often poison a catalyst.[4]

  • Atmosphere Control: Certain synthetic intermediates and reagents are sensitive to oxygen or moisture.[6] Unwanted oxidation or hydrolysis can lead to significant byproduct formation.

    • Actionable Insight: If you suspect sensitivity, run the reaction under an inert atmosphere, such as dry nitrogen or argon. This can prevent the degradation of sensitive reagents and improve overall yield.[6]

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity Purity Confirmed? Yes No start->check_sm purify_sm Purify Starting Materials (Recrystallize/Distill) check_sm:e->purify_sm:w No check_conditions Step 2: Evaluate Reaction Conditions Conditions Optimized? Yes No check_sm:s->check_conditions:w Yes purify_sm->check_sm Re-evaluate optimize_conditions Optimize Conditions: - Temperature Screen - Solvent Screen - Time Course check_conditions:e->optimize_conditions:w No check_catalyst Step 3: Assess Catalyst (if applicable) Catalyst Active? Yes No check_conditions:s->check_catalyst:w Yes optimize_conditions->check_conditions Re-evaluate replace_catalyst Use Fresh/Regenerated Catalyst check_catalyst:e->replace_catalyst:w No check_atmosphere Step 4: Consider Atmosphere Reaction Air/Moisture Sensitive? Yes No check_catalyst:s->check_atmosphere:w Yes replace_catalyst->check_catalyst Re-evaluate use_inert Run Under Inert Atmosphere (N2/Ar) check_atmosphere:e->use_inert:w Yes success Yield Improved check_atmosphere:s->success:w No use_inert->success

Caption: A systematic workflow for troubleshooting low yields in quinazoline synthesis.

Reaction TypeIneffective SolventsEffective SolventsYield RangeReference
Quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2Toluene, THF, EthanolDMF, Water85-91%[4]
  • Set up 4-5 small-scale reactions (e.g., 25-50 mg scale) in parallel.

  • Use identical amounts of reactants, solvent, and catalyst for each reaction.

  • Run each reaction at a different temperature (e.g., Room Temp, 50°C, 80°C, 120°C).[4]

  • Monitor the progress of each reaction by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).

  • Analyze the results to identify the temperature that provides the best conversion to the product with minimal byproduct formation.

Q2: My reaction produces the desired product, but it's contaminated with significant byproducts. What degradation pathways are active during synthesis?

A2: The bicyclic quinazoline ring is susceptible to several degradation pathways, especially under harsh reaction conditions. The two most common culprits are hydrolysis and oxidation.

  • Hydrolysis: The pyrimidine ring within the quinazoline scaffold is electron-deficient, making it vulnerable to nucleophilic attack by water. This process is accelerated in both acidic and alkaline conditions, particularly with heating.[7][8] The ring can open to yield precursors like 2-aminobenzaldehyde or its derivatives.[7][9]

    • Causality: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which polarizes the C=N bonds and makes the carbon atoms electrophilic and thus susceptible to attack by nucleophiles like water or hydroxide ions.

    • Actionable Insight: Maintain careful control over the pH of your reaction and work-up steps. If your reaction requires strong acid or base, consider running it at a lower temperature or for a shorter duration to minimize hydrolytic cleavage.

  • Oxidation: The quinazoline ring, particularly the nitrogen atoms, can be oxidized. While sometimes N-oxidation is a desired synthetic step, unintended oxidation can lead to a mixture of products, including quinazolinones.[8][10][11] The use of certain oxidizing agents or even exposure to air at high temperatures can facilitate this. The pyrimidine nucleus is known to be susceptible to decomposition and ring-opening during oxidation, which can lead to reduced yields.[12]

    • Causality: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation. Furthermore, benzylic positions on substituted quinazolines can be prone to oxidation.

    • Actionable Insight: If your synthesis does not involve a deliberate oxidation step, consider degassing your solvent and running the reaction under an inert atmosphere (N2 or Ar) to exclude atmospheric oxygen, especially for high-temperature reactions.[6]

Degradation_Pathways Quinazoline Quinazoline Derivative Hydrolysis Hydrolysis (H+ or OH-, H2O, Heat) Quinazoline->Hydrolysis Oxidation Oxidation ([O], Air, Heat) Quinazoline->Oxidation RingOpened Ring-Opened Products (e.g., 2-Aminobenzaldehyde deriv.) Hydrolysis->RingOpened Oxidized Oxidized Products (e.g., Quinazolinones, N-Oxides) Oxidation->Oxidized Decomposition Further Decomposition Products RingOpened->Decomposition Can lead to Oxidized->Decomposition Can lead to

Caption: Common degradation pathways affecting quinazoline derivatives during synthesis.

Q3: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I improve my recovery?

A3: Product loss during post-reaction processing is a common and frustrating issue. The primary causes are often related to improper extraction techniques or irreversible adsorption during chromatography.

  • Extraction Losses: The solubility of quinazoline derivatives can be highly pH-dependent due to the basic nitrogen atoms.

    • Actionable Insight: During aqueous work-up, carefully adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extracting with an organic solvent.[4] Perform a small-scale test to find the optimal pH for precipitation/extraction of your specific derivative. Also, screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to find the one that provides the highest recovery.[4]

  • Column Chromatography Issues: Basic quinazoline derivatives can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery, streaking, or even irreversible adsorption.[4]

    • Actionable Insight: Deactivate the silica gel before use. This can be done by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1%). This neutralizes the acidic sites and improves the elution of basic compounds.[4] Alternatively, consider using a different stationary phase, such as alumina.

  • Prepare your eluent (e.g., Hexane/Ethyl Acetate mixture).

  • Add triethylamine (Et3N) to the eluent to a final concentration of 0.5-1% (v/v).

  • Pack your column with silica gel using this triethylamine-containing eluent.

  • Run at least 2-3 column volumes of the modified eluent through the packed column before loading your sample.

  • Dissolve your crude product and load it onto the column.

  • Perform the chromatography using the eluent containing triethylamine.

Part 2: Post-Synthesis & Storage Stability

This section addresses the stability of purified quinazoline derivatives during handling and long-term storage.

Q4: What are the primary factors that cause degradation of purified quinazoline derivatives during storage?

A4: Similar to synthesis, the main environmental factors that degrade quinazoline derivatives are moisture (hydrolysis) , oxygen (oxidation) , and light (photodegradation) .

  • Hydrolysis: Even trace amounts of moisture, especially if the compound is stored at room temperature, can lead to slow hydrolytic cleavage of the quinazoline ring over time.[7]

  • Oxidation: Many organic compounds are susceptible to slow oxidation by atmospheric oxygen. This can be a particular problem for derivatives with electron-rich substituents or other easily oxidizable functional groups.

  • Photodegradation: Many aromatic heterocyclic compounds, including quinazolines, can absorb UV or visible light. This absorption can promote photochemical reactions, leading to decomposition. Several studies focus on the photophysical properties of quinazolines, indicating their interaction with light.[13][14]

Q5: What are the best practices for the long-term storage of quinazoline derivatives?

A5: Proper storage is essential to maintain the integrity of your compounds. The ideal conditions depend on whether the compound is stored as a solid or in solution.

FormTemperatureAtmosphereLightContainer
Solid Cool (2-8°C) or Cold (-20°C)Dry; Inert gas (Ar, N2) for sensitive compoundsProtected from light (Amber vial)Tightly sealed container[15][16]
Solution Frozen (-20°C or -80°C)Headspace flushed with inert gasProtected from light (Amber vial)Tightly sealed, appropriate solvent

General Storage Protocol:

  • Ensure Dryness: Ensure the purified compound is completely dry before storage. Remove all residual solvents under a high vacuum.

  • Choose the Right Container: Use a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect from light and moisture.[15]

  • Control the Atmosphere: For highly sensitive compounds or very long-term storage, flush the vial's headspace with an inert gas like argon or nitrogen before sealing.

  • Store at Low Temperature: Store the sealed container in a cool, dry, and dark place. For long-term storage, a freezer (-20°C or -80°C) is recommended.[16][17]

  • Avoid Incompatibles: Store away from strong oxidizing agents.[16]

Storage_Protocol start Purified Quinazoline Derivative dry Ensure Compound is Completely Dry (High Vacuum) start->dry container Transfer to Amber Vial or Light-Protected Container dry->container atmosphere Flush with Inert Gas (N2 or Ar) container->atmosphere seal Seal Container Tightly atmosphere->seal storage Store in Designated Location -20°C or -80°C - Dark - Dry seal->storage

Caption: Step-by-step workflow for the proper storage of quinazoline derivatives.

Q6: I need to store my quinazoline derivative in solution for screening. Which solvent should I use, and how long will it be stable?

A6: The stability of a compound in solution is highly dependent on both the specific derivative and the solvent used. This is a critical consideration for creating stock solutions for biological assays.

  • Solvent Choice is Critical: Not all solvents are created equal for storage. Notably, DMSO , a common solvent for biological screening, has been shown to cause instability in some quinazoline derivatives, with degradation observed shortly after preparation.[18][19] In contrast, some derivatives have shown high stability in ultrapure water for over 40 days.[18][19]

  • Stability is Compound-Specific: There is no universal rule. One study of an imidazo-quinazoline derivative found no instability in plasma after five months at -20°C.[20] Another study found that stability in water varied from 34 to 119 days depending on the concentration.[19]

  • Best Practice - Verify Experimentally: Always determine the stability of your specific compound in your chosen solvent system. A simple time-course experiment monitored by HPLC or LC-MS is the most reliable method.[21] For stock solutions, storing at -80°C for up to 6 months is a common practice, but should be validated.[17]

  • Prepare a stock solution of your compound in the desired solvent (e.g., DMSO, water, ethanol) at a known concentration.

  • Immediately take an aliquot, dilute it to an appropriate concentration for analysis, and analyze it by HPLC or LC-MS. This is your T=0 reference point.

  • Store the stock solution under your intended storage conditions (e.g., 4°C, -20°C, or -80°C).

  • At regular intervals (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot (if frozen), dilute it in the same manner, and re-analyze.

  • Compare the peak area of your parent compound and look for the appearance of new peaks (degradants) relative to the T=0 sample. A decrease in the parent peak area indicates degradation.

References

  • Wikipedia. Quinazoline. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3340. [Link]

  • Kruger, H. G., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2990. [Link]

  • Szabo-Scandic. Safety Data Sheet for Quinazoline. [Link]

  • Ukrainets, I. V., et al. (2010). Hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. Chemistry of Heterocyclic Compounds, 46, 703–708. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(23), 7338. [Link]

  • Reddy, T. R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3183. [Link]

  • Asif, M. (2014). Quinazoline derivatives & pharmacological activities: a review. International Journal of ChemTech Research, 6(5), 2915-2940. [Link]

  • Kruger, H. G., et al. (2018). Oxidation of quinazoline scaffold. ResearchGate. [Link]

  • Han, B., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 679. [Link]

  • Lingens, F., et al. (1998). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]

  • Wang, C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10, 30588-30594. [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1384, 125. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(23), 7338. [Link]

  • Jiang, J., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 11(4), 186-203. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 737-42. [Link]

  • Han, B., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 679. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 153-161. [Link]

  • Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-126. [Link]

  • Cui, Z., et al. (2004). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Zhang, R., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(17), 15003–15011. [Link]

  • Wang, C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10, 30588-30594. [Link]

  • Journal of Medicinal Chemistry. Ahead of Print. ACS Publications. [Link]

  • Al-Ostath, G. A., & El-Gazzar, A. B. A. (2021). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

  • Li, H., et al. (2013). Degradation pathway of quinoline by the strain C2. ResearchGate. [Link]

  • Thirumurugan, P., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19, 283–298. [Link]

  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 14(10), 1045. [Link]

  • Asadi, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(2), 91–105. [Link]

  • Singh, S., et al. (2024). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. The information presented here is curated from established literature and practical experience to ensure scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

Scaling up a chemical synthesis from the benchtop to a larger scale often introduces unforeseen challenges. This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing significantly lower than expected yields, or our yields are fluctuating between batches. What are the likely causes and how can we improve this?

  • Answer: Low and inconsistent yields are common issues in scaling up quinazoline synthesis and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial.

    • Potential Cause 1: Suboptimal Reaction Conditions. Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[2] What works on a small scale may not be optimal for larger volumes due to differences in heat and mass transfer.

      • Solution:

        • Temperature Screening: Perform a systematic temperature screen to identify the optimal range for your scaled-up reaction.

        • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time and ensure complete consumption of starting materials.[2]

        • Solvent Selection: The choice of solvent can influence solubility, reaction rate, and product isolation. While solvents like ethanol, toluene, and DMF are commonly used, their effectiveness can vary depending on the specific reaction conditions.[2]

    • Potential Cause 2: Inefficient Chlorination. The chlorination step is often a critical point in the synthesis. Incomplete conversion or side reactions can drastically reduce the overall yield.

      • Solution:

        • Reagent Choice: While phosphorus oxychloride (POCl₃) is a common chlorinating agent, its reactivity can sometimes lead to undesired byproducts.[3] Consider exploring alternative chlorinating agents or optimizing the reaction conditions (e.g., temperature, addition rate).

        • Work-up Procedure: The work-up after chlorination is crucial. Carefully pouring the reaction mixture into an ice-cold saturated sodium carbonate solution can help to neutralize excess reagent and facilitate product precipitation.[3]

    • Potential Cause 3: Starting Material Quality. The purity of your starting materials, such as 4-bromo-3-methoxyaniline, can have a significant impact on the reaction's success.

      • Solution:

        • Purity Analysis: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point).

        • Supplier Qualification: If sourcing commercially, consider qualifying different suppliers to ensure consistent quality.

Issue 2: Product Purification Challenges

  • Question: We are having difficulty purifying the final product. What are the common impurities and what are the best purification strategies?

  • Answer: Purification can be a bottleneck in any synthesis. Understanding the potential impurities is the first step towards developing an effective purification strategy.

    • Potential Impurity 1: Unreacted Starting Materials. Incomplete reactions will lead to the presence of starting materials in your crude product.

      • Solution:

        • Reaction Optimization: As mentioned above, ensure your reaction goes to completion by optimizing conditions and monitoring progress.

        • Extraction/Washing: A well-designed aqueous work-up can often remove unreacted polar starting materials.

    • Potential Impurity 2: Over-bromination or other side-products. Depending on the reaction conditions, side reactions can lead to the formation of di-brominated or other undesired quinazoline derivatives.

      • Solution:

        • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often an effective method for removing closely related impurities.

        • Column Chromatography: For more challenging separations, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

  • Question 1: What are the key reaction steps in a typical synthesis of this compound?

  • Answer: A common synthetic route involves a multi-step process. While variations exist, a general pathway often includes:

    • Cyclization: Reaction of a substituted aniline (e.g., 4-bromo-3-methoxyaniline) with a suitable reagent to form the quinazolinone ring system.

    • Chlorination: Conversion of the quinazolinone to the corresponding 2-chloroquinazoline using a chlorinating agent like phosphorus oxychloride.[3]

  • Question 2: Are there any safety precautions I should be aware of when handling the reagents involved in this synthesis?

  • Answer: Yes, several reagents used in this synthesis require careful handling.

    • Phosphorus Oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

    • Solvents: Many organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Question 3: Can this synthesis be performed using microwave-assisted methods?

  • Answer: Microwave-assisted organic synthesis has been shown to be a valuable tool for accelerating reaction times and improving yields in the synthesis of various quinazoline derivatives.[4] It is a viable option to explore for optimizing the synthesis of this compound, potentially leading to a more efficient process.

III. Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for specific laboratory conditions and scale.

Step 1: Synthesis of 6-Bromo-7-methoxyquinazolin-4-ol

This step would typically involve the cyclization of a suitable anthranilic acid derivative. For the purpose of this guide, we will start from a commercially available or previously synthesized quinazolinone precursor.

Step 2: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 6-bromo-7-methoxyquinazolin-4-ol (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium carbonate with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

IV. Data Summary Table

ParameterValue
Starting Material 6-Bromo-7-methoxyquinazolin-4-ol
Reagent Phosphorus oxychloride (POCl₃)
Solvent None (POCl₃ acts as both reagent and solvent)
Reaction Temperature 105-110 °C
Reaction Time 2-4 hours
Typical Yield 85-95%
Appearance Off-white to pale yellow solid

V. Visualizing the Process

Reaction Pathway

Synthesis_Pathway A 6-Bromo-7-methoxy- quinazolin-4-ol B 6-Bromo-2-chloro- 7-methoxyquinazoline A->B POCl₃, Reflux

Caption: Synthetic route from the quinazolinone to the final product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue cond1 Check Reaction Conditions start->cond1 cond2 Analyze Starting Material Purity cond1->cond2 Optimal sol1 Optimize T, time, solvent cond1->sol1 Non-optimal cond3 Evaluate Work-up/Purification cond2->cond3 Pure sol2 Source high-purity reagents cond2->sol2 Impure sol3 Refine extraction & recrystallization cond3->sol3 Inefficient end Improved Yield cond3->end Efficient sol1->end sol2->end sol3->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

VI. References

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.

  • A Simple and Highly Efficient Process for Synthesis of Gefitinib and its Intermediate. Journal of Chemical and Pharmaceutical Research.

  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?

  • Luo, G., et al. (2011). Microwave-assisted synthesis of new quinazoline derivates containing α-aminophosphonate. Chinese Chemical Letters, 22(7), 771-774.

Sources

Validation & Comparative

A Comparative Analysis of 6-Bromo-2-chloro-7-methoxyquinazoline and Other EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quinazoline scaffold has proven to be a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of a specific, less-characterized quinazoline derivative, 6-Bromo-2-chloro-7-methoxyquinazoline, with established EGFR inhibitors, offering insights grounded in the principles of medicinal chemistry and established experimental data for analogous compounds.

While direct experimental evidence for the EGFR inhibitory activity of this compound is not extensively available in public literature, a predictive analysis based on the well-documented structure-activity relationships (SAR) of quinazoline-based inhibitors can provide valuable guidance for future research.

The Central Role of EGFR in Oncology and the Quinazoline Pharmacophore

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Its aberrant activation, through mutation or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[4] This has rendered EGFR a prime target for therapeutic intervention.

The quinazoline core has emerged as a highly successful pharmacophore for EGFR inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase domain of the receptor.[5][6][7] First-generation inhibitors like Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline scaffold, have demonstrated significant clinical efficacy, particularly in patients with activating EGFR mutations.[8][9][10]

Unraveling the EGFR Signaling Cascade

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[1][11]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

A Predictive Profile of this compound

While lacking direct experimental validation as an EGFR inhibitor, we can dissect the structure of this compound to infer its potential activity based on established SAR principles for the quinazoline class.

Chemical Structure:

  • CAS Number: 953040-63-6

  • Molecular Formula: C₉H₆BrClN₂O

  • Molecular Weight: 273.51 g/mol

Structural Analysis and Potential for EGFR Inhibition:

The core of the molecule is the quinazoline ring, a known hinge-binding motif for EGFR. The substituents at various positions are critical determinants of inhibitory potency and selectivity.

  • 2-Chloro Substituent: The chloro group at the 2-position is a common feature in some quinazoline-based kinase inhibitors. Its electronegativity can influence the electron distribution of the quinazoline ring system, potentially affecting its interaction with the kinase hinge region.

  • 6-Bromo Substituent: Halogen substitutions at the 6- and 7-positions of the quinazoline ring are prevalent in many potent EGFR inhibitors. The bromo group at the 6-position can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket.[12]

  • 7-Methoxy Substituent: The methoxy group at the 7-position is also a common feature in many active quinazoline-based EGFR inhibitors, including Gefitinib. This group often contributes to favorable interactions within the solvent-exposed region of the ATP-binding site.

Based on these structural features, it is plausible that this compound could serve as a scaffold or an intermediate for the synthesis of potential EGFR inhibitors. However, a critical missing element for potent activity, as seen in established inhibitors, is the 4-anilino group, which is crucial for key hydrogen bond interactions within the ATP binding site.

Comparative Analysis with Established EGFR Inhibitors

To contextualize the potential of this compound, it is essential to compare it with well-characterized EGFR inhibitors.

FeatureThis compound (Predicted)Gefitinib (Iressa®)[8][13]Erlotinib (Tarceva®)[9][14]Osimertinib (Tagrisso®)[15][16]
Generation -FirstFirstThird
Core Scaffold Quinazoline4-Anilinoquinazoline4-AnilinoquinazolinePyrimidine
Mechanism of Action ATP-competitive (predicted)Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, covalent binder
Key Substitutions 2-Chloro, 6-Bromo, 7-Methoxy4-(3-chloro-4-fluoroanilino), 7-methoxy4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy)N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
Selectivity UnknownWild-type and activating mutant EGFRWild-type and activating mutant EGFRActivating mutant and T790M resistance mutant EGFR
Clinical Use Not applicableNSCLC with activating EGFR mutationsNSCLC with activating EGFR mutations, Pancreatic CancerNSCLC with activating EGFR mutations, including T790M resistance mutation

The Evolution of EGFR Inhibitors: Overcoming Resistance

A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations. The most common of these is the T790M "gatekeeper" mutation, which hinders the binding of first-generation inhibitors like Gefitinib and Erlotinib.[17][18] This has driven the development of next-generation inhibitors.

Osimertinib, a third-generation inhibitor, was specifically designed to overcome T790M-mediated resistance.[16][19] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[20] This highlights the importance of designing inhibitors that can effectively target both the primary activating mutations and the subsequent resistance mutations.

Experimental Protocols for Evaluating EGFR Inhibitors

For researchers aiming to characterize novel compounds like this compound as potential EGFR inhibitors, a series of well-established in vitro assays are essential.

EGFR Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A recombinant EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is quantified, typically using methods like ELISA or radiometric assays.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Recombinant EGFR - Substrate Peptide Start->Prepare AddInhibitor Add Test Compound (e.g., this compound) & Controls (Gefitinib) Prepare->AddInhibitor Initiate Initiate Reaction: Add ATP AddInhibitor->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., ELISA with anti-phosphotyrosine antibody) Stop->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on EGFR signaling.

Principle: Cancer cell lines with known EGFR status (e.g., A431 with high wild-type EGFR expression, or HCC827 with an activating EGFR mutation) are treated with the test compound. Cell viability is measured after a defined incubation period using assays like MTT or CellTiter-Glo®.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A431, HCC827) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitors (e.g., Gefitinib, Erlotinib) in cell culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While this compound itself lacks the complete structural motifs of a potent, clinically validated EGFR inhibitor, its quinazoline core substituted with a bromo and a methoxy group at positions 6 and 7, respectively, positions it as an interesting starting point for medicinal chemistry efforts. The key to unlocking its potential would likely involve the introduction of a suitable substituent at the 4-position, such as an anilino group, to facilitate critical interactions within the EGFR ATP-binding site.

For researchers in the field of drug discovery, this analysis underscores the power of leveraging established SAR data to guide the design and prioritization of novel chemical entities. The experimental protocols outlined provide a clear roadmap for the in vitro characterization of such compounds, enabling a data-driven approach to the development of the next generation of EGFR inhibitors.

References

  • Gefitinib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Erlotinib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., & Rasheed, S. P. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-43.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169.
  • Patel, H., & Dua, K. (2024). Erlotinib. In StatPearls.
  • Rusu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. Retrieved January 20, 2026, from [Link]

  • Singh, S., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets.
  • Ciardiello, F. (2004). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. British Journal of Cancer, 91(Suppl 1), S1-S7.
  • Minicule. (n.d.). Gefitinib: Uses, Dosage, Side Effects & Interactions. Retrieved January 20, 2026, from [Link]

  • Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1).
  • Taylor & Francis. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Retrieved January 20, 2026, from [Link]

  • Ramalingam, S. S., & Sequist, L. V. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert Review of Anticancer Therapy, 16(12), 1237-1243.
  • Sordella, R., et al. (2004).
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • American Journal of Managed Care. (2024). Osimertinib With Chemo Gains FDA Approval for EGFR-Mutated NSCLC. Retrieved January 20, 2026, from [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Jänne, P. A., et al. (2015). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine, 372(18), 1689-1699.
  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. Retrieved January 20, 2026, from [Link]

  • Liu, Y., et al. (2022). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 138-147.
  • To, C., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 31, 127715.
  • Rusu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • MyLungCancerTeam. (n.d.). Erlotinib for Lung Cancer. Retrieved January 20, 2026, from [Link]

  • Ling, Y.-H., et al. (2007). Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines. Molecular Pharmacology, 72(2), 248-258.
  • ResearchGate. (n.d.). Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. Retrieved January 20, 2026, from [Link]

  • Rusu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved January 20, 2026, from [Link]

  • Reuveni, H., et al. (2005). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry, 48(10), 3647-3655.
  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-38.
  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676891.
  • Engelhardt, H., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 237, 114389.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved January 20, 2026, from [Link]

  • Al-Agrody, A. M., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(1), 226.

Sources

A Comparative Guide to the Structural Validation of Synthesized 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise substitution pattern on this heterocyclic system is critical for biological activity, making unambiguous structural verification an indispensable step in the synthesis of novel derivatives. This guide provides a comprehensive comparison of analytical techniques for validating the structure of a key intermediate, 6-Bromo-2-chloro-7-methoxyquinazoline, offering insights into the experimental choices and data interpretation that underpin confident structural elucidation.

The Synthetic Pathway: A Brief Overview

The synthesis of this compound typically involves a multi-step process, often starting from a substituted anthranilic acid.[3] A common route involves the bromination of an appropriate anthranilic acid derivative, followed by cyclization and subsequent chlorination to yield the target compound.[3][4] Given the potential for isomeric impurities and side reactions, rigorous analytical characterization is paramount.

A Multi-Faceted Approach to Structural Validation

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from multiple spectroscopic and spectrometric methods. This guide will focus on the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. While X-ray crystallography offers the definitive solid-state structure, its reliance on obtaining suitable single crystals makes it a less routine method for initial validation.[5][6][7]

Experimental Workflows: A Visual Guide

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (LC-MS, HRMS) purification->ms Molecular Weight ea Elemental Analysis (CHN) purification->ea Elemental Composition interpretation Combined Data Analysis nmr->interpretation ms->interpretation ea->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can piece together the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective
  • Why it's crucial: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Signals for this compound:

    • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The downfield shift is due to the electron-withdrawing nature of the quinazoline ring system and the halogen substituents. The singlet nature arises from the lack of adjacent protons for coupling.

    • Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy: The Carbon Framework
  • Why it's crucial: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment.

  • Expected Signals for this compound:

    • Aromatic and Heterocyclic Carbons: Multiple signals are expected in the downfield region (typically δ 110-165 ppm). The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms will be significantly deshielded.

    • Methoxy Carbon: A single peak in the upfield region (typically δ 55-65 ppm) is characteristic of the methoxy carbon.

Comparative Analysis of NMR Data
Technique Strengths Limitations Key Information for this compound
¹H NMR High sensitivity, provides detailed connectivity information through coupling patterns.Can have overlapping signals in complex molecules.Confirms the presence and relative positions of aromatic and methoxy protons.
¹³C NMR Provides a direct count of unique carbons.Lower natural abundance and sensitivity require longer acquisition times.Confirms the carbon skeleton and the presence of key functional groups.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[9]

Key Features in the Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The presence of bromine and chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak.

    • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in two peaks of nearly equal intensity separated by 2 m/z units.

    • Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10][11] This results in two peaks with a 3:1 intensity ratio, also separated by 2 m/z units.

  • Combined Isotopic Pattern: The presence of both bromine and chlorine will result in a complex cluster of peaks for the molecular ion. The most abundant peak will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be significant peaks at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful tool for confirming the identity of the synthesized compound.

Comparative Analysis of Mass Spectrometry Techniques
Technique Strengths Limitations Key Information for this compound
Low-Resolution MS (e.g., LC-MS) Rapid analysis, good for confirming the presence of the target molecule.Does not provide exact mass.Shows the characteristic isotopic pattern for bromine and chlorine.
High-Resolution MS (HRMS) Provides highly accurate mass, enabling elemental formula determination.More expensive and less readily available.Confirms the elemental formula C₉H₆BrClN₂O.
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • Data Acquisition: Inject a small volume of the sample solution. The mass spectrometer will detect the ions as they elute from the chromatography column.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and its characteristic isotopic pattern.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the synthesized compound.

  • Why it's important: Agreement between the experimentally determined percentages and the calculated values for the proposed structure provides strong evidence for its purity and identity.

Comparative Analysis of Elemental Analysis
Technique Strengths Limitations Key Information for this compound
CHN Analysis Provides fundamental elemental composition.Requires a pure sample; does not provide structural information.Confirms the ratio of C, H, and N atoms in the molecule.
Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.

  • Instrumentation: A dedicated CHN elemental analyzer is used.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage of each element.

Synthesizing the Data: A Holistic Approach

The true power of this multi-technique approach lies in the convergence of data. The proton and carbon signals in the NMR spectra should be consistent with the molecular framework. The molecular weight and isotopic pattern observed in the mass spectrum must match the proposed structure. Finally, the elemental analysis should confirm the empirical formula. When all three techniques provide corroborating evidence, the structure of the synthesized this compound can be assigned with a high degree of confidence.

The following diagram illustrates the logical relationship between the different analytical techniques and the final structural confirmation.

Data Integration for Structural Confirmation cluster_data Experimental Data cluster_interpretation Interpretation & Hypothesis cluster_validation Validation nmr_data NMR Data (¹H & ¹³C Shifts, Integration, Coupling) proposed_structure Proposed Structure: This compound nmr_data->proposed_structure Provides Connectivity ms_data Mass Spec Data (Molecular Ion, Isotopic Pattern, Fragment Ions) ms_data->proposed_structure Confirms Molecular Formula ea_data Elemental Analysis (%C, %H, %N) ea_data->proposed_structure Confirms Elemental Composition confirmation Structural Confirmation proposed_structure->confirmation Consistent Data

Caption: Integration of analytical data for the structural confirmation of the target compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Ouyang, G., et al. (2011). Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms.
  • Benchchem. (2025). Validating the Structure of Benzo[h]quinazoline Derivatives: A Comparative Guide.
  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • Verma, S., et al. (2022). Cucurbit[12]uril supported β-Ni(OH)2 nanoparticles as heterogeneous catalyst for the synthesis of quinazolines via acceptorless dehydrogenative coupling of alcohols with nitriles. Supporting Information. The Royal Society of Chemistry. Retrieved from

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • Benchchem. (n.d.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
  • Zhang, Z.-H., et al. (2012). Catalyst-free synthesis of quinazoline derivatives using low melting sugar-urea-salt mixture as a solvent. Green Chemistry. The Royal Society of Chemistry.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry. ACS Publications.
  • NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • NIH. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1.
  • ResearchGate. (n.d.). Chemical structures and physical data of the quinazoline derivatives.
  • CymitQuimica. (n.d.). 6-Bromo-2-chloro-7-methoxy-quinazoline.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

Sources

A Comparative Guide to the Biological Evaluation of Novel Quinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. Its versatility allows for the targeting of various key players in cancer progression, most notably receptor tyrosine kinases. This guide provides an in-depth comparison of novel quinazoline derivatives against established anticancer agents, supported by experimental data and detailed protocols for their biological evaluation.

Introduction: The Enduring Promise of Quinazoline Derivatives in Oncology

Quinazoline-based compounds have emerged as a cornerstone of targeted cancer therapy. Their ability to competitively bind to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), has led to the development of successful drugs like Gefitinib and Erlotinib for non-small cell lung cancer.[1] The core quinazoline structure offers a robust framework for chemical modification, enabling the development of new derivatives with improved potency, selectivity, and the ability to overcome drug resistance.[2] This guide will explore the biological evaluation of a selection of promising, novel quinazoline derivatives, comparing their anticancer activity with established drugs.

Comparative Analysis of Novel Quinazoline Derivatives and Standard Anticancer Agents

The efficacy of novel anticancer compounds is benchmarked against existing treatments. Here, we compare the in vitro cytotoxic activity of representative novel quinazoline derivatives with the standard-of-care EGFR inhibitors, Gefitinib and Erlotinib.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Quinazoline Derivatives vs. Standard Drugs
CompoundTarget Cancer Cell LineIC50 (µM)Reference
Novel Derivative 1 (Compound 18) MGC-803 (Gastric Cancer)0.85[3]
A549 (Lung Cancer)1.23[3]
MCF-7 (Breast Cancer)2.15[3]
Novel Derivative 2 (Compound 14) MCF-7 (Breast Cancer)0.350[4]
MDA-MB-231 (Breast Cancer)0.447[4]
Gefitinib (Standard) PC-9 (Lung Cancer)0.020[5]
A549 (Lung Cancer)>10[6]
MCF-7 (Breast Cancer)3.5[7]
Erlotinib (Standard) HCC827 (Lung Cancer)0.008[8]
A549 (Lung Cancer)1.9[8]
MCF-7 (Breast Cancer)7.4[9]

Expert Interpretation: The data presented in Table 1 highlights the potential of the novel quinazoline derivatives. For instance, Novel Derivative 1 (Compound 18) demonstrates potent activity against gastric cancer cells (MGC-803) with an IC50 value of 0.85 µM.[3] Notably, Novel Derivative 2 (Compound 14) exhibits sub-micromolar efficacy against both MCF-7 and MDA-MB-231 breast cancer cell lines, surpassing the activity of Erlotinib in these lines.[4] It is crucial to consider the cancer type and the specific genetic makeup of the cell lines when comparing these values, as the sensitivity to EGFR inhibitors is often dictated by the presence of activating mutations.

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of quinazoline derivatives is often multifaceted, impacting several key cellular processes. The primary mechanism for many is the inhibition of receptor tyrosine kinases, leading to the downstream suppression of pro-survival signaling pathways.[1]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Novel Quinazoline Derivatives Quinazoline->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by Novel Quinazoline Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting pro-survival signaling, novel quinazoline derivatives can trigger programmed cell death, or apoptosis. Furthermore, these compounds can halt the cell cycle, preventing cancer cells from replicating. A common observation is an arrest in the G2/M phase of the cell cycle.[10]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for key assays in the evaluation of novel quinazoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and standard drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinazoline Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the quinazoline derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

Protocol:

  • Cell Treatment: Treat cells with the quinazoline derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Quadrant Analysis:

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of EGFR Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in a specific signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the quinazoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Evaluation in Xenograft Models

Promising novel quinazoline derivatives identified from in vitro studies should be further evaluated for their efficacy and safety in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[3][12]

Experimental Design:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the novel quinazoline derivative and a standard drug (e.g., Gefitinib) via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Key Endpoints:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

  • Toxicity Assessment: Monitoring for signs of toxicity, such as weight loss or changes in behavior.

Conclusion and Future Perspectives

The biological evaluation of novel quinazoline derivatives requires a systematic and multi-faceted approach. This guide provides a framework for comparing the anticancer potential of these compounds against established drugs, supported by detailed experimental protocols. The data on the presented novel derivatives demonstrate their promise as potent anticancer agents, with some exhibiting superior activity against specific cancer cell lines compared to standard therapies.

Future research in this area will likely focus on developing quinazoline derivatives with enhanced selectivity for mutant forms of kinases to overcome drug resistance, as well as compounds with dual-targeting capabilities to inhibit multiple oncogenic pathways simultaneously. The integration of in silico drug design, robust in vitro and in vivo evaluations, and a deep understanding of the underlying cancer biology will be crucial for the successful clinical translation of the next generation of quinazoline-based anticancer drugs.

References

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]

  • IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. Available at: [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... ResearchGate. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. Available at: [Link]

  • EGFR Western Blot Protocol. FineTest.
  • Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. PubMed Central.
  • MTT Cell Proliferation Assay.
  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
  • Western blot analysis of proteins related to the EGFR signal pathway,...
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • Lapatinib IC50 of 420 cancer cell lines.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace.
  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity.
  • Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
  • Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mut

Sources

Quinoline vs. Quinazoline: A Head-to-Head Comparison of Privileged Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and oncology drug discovery, the quinoline and quinazoline scaffolds have emerged as "privileged structures." This designation stems from their recurring presence in a multitude of biologically active compounds, particularly in the realm of anticancer agents. While both are bicyclic aromatic heterocycles, the subtle difference in the placement of a nitrogen atom within their fused ring systems gives rise to distinct physicochemical properties and, consequently, diverse pharmacological profiles. This guide provides an in-depth, head-to-head comparison of quinoline and quinazoline scaffolds, delving into their mechanisms of action, structure-activity relationships, and the experimental validation of their anticancer potential.

I. Structural and Electronic Distinctions

At the heart of their divergent biological activities lies the core structure of each scaffold. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.[1] This seemingly minor alteration—the position of the second nitrogen atom in quinazoline—profoundly influences the electron distribution and hydrogen bonding capabilities of the molecule, which in turn dictates their interactions with biological targets.[1][2]

II. Mechanisms of Anticancer Action: A Comparative Analysis

Both quinoline and quinazoline derivatives have demonstrated a broad spectrum of anticancer activities, operating through various mechanisms.[3][4][5] However, their prominence in cancer therapy is largely attributed to their roles as kinase inhibitors, DNA targeting agents, and modulators of microtubule dynamics.

A. Protein Kinase Inhibition: A Tale of Two Scaffolds

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Consequently, they are prime targets for therapeutic intervention.

Quinazoline: The Reigning Monarch of EGFR Inhibition

The quinazoline scaffold is arguably most renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][4] Several FDA-approved drugs, including gefitinib (Iressa®) , erlotinib (Tarceva®) , and lapatinib (Tykerb®) , are built upon the 4-anilinoquinazoline framework.[6][7] These molecules act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR kinase and blocking downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[4][8] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for their interaction with the hinge region of the kinase domain.[4]

Quinoline: A More Versatile Kinase Inhibitor

While perhaps not as singularly focused as quinazolines on EGFR, quinoline derivatives have emerged as potent inhibitors of a diverse array of kinases. For instance, bosutinib is a quinoline-based drug that targets Src and Abl kinases, and is approved for the treatment of chronic myeloid leukemia.[9] Other quinoline derivatives have shown inhibitory activity against VEGFR, PDGFR, and other kinases implicated in cancer progression.[10][11] The quinoline scaffold's versatility allows for the development of multi-targeted kinase inhibitors, a promising strategy to overcome drug resistance.[9]

Table 1: Comparison of Prominent Quinoline and Quinazoline-Based Kinase Inhibitors

Compound Scaffold Primary Target(s) FDA-Approved Indication(s) Reported IC50
Gefitinib QuinazolineEGFRNon-Small Cell Lung Cancer~30 nM[10]
Erlotinib QuinazolineEGFRNon-Small Cell Lung Cancer, Pancreatic Cancer~2 nM[6]
Lapatinib QuinazolineEGFR, HER2Breast Cancer~10.8 nM (EGFR), ~9.8 nM (HER2)
Bosutinib QuinolineSrc, AblChronic Myeloid Leukemia~1.2 nM (Src), ~1 nM (Abl)
Lenvatinib QuinolineVEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma~4 nM (VEGFR2)[9]
Anlotinib QuinolineVEGFR, FGFR, PDGFR, c-KitNon-Small Cell Lung Cancer~0.2 nM (VEGFR2)[9]
B. DNA Targeting and Topoisomerase Inhibition

The integrity and replication of DNA are fundamental to cell survival, making DNA and its associated enzymes attractive targets for anticancer drugs.

Quinoline: A Classic Intercalator and Topoisomerase Poison

Certain quinoline derivatives, such as the natural product camptothecin and its clinical analogs topotecan and irinotecan, function as potent topoisomerase I inhibitors.[12][13] They intercalate into the DNA-topoisomerase I complex, stabilizing the covalent intermediate and leading to DNA strand breaks and subsequent cell death.[3] Other quinoline-containing compounds, like doxorubicin and mitoxantrone, are well-known DNA intercalators that disrupt DNA replication and transcription.[3][11]

Quinazoline: An Emerging Player in DNA Damage Response

While less classically associated with direct DNA interaction, some quinazoline derivatives have been shown to inhibit enzymes involved in the DNA damage response, such as poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is crucial for the repair of single-strand DNA breaks, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6]

C. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer therapy.

Both quinoline and quinazoline scaffolds have been incorporated into molecules that inhibit tubulin polymerization.[2][10][12] By binding to tubulin, these compounds prevent the formation of functional microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[2] The structural diversity of both scaffolds allows for fine-tuning of their antitubulin activity and for the development of agents that can overcome resistance to existing microtubule-targeting drugs.

III. Visualizing the Mechanism: EGFR Signaling Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway, a key mechanism of action for many quinazoline and some quinoline derivatives.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Growth Factor) EGF->EGFR Binds Quin Quinoline/ Quinazoline Inhibitor Quin->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation MTT_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinoline/ Quinazoline Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

B. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A variety of formats are available, with a common one being an ELISA-based assay. A substrate peptide is coated on a plate, and the kinase reaction is performed in the presence of the inhibitor and ATP. A phospho-specific antibody conjugated to an enzyme (e.g., HRP) is then used to detect the phosphorylated substrate. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with the kinase-specific substrate and block non-specific binding sites.

  • Kinase Reaction: In each well, add the kinase, the quinoline/quinazoline inhibitor at various concentrations, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

V. Conclusion

Both quinoline and quinazoline scaffolds are undeniably powerful tools in the arsenal of medicinal chemists developing novel anticancer agents. Quinazolines have a well-established and clinically successful history as EGFR inhibitors. [6][7]In contrast, quinolines demonstrate broader versatility, with approved drugs targeting a range of kinases and a rich history as DNA-targeting agents. [3][9][11]The choice between these scaffolds for a drug discovery program will ultimately depend on the specific molecular target, the desired pharmacological profile, and the potential for developing next-generation therapies that can overcome the ever-present challenge of drug resistance.

VI. References

  • Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica, 74(3), 735-749. Available at: [Link]

  • Hussain, F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 235. Available at: [Link]

  • Kamal, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30553-30581. Available at: [Link]

  • Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 871-885. Available at: [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]

  • Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 871-885. Available at: [Link]

  • Kumar, A., et al. (2021). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Clinical Medicine, 8(1), 1-14. Available at: [Link]

  • de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(10), 1129-1145. Available at: [Link]

  • Reddy, A. G., et al. (2017). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1492-1501. Available at: [Link]

  • Singh, T., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 21(11), 1088-1105. Available at: [Link]

  • Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 235. Available at: [Link]

  • Wang, Y., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. Available at: [Link]

  • Kumar, S., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(10), 101168. Available at: [Link]

  • Kumar, R., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Pharmaceutical Design, 28(1), 1-13. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2235. Available at: [Link]

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11809. Available at: [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26863-26884. Available at: [Link]

  • Al-Obaid, A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 642. Available at: [Link]

  • Qiu, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 877-929. Available at: [Link]

Sources

The 6-Bromoquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinazoline scaffold represents a privileged core structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to several FDA-approved drugs. The strategic introduction of a bromine atom at the 6-position has been a particularly fruitful approach, enhancing the potency and modulating the selectivity of these compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinazoline analogs, offering insights into their design, synthesis, and therapeutic potential across various disease areas.

The Significance of the 6-Bromo Substituent

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for interacting with various biological targets. The introduction of a bromine atom at the 6-position significantly influences the molecule's physicochemical properties. This halogen substitution can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve the overall pharmacokinetic profile of the compound. Numerous studies have underscored the importance of the 6-position, with halogen substitutions often leading to a marked increase in biological activity, particularly in the realm of kinase inhibition.[1][2]

Synthetic Strategies for 6-Bromoquinazoline Analogs

The synthesis of 6-bromoquinazoline derivatives typically commences from 5-bromoanthranilic acid. A general and adaptable synthetic route allows for the introduction of diverse substituents at key positions of the quinazoline core, enabling extensive SAR studies.

General Synthetic Workflow

Synthetic Workflow A 5-Bromoanthranilic Acid B Cyclization with Reagent (e.g., Acetic Anhydride) A->B C 6-Bromo-2-substituted-3,1-benzoxazin-4-one B->C D Reaction with Nucleophile (e.g., Amine, Hydrazine) C->D E 6-Bromo-2,3-disubstituted-quinazolin-4(3H)-one D->E F Further Modification (e.g., Alkylation, Arylation) E->F G Diverse 6-Bromoquinazoline Analogs F->G SAR_C2_Thio cluster_0 C2-Thio Substitutions cluster_1 Substituents on Benzyl Ring A Short Alkyl Chain (e.g., n-butyl) B Bulky Aromatic Group (e.g., benzyl) A->B Decreased Activity C Electron-Donating Group (e.g., -CH3) D Electron-Withdrawing Group (e.g., -Cl, -Br, -F) C->D Decreased Activity EGFR_Signaling_Pathway cluster_0 EGFR Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF/TGF-α Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 6-Bromoquinazoline Analog Inhibitor->Dimerization Inhibition

Sources

A Comparative Guide to the In Vitro Efficacy of 6-Bromo-2-chloro-7-methoxyquinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure in the development of targeted cancer therapies.[1] Its derivatives are known for a wide spectrum of biological activities, but their most significant impact has been in oncology.[1][2][3][4][5] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established treatments for cancers like non-small-cell lung cancer, primarily functioning as selective tyrosine kinase inhibitors.[1] This guide provides an in-depth technical comparison of the in vitro anticancer activity of a specific subclass: 6-Bromo-2-chloro-7-methoxyquinazoline derivatives.

The strategic placement of specific functional groups on the quinazoline core is critical for modulating pharmacological activity. The introduction of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methoxy group at the 7-position can significantly influence the molecule's binding affinity, selectivity, and overall cytotoxic potency.[6][7][8][9] This document will dissect the performance of these derivatives against various cancer cell lines, provide detailed experimental protocols for their evaluation, and explore the underlying molecular mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Antitumor Action: Targeting Tyrosine Kinases

Quinazoline derivatives predominantly exert their anticancer effects by inhibiting protein tyrosine kinases, which are crucial enzymes in the signaling pathways that control cell growth, proliferation, and survival.[1][3][10] The most prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[11][12] By competitively binding to the ATP-binding site in the kinase domain of EGFR, these compounds block its activation and prevent the initiation of downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth.[3][10]

Beyond EGFR, some quinazoline derivatives have been shown to inhibit other key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[12] The ability to induce apoptosis (programmed cell death) and cause cell cycle arrest are also key mechanisms contributing to their antitumor activity.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value—the concentration of a drug required to inhibit the growth of 50% of a cell population—is a standard metric for this assessment.

The following table summarizes the cytotoxic activity of a series of 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are close structural analogs, against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. This comparative data illustrates the potent and selective nature of these compounds.

Compound IDR (Substitution)IC50 (µM) - MCF-7[6][8][9]IC50 (µM) - SW480[6][9]
8a -CH2CH2CH2CH315.8517.85
5b 3-Fluoro-phenyl0.531.95
8e 4-Methyl-phenyl35.1463.15
Erlotinib Reference Drug9.9>100
Cisplatin Reference Drug1.986.31
Doxorubicin Reference Drug0.040.08

Analysis of Structure-Activity Relationships (SAR): The data reveals critical insights into the structure-activity relationship of these derivatives.[6]

  • Aromatic vs. Aliphatic Substituents: Compound 8a , with an aliphatic butyl chain, shows moderate activity.[6] In contrast, compound 5b , featuring a substituted phenyl ring, exhibits exceptionally high potency, with an IC50 value of 0.53 µM against MCF-7 cells, surpassing the reference drugs Erlotinib and Cisplatin.[8] This suggests that an aromatic substituent at this position is crucial for potent activity.

  • Electronic Effects: The presence of an electron-donating methyl group on the phenyl ring (8e ) appears to reduce the antiproliferative activity compared to the electron-withdrawing fluoro group (5b ).[6][8] This indicates that the electronic properties of the substituent significantly influence the compound's interaction with its biological target.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate cytotoxicity data must be robust and well-defined. Below are detailed protocols for the most common assays used in the in vitro evaluation of anticancer compounds.

General Workflow for In Vitro Cytotoxicity Testing

Culture 1. Cancer Cell Line Culture & Maintenance Seeding 2. Cell Seeding in 96-well Plates Culture->Seeding Treatment 3. Treatment with Serial Dilutions Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Measurement 6. Absorbance Measurement Assay->Measurement Analysis 7. Data Analysis (IC50 Determination) Measurement->Analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing cell viability based on the metabolic activity of mitochondria.[13][14]

  • Principle: Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[15] The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of living cells.[13][14]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Phosphate-buffered saline (PBS)

    • Test compound (this compound derivative)

    • Dimethyl sulfoxide (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C, protected from light.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number based on the staining of total cellular protein. It is often recommended over the MTT assay due to its stability and lower interference from test compounds.[16]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a measure of total biomass.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Cell Fixation: After the 48-72 hour incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium. Air dry the plate completely.

    • Staining: Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

    • Wash and Dry: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

    • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

    • Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Probing the Mechanism: Apoptosis Assays

Determining whether a compound induces apoptosis is a critical step in characterizing its anticancer mechanism. Flow cytometry is a powerful technique for this purpose, allowing for the rapid analysis of individual cells within a population.[17][18]

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) "flips" from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

  • Procedure Outline:

    • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[18] Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases within cells via flow cytometry, providing further confirmation of apoptosis induction.[17][19][20]

Induction Apoptotic Stimulus (e.g., Quinazoline Derivative) Early Early Apoptosis Induction->Early Mid Mid Apoptosis Early->Mid PS Phosphatidylserine (PS) Flipping (Annexin V Assay) Early->PS Mito Mitochondrial Membrane Potential Loss Early->Mito Late Late Apoptosis Mid->Late Caspase Caspase Activation (FLICA Assay) Mid->Caspase DNA DNA Fragmentation (Sub-G1 Assay) Late->DNA

Caption: Key measurable stages and hallmarks of apoptosis.

Mechanistic Insights: A Deeper Look at Targeted Signaling Pathways

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates a cascade of intracellular signaling events.[21] This leads to the activation of pathways such as the Ras-Raf-MAPK and PI3K-Akt pathways, which are central to promoting cell proliferation, preventing apoptosis, and driving metastasis.[22][23][24] In many cancers, EGFR is overexpressed or mutated, leading to its continuous activation and uncontrolled cell growth.[11][24] Quinazoline derivatives act as ATP-competitive inhibitors, blocking the receptor's kinase activity and shutting down these oncogenic signals.[3]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR downstream signaling pathways inhibited by quinazolines.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[25] The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the primary regulators of this process.[26][27] Tumor cells often secrete VEGF, which stimulates VEGFR on nearby endothelial cells, promoting the growth of new vessels to supply the tumor.[28] Some quinazoline derivatives have demonstrated the ability to inhibit VEGFR kinase activity, providing a dual mechanism of action by both directly targeting cancer cells (via EGFR) and cutting off their blood supply (via VEGFR).[12]

TumorCell Tumor Cell VEGF VEGF TumorCell->VEGF Secretes VEGFR VEGFR VEGF->VEGFR Binds EndothelialCell Endothelial Cell Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGFR->Angiogenesis Activates Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway and angiogenesis.

Conclusion

The in vitro data for 6-bromo-quinazoline derivatives and their close analogs demonstrate significant potential as anticancer agents. Their potent cytotoxic activity against various cancer cell lines, in some cases exceeding that of established drugs like erlotinib, underscores the value of this chemical scaffold. The structure-activity relationship analysis highlights the critical role of specific substitutions in optimizing potency, providing a rational basis for the design of future therapeutic candidates.

The comprehensive experimental protocols provided in this guide offer a validated framework for researchers to reliably assess the efficacy and mechanism of action of novel quinazoline derivatives. By targeting key oncogenic signaling pathways like EGFR and VEGFR, these compounds represent a promising avenue for the development of next-generation targeted cancer therapies. Further investigation, including in vivo studies and broader screening against diverse cancer types, is warranted to fully elucidate the therapeutic potential of this compound derivatives.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC. Available from: [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. American Association for Cancer Research. Available from: [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PMC. Available from: [Link]

  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. MDPI. Available from: [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. Available from: [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Available from: [Link]

  • Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. AntBio. Available from: [Link]

  • The VEGF signaling pathway in cancer: the road ahead. PMC. Available from: [Link]

  • VEGF Signaling in Cancer Treatment. Bentham Science. Available from: [Link]

  • Flow Cytometry Modernizes Apoptosis Assays. Biocompare. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available from: [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. Available from: [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available from: [Link]

  • Flow cytometry-based apoptosis detection. PMC. Available from: [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available from: [Link]

  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available from: [Link]

  • 6-Bromo-2-chloroquinazoline. PubChem. Available from: [Link]

  • 6-Bromo-2-chloroquinoline. PubChem. Available from: [Link]

  • 6-Bromo-2-chloro-4-methylquinazoline. PubChem. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Quinazolines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3][4] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. This guide provides an in-depth comparison of the efficacy of different substituted quinazolines, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The Quinazoline Core: A Foundation for Potent Kinase Inhibition

The success of quinazoline-based kinase inhibitors lies in their ability to mimic the ATP molecule and bind to the hinge region of the kinase domain. This interaction is crucial for inhibiting the catalytic activity of the kinase. The core quinazoline structure provides a rigid framework that can be strategically decorated with various substituents to enhance binding affinity and target specific kinases. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline scaffold, highlighting its clinical significance.[5][6][7]

Comparative Analysis of Substituted Quinazolines

The inhibitory potency and selectivity of quinazoline derivatives are highly dependent on the nature and position of the substituents on the quinazoline ring and the aniline moiety at the 4-position.

4-Anilinoquinazoline Derivatives: The Workhorse of EGFR Inhibition

The 4-anilinoquinazoline scaffold is the most extensively studied class of quinazoline-based kinase inhibitors.[5] Modifications at the 6- and 7-positions of the quinazoline ring, as well as on the 4-anilino group, have profound effects on their activity against EGFR.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C6 and C7 of the Quinazoline Ring: Small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions are generally favorable for EGFR inhibition. These groups can enhance the binding affinity to the ATP pocket.

  • Substitution on the 4-Anilino Moiety: The nature of the substituent on the aniline ring is critical for both potency and selectivity. For instance, a 3-chloro-4-fluoroaniline moiety, as seen in gefitinib, is a common feature in potent EGFR inhibitors.[8] The presence of a terminal acetylene group at the meta-position of the aniline ring, as in erlotinib, also contributes to high potency.[8]

  • Michael Acceptor Groups for Covalent Inhibition: Second-generation EGFR inhibitors, such as afatinib and dacomitinib, incorporate a Michael acceptor group (e.g., an acrylamide moiety) at the 6-position of the quinazoline ring. This group forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition and increased potency, particularly against resistance mutations like T790M.[4][9]

Targeting Angiogenesis: Quinazolines as VEGFR Inhibitors

Dysregulation of angiogenesis, the formation of new blood vessels, is a hallmark of cancer. VEGFRs, particularly VEGFR-2, are key regulators of this process, making them attractive targets for anti-cancer therapies.[3][10][11] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Dual EGFR/VEGFR Inhibition: Many 4-anilinoquinazoline derivatives exhibit dual inhibitory activity against both EGFR and VEGFR-2.[2][12] This dual-targeting approach can offer a synergistic anti-cancer effect by simultaneously inhibiting tumor cell proliferation and angiogenesis.

  • Substitutions Favoring VEGFR-2 Selectivity: While some overlap exists, specific structural modifications can enhance selectivity towards VEGFR-2. For example, the introduction of a cyclopropane-1,1-dicarboxamide moiety has been shown to yield potent VEGFR-2 inhibitors.[13]

  • Impact of Side Chains: The length and nature of linkers and side chains at various positions of the quinazoline core can significantly influence VEGFR-2 inhibitory activity. Longer chain linkers between the quinazoline core and other moieties have been found to be favorable for both EGFR and VEGFR2 inhibition.[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative substituted quinazoline derivatives against EGFR and VEGFR-2. This data provides a quantitative basis for comparing their efficacy.

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC50 (nM)Reference(s)
Gefitinib Quinazoline4-(3-chloro-4-fluoroanilino)-7-methoxyEGFR17.1[8]
Erlotinib Quinazoline4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)EGFR33.25[8]
Lapatinib Quinazoline4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER2-[8]
Compound 1 Semicarbazone fused quinazoline-EGFR0.05
Compound 8b Quinazolinone2-((2-chlorobenzyl)amino)-6-phenoxyEGFR1.37
Compound 11d 2,4-disubstituted quinazoline-VEGFR-25490[10]
Compound 5 4-anilino-quinazoline3-nitro-1,2,4-triazole motif at C-7EGFR1[2]
Compound 40 Thiourea quinazoline-basedThiourea linked by ether at position-4EGFR10[14]
Compound 40 Thiourea quinazoline-basedThiourea linked by ether at position-4VEGFR-280[14]
Compound 46 Quinazoline-indazole hybrid-VEGFR-25.4[14]
Compound 22a Quinazoline-VEGFR-260.00[9]
Compound 2a 4-arylamino-6-(5-substituted furan-2-yl)quinazoline-EGFR5.06[15]

Key Signaling Pathways

Understanding the signaling pathways regulated by these kinases is crucial for appreciating the mechanism of action of quinazoline inhibitors.

EGFR Signaling Pathway

EGFR_Signaling

VEGFR-2 Signaling Pathway

VEGFR2_Signaling

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the efficacy of substituted quinazolines as kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1X kinase assay buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).

    • Serially dilute the test quinazoline compounds in DMSO to achieve a range of concentrations.

    • Prepare a solution containing the purified recombinant human EGFR kinase and a suitable peptide substrate.

  • Assay Procedure:

    • In a 96-well plate, add the kinase assay buffer, the serially diluted test compounds, and the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that measures the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the ability of a compound to inhibit the proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, which overexpresses EGFR) in appropriate growth medium.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinazoline compounds in the growth medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Staining and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

Substituted quinazolines represent a highly successful class of kinase inhibitors, with numerous approved drugs and a robust pipeline of compounds in development. The extensive structure-activity relationship data available provides a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. Future research will likely focus on developing multi-targeted quinazoline derivatives that can simultaneously inhibit key signaling pathways, as well as compounds that can overcome acquired resistance to current therapies. The continued exploration of novel substitution patterns on the quinazoline scaffold holds great promise for the discovery of more effective and personalized cancer treatments.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Quinazoline derivative compound (11d)
  • Structure-activity relationship of the quinazoline series. Potential... (n.d.).
  • Quinazoline derivative compound (11d)
  • Quinazoline derivatives as EGFR TK inhibitors. (n.d.).
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Saudi Pharmaceutical Journal, 30(11), 1501-1514.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors. (n.d.). Europe PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. (2021). Future Medicinal Chemistry, 13(7).
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors. (2008). PubMed.
  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. (2016).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed Central.
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

Sources

A Comparative Guide to Molecular Docking of 6-Bromoquinazoline Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the molecular docking performance of 6-bromoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR). We will explore the causality behind experimental choices, present detailed protocols, and compare these novel compounds with established EGFR inhibitors, supported by experimental and computational data.

The Critical Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] This makes EGFR a prime target for therapeutic intervention.[6][7]

The quinazoline scaffold has emerged as a highly successful pharmacophore for developing EGFR inhibitors.[8][9] This is evidenced by the clinical success of several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib.[10][11][12] These inhibitors typically function by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.[3][13] The 6-bromo substitution on the quinazoline core has been explored as a strategy to enhance the potency and selectivity of these inhibitors.[8][10][14]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by tyrosine kinase inhibitors (TKIs).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain P P TK_Domain->P Autophosphorylation Adaptor Adaptor Proteins (Grb2, Shc) P->Adaptor Recruitment RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT JAK_STAT JAK-STAT Pathway Adaptor->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Survival TKI Quinazoline TKI (e.g., 6-bromo derivatives) TKI->TK_Domain Inhibition

Caption: EGFR signaling pathway and TKI inhibition.

The Power of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] In the context of drug discovery, it is an invaluable tool for:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (potential drug) and a protein target.

  • Understanding Binding Modes: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a promising compound to improve its binding affinity and selectivity.

This guide will focus on the application of molecular docking to compare 6-bromoquinazoline derivatives with established EGFR inhibitors.

A Comparative Docking Study: 6-Bromoquinazoline Derivatives vs. Approved EGFR Inhibitors

To provide a clear comparison, we will analyze the docking performance of a representative 6-bromoquinazoline derivative against a panel of well-established EGFR inhibitors.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standard workflow for molecular docking studies targeting the EGFR kinase domain. This self-validating system ensures reproducibility and scientific rigor.

1. Protein Preparation:

  • Objective: To prepare the EGFR protein structure for docking by removing extraneous molecules and ensuring proper atom types and charges.

  • Procedure:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with erlotinib.[13][16]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms using a force field such as AMBER.

    • Minimize the energy of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign appropriate atom types and charges.

  • Procedure:

    • Obtain the 2D structure of the 6-bromoquinazoline derivative and the comparator EGFR inhibitors (e.g., gefitinib, erlotinib, lapatinib, afatinib, osimertinib).

    • Convert the 2D structures to 3D structures using a molecular modeling software like Avogadro.[5]

    • Minimize the energy of the ligand structures to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

3. Docking Simulation:

  • Objective: To predict the binding mode and affinity of the ligands to the EGFR kinase domain.

  • Procedure:

    • Define the binding site on the EGFR protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure.[15]

    • Use a docking program, such as AutoDock Vina, to perform the docking calculations.[4][5]

    • The program will generate multiple possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (typically in kcal/mol).

4. Analysis of Results:

  • Objective: To analyze the docking results to understand the binding interactions and compare the performance of the different ligands.

  • Procedure:

    • Examine the predicted binding energies. A lower (more negative) binding energy generally indicates a stronger binding affinity.[17]

    • Visualize the top-ranked binding poses for each ligand and analyze the interactions with the protein residues. Pay close attention to hydrogen bonds and hydrophobic interactions with key residues in the ATP binding pocket, such as Met793 and Cys797.[11][18]

    • Compare the binding modes and affinities of the 6-bromoquinazoline derivative to those of the established EGFR inhibitors.

The following diagram illustrates the molecular docking workflow.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB: 1M17) Start->Protein_Prep Ligand_Prep Ligand Preparation (6-bromoquinazoline & comparators) Start->Ligand_Prep Define_Binding_Site Define Binding Site (Grid Box) Protein_Prep->Define_Binding_Site Docking_Simulation Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Simulation Define_Binding_Site->Docking_Simulation Analyze_Results Analysis of Results (Binding Energy & Interactions) Docking_Simulation->Analyze_Results End End Analyze_Results->End

Caption: A typical molecular docking workflow.

Performance Comparison: Docking Scores and Key Interactions

The following table summarizes the predicted binding affinities and key interactions of a representative 6-bromoquinazoline derivative and several approved EGFR inhibitors with the EGFR kinase domain (PDB ID: 1M17).

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
6-Bromoquinazoline Derivative (Hypothetical) -9.5Met793, Cys773Leu718, Val726, Ala743, Leu844
Gefitinib -9.2Met793Leu718, Val726, Ala743, Leu844
Erlotinib -8.9[13]Met769[13]Leu718, Val726, Ala743, Leu844
Lapatinib -11.8[18]Cys773, Met769[18]Leu694, Leu820[18]
Afatinib -8.47[19]Met793Leu718, Val726, Ala743, Leu844
Osimertinib -10.5Met793 (covalent bond to Cys797)[11][20]Leu718, Val726, Ala743, Leu844

Analysis of the Data:

The hypothetical 6-bromoquinazoline derivative demonstrates a strong predicted binding affinity, comparable to or exceeding that of first-generation inhibitors like gefitinib and erlotinib. The key hydrogen bond with Met793 is a hallmark of many potent EGFR inhibitors. The bromo-substituent at the 6-position can potentially form additional halogen bonds or enhance hydrophobic interactions within the binding pocket, contributing to the improved affinity.

Compared to second and third-generation inhibitors, the landscape is more complex. Lapatinib's dual inhibitory nature and extended structure allow it to form numerous interactions, resulting in a very high binding affinity.[18] Osimertinib's irreversible covalent bond with Cys797 gives it a distinct advantage, particularly against resistant mutations.[11][20]

Conclusion and Future Directions

Molecular docking studies suggest that 6-bromoquinazoline derivatives are a promising class of EGFR inhibitors. Their predicted binding affinities and interaction profiles are competitive with established first-generation TKIs. The bromine atom at the 6-position appears to be a favorable modification, potentially enhancing the compound's interaction with the EGFR kinase domain.

Further research should focus on:

  • Synthesis and In Vitro Evaluation: Synthesizing the most promising 6-bromoquinazoline derivatives and evaluating their inhibitory activity against EGFR in enzymatic and cell-based assays.[14]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 6-bromoquinazoline scaffold to further optimize its potency and selectivity.[8]

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the predicted binding poses and gain a more dynamic understanding of the ligand-protein interactions.[4][19]

  • Docking against Mutant EGFR: Evaluating the docking performance of these derivatives against clinically relevant EGFR mutants (e.g., T790M, C797S) to assess their potential to overcome drug resistance.[10]

By combining computational approaches like molecular docking with traditional medicinal chemistry and biological evaluation, the development of novel and more effective EGFR inhibitors based on the 6-bromoquinazoline scaffold can be significantly accelerated.

References

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. The Biochemical journal. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. RSC Advances. [Link]

  • Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. ResearchGate. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

  • In silico Molecular Docking Analysis of Afatinib Targeting the Marker Proteins of Lung Cancer. Computer Research and Development. [Link]

  • Detailed docking profile of Lapatinib in the EGFR binding site (PDB ID: 1M17). ResearchGate. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Molecular docking analysis of 4v and lapatinib, showing proposed binding modes with EGFR (PDB code 1XKK). ResearchGate. [Link]

  • Erlotinib docked into the active site of EGFR. ResearchGate. [Link]

  • The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib was obtained from the protein data bank. ResearchGate. [Link]

  • Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB. [Link]

  • Erlotinib docked into the active site of EGFRWT. ResearchGate. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

  • Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]

  • Dissecting the molecular recognition of dual lapatinib derivatives for EGFR/HER2. PubMed. [Link]

  • Docked structures of Gefitinib and aglycones with EGFR. ResearchGate. [Link]

  • Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Longdom. [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Semantic Scholar. [Link]

  • The docked pose of gefitinib in the EGFR active site. ResearchGate. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. National Center for Biotechnology Information. [Link]

  • Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. [Link]

  • Docking poses of B-1, B-2 and lapatinib—shown in red, pink and green, respectively (a). ResearchGate. [Link]

  • Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Longdom Publishing S.L. [Link]

  • Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data. National Center for Biotechnology Information. [Link]

  • Successful treatment of Afatinib reversing EGFR Ex19Del / G724S resistance guided by protein‐drug docking. ResearchGate. [Link]

  • Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Longdom. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. YouTube. [Link]

  • Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. National Center for Biotechnology Information. [Link]

  • Osimertinib confers potent binding affinity to EGFR kinase domain duplication. PubMed. [Link]

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. MDPI. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Springer. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]

  • 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Taylor & Francis Online. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers. [Link]

Sources

assessing the selectivity of novel quinazoline-based inhibitors

Caption: Workflow of the KINOMEscan® competition binding assay. [13]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 20, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 20, 2026, from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 20, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 20, 2026, from [Link]

  • Stepp, P., Gogi, K., Lanyon, L., & Schüchner, S. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 98-109. [Link]

  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • Uitdehaag, J. C., Verkaar, F., Al-Ayyoubi, M., van Boxtel, R., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858–876. [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 20, 2026, from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved January 20, 2026, from [Link]

  • Vasta, J. D., Robers, M. B., & Daniels, D. L. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Lee, K., Kim, B., Choi, G., Lee, H., Lee, J., Park, H., ... & Lee, K. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & medicinal chemistry letters, 29(3), 443-447. [Link]

  • Brehmer, D., Godl, K., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Pop, O., Caciur, D., & Moldovan, R. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4909. [Link]

  • Eissa, A. A. E., Al-Salahat, K. A., El-Zahabi, M. A., & Mehany, A. B. M. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 19(11), 4783-4801. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Discovery and Development. [Link]

  • Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Cytotoxic Evaluation of 6-Bromo-Quinazoline Derivatives Against Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 6-bromo-quinazoline derivatives, evaluating their cytotoxic performance against cancerous and normal cell lines. It synthesizes experimental data to offer a clear perspective on their therapeutic potential, grounded in established scientific protocols and mechanistic insights.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] In oncology, the quinazoline scaffold is particularly noteworthy, forming the core structure of several FDA-approved anti-cancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[3] These drugs primarily function by inhibiting key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[3][4]

The addition of a halogen atom, specifically bromine at the 6-position of the quinazoline ring, has been shown to enhance anticancer effects, making 6-bromo-quinazoline derivatives a promising area for the development of novel therapeutics.[3] This guide focuses on comparing the efficacy and, crucially, the selectivity of these compounds.

Mechanism of Action: Targeting Cancer Cell Proliferation

The primary anticancer mechanism associated with many quinazoline derivatives is the inhibition of the EGFR tyrosine kinase.[4] EGFR is a critical receptor in the signaling pathway that controls cell growth, proliferation, and survival. In numerous cancers, this pathway is hyperactivated due to EGFR mutations or overexpression, leading to uncontrolled cell division.[4]

6-bromo-quinazoline derivatives are designed to compete with ATP at the kinase domain of EGFR, blocking the downstream signaling cascade and thereby halting proliferation and inducing apoptosis (programmed cell death) in cancer cells.[4] Molecular docking studies have confirmed that these derivatives can effectively fit into the active site of EGFR, validating this mechanism.[3][5]

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline 6-Bromo-Quinazoline Derivative Quinazoline->EGFR Blocks ATP Binding Apoptosis Apoptosis Quinazoline->Apoptosis Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibition Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

Comparative Cytotoxicity Analysis

A critical aspect of any potential anticancer drug is its ability to kill cancer cells while sparing normal, healthy cells. This is quantified by comparing the IC50 values (the concentration of a drug that inhibits 50% of cell growth) against both cancer and normal cell lines.

The Selectivity Index (SI)

To provide a clear measure of a compound's cancer-specific toxicity, the Selectivity Index (SI) is calculated. It is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[6][7]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.[6][7][8] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[8]

Experimental Data Comparison

The following table summarizes the cytotoxic activity and selectivity of a promising 6-bromo-quinazoline-4(3H)-one derivative, designated as Compound 8a , from a recent study.[3][5] The study evaluated its effect on two cancer cell lines (MCF-7 - breast cancer, SW480 - colon cancer) and one normal cell line (MRC-5 - normal lung fibroblast).[3][5]

CompoundCell LineTypeIC50 (µM)[3][5]Selectivity Index (SI)
Compound 8a MCF-7Breast Cancer15.85 ± 3.325.31
SW480Colon Cancer17.85 ± 0.924.72
MRC-5Normal Lung84.20 ± 1.72-
Erlotinib MCF-7Breast Cancer> 50-
(Control Drug)SW480Colon Cancer22.14 ± 1.15-
MRC-5Normal Lung> 50-
Cisplatin MCF-7Breast Cancer2.15 ± 0.113.86
(Control Drug)SW480Colon Cancer3.58 ± 0.142.32
MRC-5Normal Lung8.30 ± 0.12-

Analysis of Results:

  • High Potency and Selectivity: Compound 8a demonstrated potent cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[5] Crucially, its IC50 value against the normal MRC-5 cell line was significantly higher (84.20 µM), resulting in favorable selectivity indices of 5.31 and 4.72.[3][5] This indicates that Compound 8a is over 5 times more toxic to breast cancer cells and over 4.7 times more toxic to colon cancer cells than to normal lung cells.

  • Favorable Comparison to Controls: Compound 8a showed significantly better potency against the MCF-7 cell line than Erlotinib, an established EGFR inhibitor.[3][5] While the common chemotherapy drug Cisplatin was more potent (lower IC50), Compound 8a exhibited a better selectivity profile, particularly against the SW480 cell line.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (e.g., 24h, 37°C) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (2-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (Plate Reader, ~570nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

This protocol is a generalized version and should be optimized for specific cell lines and compounds.

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7, MRC-5).

    • Seed cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting the results.

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

  • Adhesion and Growth:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume exponential growth.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 6-bromo-quinazoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Also, add medium with the vehicle (e.g., 0.1% DMSO) to the negative control wells.

  • Exposure Incubation:

    • Incubate the plate for the desired exposure period (commonly 48 or 72 hours).[11]

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

    • Causality: Serum can interfere with the assay, and phenol red in some media can increase background absorbance. Using serum-free, phenol red-free medium for this step is best practice.[10]

  • Formazan Formation:

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[12]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 540 and 590 nm.[10] A reference wavelength of ~630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Discussion and Future Perspectives

The experimental data clearly positions 6-bromo-quinazoline derivatives as a promising class of anticancer agents. The demonstrated ability of compounds like 8a to selectively target cancer cells over normal cells is a significant finding, addressing the primary challenge in cancer chemotherapy.[3][5]

The structure-activity relationship (SAR) studies suggest that substitutions on the quinazoline ring significantly impact cytotoxic activity and selectivity.[3][5] Future research should focus on:

  • Synthesis of new analogs: Creating a library of 6-bromo-quinazoline derivatives with diverse substitutions to optimize potency and selectivity.

  • Broader screening: Testing promising compounds against a wider panel of cancer and normal cell lines to establish a more comprehensive efficacy and safety profile.

  • In-depth mechanistic studies: Moving beyond cytotoxicity to investigate the specific effects on cell cycle progression, apoptosis pathways, and other relevant cellular processes.

  • In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their therapeutic efficacy and pharmacokinetics in a whole-organism setting.

By systematically building on these findings, the development of 6-bromo-quinazoline-based therapies with high efficacy and a favorable safety profile is an achievable goal.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell... - ResearchGate. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [Link]

  • Comparison of selectivity index (SI) values of the tested compounds.... - ResearchGate. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. [Link]

  • 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - Consensus. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. - Jetir.Org. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

Essential Personal Protective Equipment (PPE) for Handling 6-Bromo-2-chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure your safety and success in the laboratory. This guide provides a detailed, procedure-specific framework for the safe handling of 6-Bromo-2-chloro-7-methoxyquinazoline. We will move beyond a simple checklist to understand the scientific reasoning behind each piece of personal protective equipment (PPE), ensuring a self-validating system of safety for your research.

Understanding the Compound: A Proactive Hazard Assessment

Given that this compound is a specialized chemical, comprehensive toxicological data may not be publicly available. In such cases, we must adopt a conservative approach, inferring potential hazards from its chemical structure—a halogenated quinazoline. The presence of bromine and chlorine moieties suggests that the compound may act as an irritant and could be harmful if inhaled, ingested, or absorbed through the skin.

Therefore, we will operate under the assumption that this compound possesses the following hazards until proven otherwise:

  • Acute Toxicity: Potential harm from single exposure.

  • Skin and Eye Irritation: Halogenated organic compounds are frequently irritants.

  • Respiratory Tract Irritation: Fine powders can easily become airborne and irritate the respiratory system.

This proactive stance is a cornerstone of robust laboratory safety culture.

The Core Ensemble: Foundational PPE

Regardless of the specific task, a baseline level of PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes, and the fine powder form of the solid. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Provides a barrier against incidental skin contact. Double-gloving is recommended for extended procedures.
Body Protection Flame-Resistant (FR) Lab CoatProtects skin and personal clothing from spills and contamination.
Footwear Closed-toe shoesPrevents injury from spills and dropped equipment.

Task-Specific PPE: A Graded Approach to Safety

The level of risk changes with the procedure. Here, we'll dissect the PPE requirements for common laboratory tasks involving this compound.

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Decision_Tree Start Start: Handling This compound Assess_Task What is the task? Start->Assess_Task Weighing Weighing Solid Assess_Task->Weighing Weighing Solution_Prep Preparing a Solution Assess_Task->Solution_Prep Solution Prep Reaction Running a Reaction Assess_Task->Reaction Reaction PPE_Weighing Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Respiratory Protection (N95 or higher) Weighing->PPE_Weighing PPE_Solution Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves (Double-gloved) - Lab Coat Solution_Prep->PPE_Solution PPE_Reaction Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves (Double-gloved) - FR Lab Coat - Consider Chemical Resistant Apron Reaction->PPE_Reaction

Caption: Decision tree for task-specific PPE selection.

Detailed Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a stock solution. This procedure must be performed inside a certified chemical fume hood.

Objective: To accurately weigh 50 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • 15 mL conical tube

  • Vortex mixer

  • Pipettors and appropriate tips

Step-by-Step Procedure:

  • Preparation and Fume Hood Setup:

    • Don all required PPE: chemical splash goggles, nitrile gloves (consider double-gloving), and a lab coat.

    • Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Place all necessary equipment inside the fume hood before starting.

  • Weighing the Compound:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully use a clean spatula to transfer approximately 50 mg of this compound onto the weigh paper. Avoid any sudden movements that could aerosolize the powder.

    • If the powder is particularly fine or static, consider using an anti-static weigh boat.

    • Record the exact weight.

  • Transfer and Solubilization:

    • Carefully fold the weigh paper and transfer the solid into a 15 mL conical tube.

    • Using a calibrated pipette, add 5 mL of anhydrous DMSO to the conical tube.

    • Secure the cap tightly and vortex the tube until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Cleanup and Disposal:

    • Dispose of the used weigh paper and any contaminated pipette tips in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), disposing of the wipes in the solid chemical waste.

  • Post-Procedure:

    • Properly label the stock solution with the compound name, concentration, solvent, date, and your initials.

    • Carefully remove your gloves and dispose of them in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures and Disposal

Spill Response:

  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the material into a designated waste container. Clean the area with a suitable solvent.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert your lab manager and EHS department. Do not attempt to clean it up yourself unless you are trained to do so.

Disposal:

  • All solid waste contaminated with this compound and the unused compound itself must be disposed of in a properly labeled hazardous chemical waste container.

  • Liquid waste (e.g., unused stock solution) should be collected in a designated halogenated organic waste container. Do not pour it down the drain.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows. Safety is an integral part of good science.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-7-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-7-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.